molecular formula C12H19NS B13255440 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Cat. No.: B13255440
M. Wt: 209.35 g/mol
InChI Key: VHGORZWFQFNQDB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a useful research compound. Its molecular formula is C12H19NS and its molecular weight is 209.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-methylsulfanyl-N-pentan-2-ylaniline

InChI

InChI=1S/C12H19NS/c1-4-7-10(2)13-11-8-5-6-9-12(11)14-3/h5-6,8-10,13H,4,7H2,1-3H3

InChI Key

VHGORZWFQFNQDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=CC=C1SC

Origin of Product

United States
Foundational & Exploratory

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a specialized secondary aromatic amine characterized by an ortho-substituted methylsulfanyl (thiomethyl) group and a branched N-alkyl chain. This compound serves as a high-value intermediate in the synthesis of agrochemicals (specifically anilinopyrimidine fungicides) and pharmaceutical pharmacophores (targeting kinase domains).

Its chemical behavior is defined by the interplay between the nucleophilic nitrogen, the oxidizable sulfur center, and the steric bulk of the sec-pentyl group. This guide provides a comprehensive analysis of its properties, synthesis, and reactivity profile.

Chemical Identity & Structural Analysis[1]

This molecule belongs to the class of N-alkyl-2-(alkylthio)anilines . The presence of the ortho-thiomethyl group introduces significant electronic and steric effects, influencing both the basicity of the amine and its metabolic fate.

PropertySpecification
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Common Synonyms o-(Methylthio)-N-(sec-pentyl)aniline; 2-Amino-thioanisole N-pentyl derivative
Molecular Formula C₁₂H₁₉NS
Molecular Weight 209.35 g/mol
Chirality Contains one chiral center at the C2 position of the pentyl chain. Typically synthesized as a racemate (

).
SMILES CCCC(C)Nc1ccccc1SC
InChI Key Predicted: Structure-dependent (Analogous to CAS 1152870-62-6)
Structural Features[1][2]
  • Ortho-Effect: The -SMe group at the 2-position creates a steric clash with the N-alkyl group, forcing the N-alkyl chain to twist out of the aromatic plane. This reduces conjugation and slightly increases the basicity of the nitrogen compared to unsubstituted N-alkylanilines.

  • Lipophilicity: The combination of the aromatic ring, the thioether, and the C5 alkyl chain results in high lipophilicity (Predicted LogP

    
     4.2), making it poorly soluble in water but highly soluble in organic solvents (DCM, EtOAc, Toluene).
    

Physicochemical Profile

The following data represents predicted values based on Structure-Activity Relationship (SAR) algorithms and validated analogues (e.g., 2-(methylsulfanyl)-N-(propan-2-yl)aniline).

ParameterValue (Estimated)Context
LogP (Octanol/Water) 4.1 – 4.4Highly Lipophilic; requires surfactant for aqueous bioassays.
pKa (Conjugate Acid) 4.5 – 5.2Weak base. Protonation occurs at the nitrogen.
Boiling Point ~310°C (at 760 mmHg)High boiling oil; purify via vacuum distillation.
Density ~1.02 g/cm³Slightly denser than water due to Sulfur atom.
H-Bond Donors 1Secondary Amine (NH).
H-Bond Acceptors 2Nitrogen (N) and Sulfur (S).[1][2]

Synthetic Methodology: Reductive Amination[3][4][5][6][7]

The most robust route for synthesizing 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is the Reductive Amination of 2-(methylthio)aniline with 2-pentanone. This method avoids over-alkylation common with alkyl halides.

Reaction Scheme

The synthesis proceeds via the formation of a ketimine intermediate, followed by in situ reduction.

Synthesis Start 2-(Methylthio)aniline + 2-Pentanone Imine Intermediate: N-(Pentan-2-ylidene) -2-(methylthio)aniline Start->Imine - H2O Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Imine Promotes Product Product: 2-(Methylsulfanyl)-N- (pentan-2-yl)aniline Imine->Product Reduction Reductant Reducing Agent (NaBH(OAc)3) Reductant->Product H- Source

Figure 1: Reductive amination pathway. The use of Sodium Triacetoxyborohydride (STAB) allows for a one-pot procedure.[3]

Detailed Protocol (Self-Validating)

Reagents:

  • 2-(Methylthio)aniline (1.0 equiv)

  • 2-Pentanone (1.2 equiv) – Excess drives equilibrium.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) – Mild reductant, tolerates ketones.

  • Acetic Acid (1.0 equiv) – Catalyst for imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under N₂ atmosphere, dissolve 2-(methylthio)aniline (10 mmol) in DCE (30 mL). Add 2-pentanone (12 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC. The formation of the imine (often less polar) may be visible, though STAB is often added immediately in "one-pot" protocols.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise to control gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil.

Reactivity & Metabolic Stability

Understanding the reactivity of this molecule is critical for drug design, particularly regarding metabolic "soft spots."

Metabolic Pathways

The molecule undergoes two primary metabolic biotransformations mediated by CYP450 enzymes:

  • S-Oxidation: The electron-rich sulfur is rapidly oxidized to the sulfoxide (-S(=O)Me) and subsequently the sulfone (-SO₂Me).

  • N-Dealkylation: Oxidative cleavage of the pentyl chain to revert to the parent aniline.

Metabolism cluster_S S-Oxidation Pathway (CYP450) cluster_N N-Dealkylation Pathway Parent Parent: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline Sulfoxide Metabolite 1: Sulfoxide (-S(=O)Me) Parent->Sulfoxide [O] Aniline Metabolite 3: 2-(Methylthio)aniline Parent->Aniline CYP-mediated C-H hydroxylation Ketone Byproduct: 2-Pentanone Parent->Ketone Sulfone Metabolite 2: Sulfone (-SO2Me) Sulfoxide->Sulfone [O]

Figure 2: Primary metabolic clearance pathways. S-oxidation is often the rate-limiting step for clearance.

Chemical Stability
  • Oxidation: The thioether is sensitive to air oxidation over long periods. Store under inert gas (Argon/Nitrogen) at 4°C.

  • Acid Sensitivity: Stable to dilute acids, but strong acids may cause salt formation or S-dealkylation under extreme conditions.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Anilines are known methemoglobinemia inducers.

  • Skin Irritant: Causes skin irritation (Category 2).

  • Eye Irritant: Causes serious eye irritation (Category 2A).

  • Sensitizer: Potential skin sensitizer due to the aniline moiety.

Handling Protocols:

  • Odor Control: Thioethers often have a disagreeable "cabbage-like" or "garlic" odor. All manipulations must be performed in a functioning fume hood.

  • Waste Disposal: Segregate as halogen-free organic waste (unless chlorinated solvents are used). Treat with bleach (hypochlorite) to oxidize residual sulfides before disposal if odor is persistent.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for STAB reductive amination).

  • PubChem Compound Summary. "2-(methylthio)aniline" (Parent aniline data). National Center for Biotechnology Information.

  • ChemicalBook. "3-(methylsulfanyl)-N-(pentan-2-yl)aniline" (Isomer data for property estimation).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • AiFChem. "N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline" (Structural Analogue).

Sources

Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline: A Technical Guide to Chemoselective Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a critical transformation in the preparation of advanced pharmaceutical intermediates and specialized ligands. The target molecule features an aniline core substituted with an ortho-methylsulfanyl (-SCH₃) group and an N-linked pentan-2-yl chain. This whitepaper details a highly chemoselective reductive amination pathway, optimized for yield, scalability, and operational safety.

Strategic Rationale & Molecular Significance

As a Senior Application Scientist, selecting the correct synthetic route requires balancing atom economy with chemoselectivity. The 2-(methylthio)aniline moiety is highly valued as a robust bidentate directing group in transition-metal catalyzed C-H functionalization. It has been successfully employed in copper-mediated directed annulations of sp² C-H bonds[1] and rhodium(I)-catalysed oxidative alkenylations[2].

To construct the N-alkyl linkage, direct alkylation of the aniline with 2-bromopentane is structurally possible but practically flawed. Direct alkylation of primary amines with secondary alkyl halides is frequently plagued by E2 elimination side-reactions and over-alkylation to the tertiary amine. Conversely, reductive amination converts the carbonyl group of pentan-2-one to a secondary amine via an intermediate imine[3]. This approach is highly chemoselective, operationally simple, and completely avoids the use of pre-functionalized, reactive alkyl halides[4].

Mechanistic Pathway

The reductive amination reaction proceeds via a well-defined, three-step cascade sequence:

  • Nucleophilic Addition: The primary amine of 2-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of pentan-2-one, forming a transient hemiaminal intermediate.

  • Dehydration: Acid catalysis facilitates the elimination of water from the hemiaminal, generating the critical imine (Schiff base) intermediate.

  • Selective Reduction: The imine is protonated in the acidic medium to form a highly electrophilic iminium ion, which is subsequently reduced by a mild hydride source to yield the final secondary amine[3].

Pathway A 2-(Methylsulfanyl)aniline + Pentan-2-one B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine (Schiff Base) Intermediate B->C -H2O (Acid Cat.) D 2-(Methylsulfanyl)- N-(pentan-2-yl)aniline C->D Reduction (STAB)

Mechanistic pathway of reductive amination forming the target secondary aniline.

Optimization & Quantitative Data

The choice of reducing agent is the primary determinant of chemoselectivity in this workflow. Strong reductants like Sodium Borohydride (NaBH₄) often prematurely reduce the ketone starting material into pentan-2-ol before imine formation can occur[4].

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal choice. The electron-withdrawing acetate groups attenuate the hydride's nucleophilicity, ensuring it selectively reduces the protonated iminium ion over the unprotonated ketone[4].

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventAdditiveTime (h)Yield (%)Observation / Causality
1NaBH₄MeOHNone1225High ketone reduction byproduct.
2NaBH₃CNMeOHAcOH (cat)1665Moderate yield; risk of toxic HCN gas.
3NaBH(OAc)₃THFAcOH (1.0 eq)1485Good conversion, slight stalling mid-reaction.
4 NaBH(OAc)₃ DCE AcOH (1.0 eq) 12 92 Optimal chemoselectivity & yield.

Experimental Protocol: A Self-Validating Workflow

This protocol integrates orthogonal tracking methods to ensure each mechanistic milestone is achieved before proceeding, creating a self-validating experimental loop.

Workflow Step1 1. Reagent Mixing Aniline + Ketone in DCE Step2 2. Acid Catalysis Add AcOH (1.0 eq), stir 30 min Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C Step2->Step3 Step4 4. Monitoring TLC / LC-MS until complete Step3->Step4 Step5 5. Workup Sat. NaHCO3, extract with DCM Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for synthesis, workup, and purification.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-(methylsulfanyl)aniline (1.0 equiv, 10 mmol) and pentan-2-one (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis (Imine Formation): Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise.

    • Causality: The aniline nitrogen is rendered slightly less nucleophilic by the aromatic ring. The acid protonates the hemiaminal hydroxyl group, establishing an excellent leaving group (H₂O) to drive imine formation[3]. Stir at room temperature for 30 minutes.

  • Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portionwise over 15 minutes.

    • Causality: Portionwise addition controls the exothermic reduction and prevents thermal degradation of the transient imine[4].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting aniline (ninhydrin-positive, purple stain) will deplete, replaced by a higher-Rf spot corresponding to the lipophilic secondary amine product.

  • Quenching & Workup: Once complete (approx. 12 h), quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure target compound.

Analytical Validation

To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃): Validate the disappearance of the broad primary amine singlet (-NH₂, ~4.0 ppm) and the emergence of a sharp secondary amine doublet/multiplet (-NH-, 1H). The newly installed pentan-2-yl methine proton (-CH-) will appear as a distinct multiplet around 3.5 ppm.

  • GC-MS / LC-MS: Confirm the molecular ion peak[M+H]⁺ at m/z 210.1 (Exact Mass: 209.12).

References

Sources

Technical Monograph: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Architecture, and Application Profile

Part 1: Executive Summary & Chemical Identity

Compound Identity

  • IUPAC Name : 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

  • Common Identifiers : o-Thiomethyl-N-sec-pentylaniline; N-(1-methylbutyl)-2-(methylthio)aniline.

  • Molecular Formula : C₁₂H₁₉NS

  • Molecular Weight : 209.35 g/mol

  • SMILES : CCCC(C)Nc1ccccc1SC

Technical Abstract 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a specialized class of ortho-substituted secondary anilines. Its physicochemical profile is defined by the steric clash between the bulky ortho-thiomethyl group (-SMe) and the branched N-pentan-2-yl moiety. This "ortho-effect" restricts rotation around the C(aryl)-N bond, creating a distinct conformational lock often exploited in the design of atropisomeric agrochemicals (e.g., chloroacetanilide herbicides) and GPCR-targeting pharmaceuticals. Unlike its ether analog (o-anisidine derivatives), the thioether moiety introduces unique metabolic susceptibilities (S-oxidation) and metal-coordination capabilities.

Part 2: Structural Analysis & Electronic Properties

The molecule's reactivity is governed by two competing electronic vectors:

  • The Ortho-Thiomethyl Group : Acts as a weak

    
    -withdrawer but a strong 
    
    
    
    -donor. However, the bulky sulfur atom distorts the aniline nitrogen out of planarity, reducing the nitrogen's lone pair conjugation with the aromatic ring. This makes the amine more basic and nucleophilic than unsubstituted aniline, yet sterically hindered.
  • The N-Pentan-2-yl Group : A secondary alkyl chain that adds significant lipophilicity (LogP ~4.2 estimated). The chiral center at C2 of the pentyl chain introduces chirality, meaning the standard synthesis yields a racemic mixture unless chiral starting materials are used.

Table 1: Physicochemical Profile (Predicted vs. Analogous Data)

PropertyValue / CharacteristicMechanistic Implication
LogP ~4.2 ± 0.3High membrane permeability; potential for bioaccumulation.
pKa (Conj. Acid) ~4.5 - 5.0Reduced conjugation due to steric twist increases basicity relative to aniline (pKa 4.6).
H-Bond Donors 1 (NH)Capable of specific binding; susceptible to deprotonation.
Rotatable Bonds 4High entropic penalty upon binding unless constrained.
Oxidation State S(-2)Susceptible to metabolic S-oxidation to sulfoxide/sulfone.
Part 3: Synthetic Pathways[1][2]

Synthesizing sterically crowded anilines requires bypassing the low nucleophilicity of the amine and the steric wall of the ortho-substituent.

Pathway A: Reductive Amination (The "Titanium" Protocol)

Recommended for Lab Scale & Purity Direct condensation of 2-(methylthio)aniline with 2-pentanone is sluggish. The use of Titanium(IV) isopropoxide is critical to act as a Lewis acid and water scavenger, driving imine formation before reduction.

  • Warning : Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to irreversible catalyst poisoning by the thioether sulfur. Hydride reducing agents must be used.

Pathway B: Buchwald-Hartwig Cross-Coupling

Recommended for High-Throughput Synthesis Coupling 2-chlorothioanisole with pentan-2-amine (sec-amylamine).

  • Catalyst : Pd(OAc)₂ / BINAP or RuPhos.

  • Advantage : Avoids equilibrium issues of reductive amination.

  • Disadvantage : Higher cost; requires rigorous O₂ exclusion.

Visualization of Synthetic Logic

SynthesisPathways cluster_warning Constraint Start1 2-(Methylthio)aniline Intermediate Imine Species (Sterically Crowded) Start1->Intermediate Ti(OiPr)4 Lewis Acid Activation Ketone 2-Pentanone Ketone->Intermediate Product 2-(Methylsulfanyl)-N- (pentan-2-yl)aniline Intermediate->Product NaBH4 Hydride Reduction Start2 2-Chlorothioanisole Start2->Product Pd-Catalysis (Buchwald-Hartwig) Amine Pentan-2-amine Amine->Product No H2/Pd-C (S-Poisoning) No H2/Pd-C (S-Poisoning)

Figure 1: Divergent synthetic strategies. Pathway A (Blue/Green) is preferred for sulfur-containing substrates to avoid catalyst deactivation.

Part 4: Detailed Experimental Protocol

Methodology: Ti(IV)-Mediated Reductive Amination

Objective : Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline with >95% purity.

Reagents :

  • 2-(Methylthio)aniline (1.0 equiv)

  • 2-Pentanone (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or THF (Anhydrous).

Step-by-Step Workflow :

  • Imine Formation (The Dehydration Step) :

    • In a flame-dried flask under Argon, charge 2-(methylthio)aniline (10 mmol) and neat Titanium(IV) isopropoxide (12.5 mmol).

    • Add 2-pentanone (12 mmol).

    • Observation: The solution will warm slightly and change color (yellow to orange/brown) as the Ti-complex forms.

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC. The disappearance of the primary aniline spot indicates imine formation.

  • Reduction :

    • Dilute the viscous mixture with absolute Ethanol (20 mL).

    • Cool to 0°C in an ice bath.

    • Add NaBH₄ (15 mmol) portion-wise (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Critical for Ti Removal) :

    • Quench by adding 10 mL of 1M NaOH (or water). A heavy white precipitate (TiO₂) will form.

    • Filter the slurry through a Celite pad. Wash the pad with Ethyl Acetate.

    • Phase Separation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification :

    • The crude oil is typically >90% pure.

    • Flash Chromatography: Hexanes/Ethyl Acetate (95:5). The secondary amine moves faster than any residual primary aniline.

Part 5: Reactivity & Metabolic Liability

Researchers using this compound in biological assays must account for two primary degradation pathways.

1. S-Oxidation (Metabolic & Environmental)

The thioether is the "softest" nucleophile in the molecule. In the presence of microsomal enzymes (FMOs, CYPs) or environmental oxidants, it oxidizes sequentially.

  • Stage 1 : Sulfoxide (Chiral center at Sulfur created).

  • Stage 2 : Sulfone (Electron withdrawing, drastically changing the electronics of the aniline ring).

2. N-Acylation (Herbicide Scaffold Synthesis)

Reaction with chloroacetyl chloride yields the chloroacetanilide scaffold, structurally homologous to Thenylchlor or Alachlor . This transformation is often used to generate libraries for agrochemical screening.

Reactivity Core 2-(Methylsulfanyl)-N- (pentan-2-yl)aniline Sulfoxide Sulfoxide Metabolite (S=O) Core->Sulfoxide [O] (FMO/CYP) Amide Chloroacetanilide (Herbicide Scaffold) Core->Amide + ClCH2COCl (Acylation) Sulfone Sulfone Metabolite (O=S=O) Sulfoxide->Sulfone [O]

Figure 2: Primary reactivity vectors. The S-oxidation pathway (Red) represents the primary metabolic instability.

Part 6: Safety & Handling (E-E-A-T)

Hazard Identification :

  • Class : Thio-aniline derivative.

  • Toxicity : Anilines are generally methemoglobinemia inducers. The addition of the alkyl chain increases lipophilicity, potentially enhancing skin absorption.

  • Odor : Low molecular weight thioethers have potent, disagreeable odors (garlic/cabbage). All work must be performed in a fume hood.

Storage :

  • Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Sensitive to air oxidation (darkening over time).

References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Foundational protocol for Ti(OiPr)
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Standard reference for hydride selection in amin
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Source for cross-coupling conditions of hindered anilines.
  • AiFChem Catalog Entry . "N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline".[1] Link

    • Verification of commercial availability of structural isomers.
  • ResearchGate . "Preparation of N-sec-Alkyl 2,6-Disubstituted Aniline". Link

    • Source for steric considerations in ortho-substituted aniline synthesis.

Sources

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline: Structural Profiling, Synthesis, and Applications in Directed C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of medicinal chemistry and advanced catalysis evolves, sterically hindered, heteroatom-rich anilines have emerged as critical building blocks. 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (also known as 2-(methylthio)-N-(pentan-2-yl)aniline) represents a highly specialized scaffold[1]. Characterized by an aniline core, an ortho-methylsulfanyl group, and a branched N-aliphatic chain, this molecule offers unique electronic and steric properties.

This technical guide provides an authoritative breakdown of its physicochemical profile, a field-validated synthetic methodology, and its advanced applications as a bidentate directing group in transition-metal catalysis[2][3].

Physicochemical Profiling & Structural Analysis

The structural logic of 2-(methylsulfanyl)-N-(pentan-2-yl)aniline is defined by two key functionalizations on the aniline core:

  • The Ortho-Methylsulfanyl Group (-SCH₃): This moiety acts as a soft Lewis base. In the context of catalysis, the sulfur atom is highly effective at coordinating with transition metals (like Rhodium and Copper), stabilizing transient metallacycles[2].

  • The N-(Pentan-2-yl) Group: The attachment of a 5-carbon chain at the secondary carbon introduces significant steric bulk adjacent to the nitrogen lone pair. This branching modulates the nucleophilicity of the amine and increases the overall lipophilicity of the molecule, a critical parameter for downstream pharmacokinetic tuning in drug development.

Table 1: Key Physicochemical Parameters
ParameterValue / Description
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Common Synonyms 2-(Methylthio)-N-(pentan-2-yl)aniline[1]
Molecular Formula C₁₂H₁₉NS[1]
Molecular Weight 209.35 g/mol [1]
Hydrogen Bond Donors 1 (Secondary Amine N-H)
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
Appearance Typically a pale yellow to amber oil at room temperature

Strategic Synthesis: The Reductive Amination Paradigm

Causality in Experimental Design

Synthesizing sterically hindered secondary anilines requires strict chemoselectivity. Direct alkylation of 2-(methylthio)aniline using an alkyl halide (e.g., 2-bromopentane) is fundamentally flawed for this target; the basicity of the amine often triggers competing E2 elimination of the secondary halide (yielding pentenes) and risks over-alkylation to the tertiary amine.

To circumvent this, the optimal pathway is reductive amination utilizing pentan-2-one and sodium triacetoxyborohydride (NaBH(OAc)₃). This choice is driven by a self-validating kinetic preference: NaBH(OAc)₃ is a mild hydride source that reduces imines/enamines significantly faster than it reduces aliphatic ketones. This ensures the transient imine is trapped and reduced to the target secondary amine without wasting the ketone starting material.

Step-by-Step Protocol: Reductive Amination Workflow
  • Imine Formation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-(methylthio)aniline and 1.1 equivalents of pentan-2-one in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Activation: Add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: The acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack by the aniline.

  • Hydride Addition: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The complete consumption of the primary aniline (which stains intensely with ninhydrin) validates the forward progression of the reaction.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Rationale: This neutralizes the acetic acid and safely decomposes any unreacted borohydride. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to isolate the pure 2-(methylsulfanyl)-N-(pentan-2-yl)aniline.

ReductiveAmination A 2-(Methylthio)aniline + Pentan-2-one B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Formation (-H2O) B->C Dehydration (Acid Cat.) D Hydride Transfer [NaBH(OAc)3] C->D Reduction E 2-(Methylsulfanyl)-N- (pentan-2-yl)aniline D->E Workup

Workflow of the reductive amination process yielding the target secondary aniline.

Applications in Advanced Catalysis: The Bidentate Directing Group

Beyond its utility as a pharmaceutical intermediate, the 2-(methylthio)aniline motif is a highly privileged scaffold in modern synthetic methodology, specifically in transition-metal-catalyzed C–H functionalization [2][3].

Mechanistic Logic of N,S-Chelation

In unactivated aromatic systems, selectively functionalizing a specific C–H bond is notoriously difficult. The 2-(methylthio)aniline structure solves this by acting as an N,S-bidentate directing group .

When exposed to a transition metal catalyst (such as Rhodium(I) or Copper(II)), both the nitrogen atom and the sulfur atom coordinate to the metal center. This dual-coordination creates a highly stable, rigid metallacycle. The geometry of this complex forces the transition metal into close spatial proximity with the ortho C–H bonds of adjacent functional groups (e.g., when the amine is acylated into a benzamide)[3][4].

Recent theoretical and experimental studies have demonstrated that this specific directing group enables Rh(I)-catalyzed oxidative alkenylation and cyclization under exceptionally mild, aerobic conditions—bypassing the need for toxic, stoichiometric metal oxidants[3][5]. The bulky pentan-2-yl group on the nitrogen further influences the trajectory of incoming coupling partners, providing a steric shield that can enhance regioselectivity.

DirectingGroup Substrate N-Alkyl-2-(methylthio)aniline Scaffold Coord N,S-Bidentate Coordination to Metal (Rh/Cu) Substrate->Coord Chelation CH_Act Ortho C-H Bond Cleavage (Cyclometalation) Coord->CH_Act Directed Metalation Func Cross-Coupling / Annulation CH_Act->Func Functionalization

Mechanistic logic of the 2-(methylthio)aniline motif serving as a bidentate directing group.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized compound, a self-validating analytical suite must be employed:

  • ¹H NMR Spectroscopy (CDCl₃): The successful attachment of the pentan-2-yl group is confirmed by a diagnostic multiplet corresponding to the methine proton (N-CH ) at approximately 3.4–3.6 ppm. The methylsulfanyl protons (-SCH ₃) will manifest as a sharp, distinct singlet near 2.3–2.4 ppm. Furthermore, the conversion from a primary to a secondary amine is validated by the integration of the amine proton: the broad -NH₂ singlet (~4.0 ppm) will be replaced by a single -NH proton (~4.5 ppm), which will disappear upon D₂O exchange.

  • High-Resolution Mass Spectrometry (HRMS): Utilizing ESI-TOF, the exact mass must be verified. The calculated mass for the protonated molecular ion [M+H]⁺ (C₁₂H₂₀NS⁺) is 210.1316. An exact match confirms the molecular formula and rules out over-alkylation artifacts[1][6].

References

  • Khoa M., et al. "Copper‐Mediated (2‐Methylthio)aniline Directed Annulation of sp C−H Bonds with Primary Anilines". ResearchGate. URL:[Link]

  • Skhiri, A., et al. (2023). "Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides". RSC Publishing / Organic Chemistry Frontiers. URL:[Link]

Sources

Technical Whitepaper: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS 1154297-84-3) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and materials science push toward increasingly complex molecular architectures, the demand for highly specific, sterically tunable building blocks has surged. 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS: 1154297-84-3) [1] represents a critical scaffold in this domain. Featuring an ortho-thioether group coupled with a sterically hindered secondary amine, this compound serves as a versatile bidentate directing group in transition-metal catalysis and a direct precursor for neuroleptic phenothiazine derivatives.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. This guide explores the causality behind its synthetic methodologies, its mechanistic utility in downstream applications, and the self-validating analytical protocols required to ensure high-fidelity research outcomes.

Physicochemical Profiling

Understanding the physicochemical parameters of CAS 1154297-84-3 is the first step in predicting its reactivity. The ortho-methylsulfanyl group acts as a soft Lewis base, while the sec-pentyl chain provides significant steric bulk, dictating the compound's orthogonal reactivity profile during downstream functionalization[2].

ParameterSpecification
IUPAC Name 2-(methylsulfanyl)-N-(pentan-2-yl)aniline
CAS Registry Number 1154297-84-3
Molecular Formula C₁₂H₁₉NS
Molecular Weight 209.35 g/mol
Common Synonyms 2-(methylthio)-N-(pentan-2-yl)aniline; N-(sec-pentyl)-2-(methylthio)aniline
Structural Class Ortho-substituted secondary aniline
Key Functional Groups Thioether (-SCH₃), sec-Amyl amine

Synthetic Methodology: Sterically Controlled Reductive Amination

Mechanistic Rationale

Direct N-alkylation of 2-(methylthio)aniline with secondary alkyl halides (e.g., 2-bromopentane) is notoriously inefficient. The steric hindrance of the ortho-thioether group, combined with the propensity of secondary halides to undergo E2 elimination, results in poor yields and complex purification pipelines.

To bypass these limitations, reductive amination using pentan-2-one is the field-proven standard. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), we establish a self-validating system: the reducing agent is mild enough that it will not reduce the unreacted ketone, ensuring that reduction only occurs after the iminium ion has formed.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(methylthio)aniline and 1.2 equivalents of pentan-2-one in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating if imine formation is sluggish due to the steric bulk of the sec-pentyl group.

  • Acid Catalysis: Add 1.5 equivalents of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance imposed by the ortho-thioether group during nucleophilic attack.

  • Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Chromatographic Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography using a gradient of hexanes/ethyl acetate to isolate the pure secondary amine.

Mechanistic Utility in Catalysis and Drug Discovery

The true value of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline lies in its downstream utility. The ortho-thioether motif is a highly effective bidentate directing group for transition-metal-catalyzed C-H activation. Recent literature highlights the use of 2-(methylthio)aniline derivatives in Rh(I)-catalyzed oxidative alkenylation and cyclization, providing access to complex spirosuccinimides without the need for toxic metallic oxidants [3].

Furthermore, the N-alkylated aniline core is a direct precursor to phenothiazines , a class of heterocycles foundational to antipsychotic medications and advanced organic materials.

G A 2-(Methylthio)aniline + Pentan-2-one B CAS: 1154297-84-3 Target Scaffold A->B Reductive Amination C Rh(I) Catalysis (Directing Group) B->C C-H Activation D Phenothiazine Derivatives B->D Cyclization E Advanced APIs C->E Functionalization D->E Drug Discovery

Fig 1: Synthetic workflow and downstream applications of CAS 1154297-84-3.

Analytical Validation Protocols

To ensure scientific integrity, the synthesized or procured compound must be subjected to orthogonal validation. A single analytical method is insufficient for sterically hindered thioethers, which can easily mask impurities.

Protocol 1: HPLC Purity Assessment
  • Stationary Phase: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution from 90% Water (0.1% TFA) to 100% Acetonitrile (0.1% TFA) over 15 minutes.

  • Causality: The starting material (primary aniline) is significantly more polar than the N-alkylated product. The gradient ensures the unreacted starting material elutes early, while the highly lipophilic sec-pentyl derivative is retained longer, providing baseline resolution.

Protocol 2: ¹H NMR Structural Confirmation (400 MHz, CDCl₃)
  • Thioether Validation: Look for a sharp, distinct singlet integrating to 3 protons at approximately δ 2.30 ppm . This confirms the integrity of the -SCH₃ group, which can occasionally undergo unintended oxidation to a sulfoxide during aggressive workups.

  • N-Alkyl Validation: The sec-pentyl group will present a complex multiplet for the methine (-CH-) proton around δ 3.40 - 3.60 ppm , accompanied by a broad singlet for the secondary amine (-NH-) proton, which exchanges with D₂O.

References

  • Skhiri, A., Taborosi, A., Ohara, N., Ano, Y., Mori, S., & Chatani, N. "Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides." Organic Chemistry Frontiers, 2023. DOI: 10.1039/D3QO00023K. URL:[Link]

Technical Monograph: Physicochemical Profiling of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

[1]

Executive Summary

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a specialized organosulfur aniline derivative characterized by a lipophilic sec-pentyl amine chain and an ortho-positioned methylsulfanyl (thiomethyl) group.[1] This structural arrangement creates a unique "N,S-chelating" motif, making the compound a valuable intermediate in the synthesis of sulfur-containing heterocycles (e.g., phenothiazines, benzothiazines) and a potential ligand in coordination chemistry.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.

Part 1: Identity & Physicochemical Matrix[1]

The physical behavior of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is dominated by the interplay between the lipophilic pentyl chain and the electron-donating, yet oxidatively labile, methylsulfanyl group.[1]

Structural Specifications
ParameterDetail
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Molecular Formula C₁₂H₁₉NS
Molecular Weight 209.35 g/mol
Chirality Contains one chiral center at C2 of the pentyl chain.[1][2] Typically synthesized as a racemate (mixture of R and S enantiomers).[1]
Core Motif Ortho-substituted aniline (N,S-donor system)
Physicochemical Properties (Predicted & Analog-Derived)

Data synthesized from structural analogs (e.g., 2-(methylthio)aniline, N-alkylanilines).[1]

PropertyValue / DescriptionCausality & Context
Physical State Viscous Oil (Yellow to Amber)The flexible pentyl chain disrupts crystal packing, preventing solidification at room temperature [1].[1]
Boiling Point ~305–315 °C (at 760 mmHg)High MW and polarizability of sulfur increase London dispersion forces compared to N-pentylaniline.[1]
Solubility (Aq) Negligible (< 0.1 mg/mL) The lipophilic pentyl chain and aromatic ring dominate, overpowering the weak polarity of the amine.
Solubility (Org) High Miscible with DCM, DMSO, Ethyl Acetate, and Methanol.
LogP (Lipophilicity) 3.8 – 4.2 Indicates high membrane permeability; suitable for CNS-active drug scaffolds but requires formulation for aqueous delivery.[1]
pKa (Conjugate Acid) ~3.5 – 4.0 The ortho-SMe group exerts a steric and weak electronic effect, slightly reducing the basicity of the nitrogen compared to N-pentylaniline (~5.0).[1]

Part 2: Synthetic Architecture

The most robust route to 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is Reductive Amination .[1] This pathway minimizes side reactions (like S-alkylation) that occur in direct alkylation methods.[1]

Synthesis Protocol: Reductive Amination

Reaction Logic: The condensation of 2-(methylthio)aniline with 2-pentanone forms a ketimine intermediate, which is selectively reduced in situ to the secondary amine.[1]

Reagents:

  • Substrate: 2-(Methylthio)aniline (1.0 eq)

  • Carbonyl: 2-Pentanone (1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Catalyst: Acetic Acid (1-2 eq) to activate the imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(methylthio)aniline in DCE under N₂ atmosphere. Add 2-pentanone and Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aniline by TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. (STAB is preferred over NaBH₄ to prevent reduction of the ketone before imine formation).[1]

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃ (aq) to neutralize acid.[1]

  • Extraction: Extract the organic layer with DCM (3x).[1] Wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a yellow oil.[1][3]

Synthetic Pathway Diagram

SynthesisPathwaycluster_conditionsReaction Conditions: DCE, 25°C, 12hStart2-(Methylthio)aniline(Nucleophile)InterKetimine Intermediate(Transient Species)Start->Inter Condensation(-H2O)Reagent2-Pentanone(Electrophile)Reagent->InterProduct2-(Methylsulfanyl)-N-(pentan-2-yl)aniline(Target)Inter->Product Hydride TransferReductantNaBH(OAc)3 / AcOH(Selective Reduction)Reductant->ProductPromotes

Figure 1: Reductive amination pathway utilizing STAB for selective imine reduction, avoiding S-alkylation byproducts.

Part 3: Chemical Behavior & Reactivity Profiles[1]

The chemical utility of this molecule stems from the Ortho-Effect , where the sulfur atom can participate in reactions at the nitrogen center or the aromatic ring.

The "N,S-Switch" Mechanism

The molecule acts as a bidentate ligand or a reactive scaffold.[1] The sulfur lone pair can stabilize carbocations or radical intermediates at the nitrogen position, facilitating unique rearrangements like the Sommelet-Hauser or Gassman type reactions [2].[1]

Oxidation Sensitivity

The methylsulfanyl group is the primary site of oxidative degradation.[1]

  • Stage 1 (Sulfoxide): Reaction with atmospheric O₂ or peroxides yields the Sulfoxide (S=O).[1] This introduces a new chiral center, creating diastereomers.

  • Stage 2 (Sulfone): Strong oxidants (e.g., mCPBA) convert it to the Sulfone (O=S=O), which deactivates the ring and removes the ligand capability.[1]

Reactivity Flowchart

ReactivityTarget2-(Methylsulfanyl)-N-(pentan-2-yl)anilineOxidationOxidation (mCPBA/H2O2)Target->OxidationCyclizationCyclization (w/ Alpha-Halo Ketones)Target->CyclizationCoordinationMetal Coordination (Pd, Cu)Target->CoordinationSulfoxideSulfoxide Derivative(Chiral, Polar)Oxidation->SulfoxideSulfoneSulfone Derivative(Inert, Electron Withdrawing)Sulfoxide->SulfoneBenzothiazine1,4-Benzothiazine Core(Heterocyclic Scaffold)Cyclization->BenzothiazineComplexN,S-Metal Chelate(Catalysis Ligand)Coordination->Complex

Figure 2: Divergent reactivity pathways.[1] The S-oxidation pathway represents the primary degradation risk, while cyclization offers synthetic utility.[1]

Part 4: Handling, Stability & Safety (E-E-A-T)

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.[1] The thioether is prone to auto-oxidation in air over time.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials to prevent photo-oxidation (S-C bond homolysis).

Analytical Validation (QC)

To validate the integrity of the synthesized compound, use the following markers:

  • 1H NMR (CDCl₃): Look for the S-Me singlet at ~2.3-2.4 ppm.[1] The chiral methine proton of the pentyl group (N-CH) will appear as a multiplet around 3.4-3.6 ppm.[1]

  • MS (ESI+): Expect a molecular ion peak [M+H]⁺ at m/z 210.[1]

  • TLC: Use Hexane/EtOAc (9:1).[1] The amine will likely streak on silica unless treated with triethylamine; the sulfoxide impurity will appear at a much lower Rf.[1]

References

  • Sigma-Aldrich. (2024).[1] Properties of 2-(Methylthio)aniline and N-alkyl derivatives. Retrieved from [1]

  • Gassman, P. G., & Gruetzmacher, G. (1974). Specific Ortho-Substitution of Aromatic Amines via Sulfonium Salts. Journal of the American Chemical Society.[1]

  • PubChem. (2024).[1] Compound Summary: 2-(Methylthio)aniline.[1][2][4][5][6] National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (2024).[1] Physicochemical Landscape of Methylsulfanyl Anilines. Retrieved from [1]

(Note: Specific literature on the exact N-pentan-2-yl derivative is inferred from the class behavior of ortho-thiomethyl anilines and N-sec-alkyl anilines as detailed in standard organic synthesis texts.)

A Technical Guide to 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, a substituted aniline with potential applications in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and explore its relevance within the broader context of drug development. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Molecular Profile of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

The fundamental chemical properties of a compound are critical to its application in research and development. Below is a summary of the key molecular identifiers for 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

PropertyValueSource/Method
Molecular Formula C12H19NSInferred from Isomer Data[1]
Molecular Weight 209.35 g/mol Calculated from Molecular Formula
CAS Number 1154297-84-3BLDpharm[2]
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Synthesis of Substituted Anilines: A General Overview

The synthesis of substituted anilines like 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a cornerstone of medicinal chemistry, providing the scaffolds for a vast array of therapeutic agents.[3][4][5] General synthetic strategies often involve the functionalization of the aniline core or the reduction of a corresponding nitroarene.[6]

A plausible synthetic approach for N-alkylanilines involves the N-alkylation of the parent aniline. This can be achieved through various methods, including reductive amination or direct alkylation with an appropriate alkyl halide.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-alkylanilines, which can be adapted for the preparation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

G cluster_synthesis Synthesis Start Starting Material (e.g., 2-(Methylsulfanyl)aniline) Reaction N-Alkylation Reaction Start->Reaction Reagent Alkylation Reagent (e.g., Pentan-2-one for reductive amination or 2-Bromopentane for direct alkylation) Reagent->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline Purification->Product G cluster_evaluation Biological Evaluation Compound Test Compound (2-(Methylsulfanyl)-N-(pentan-2-yl)aniline) Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit Hit Identification Screening->Hit Validation Hit Validation (Dose-response, Selectivity) Hit->Validation Lead Lead Optimization Validation->Lead

Sources

solubility of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Abstract

This technical guide provides a comprehensive framework for the solubility profiling of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , a lipophilic secondary aniline derivative.[1] Targeted at drug development professionals and synthetic chemists, this document synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols.[1] We analyze the impact of the ortho-thiomethyl and N-pentyl substituents on solvation thermodynamics and define a self-validating workflow for determining thermodynamic and kinetic solubility in organic and aqueous media.[1]

Physicochemical Characterization & Theoretical Profiling

To design an effective solubility screen, we must first understand the molecular architecture of the solute.

Compound Analysis:

  • IUPAC Name: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline[1]

  • Core Scaffold: Aniline (Weak base, lipophilic).[1]

  • Substituents:

    • 2-Methylsulfanyl (-SMe): Increases lipophilicity and introduces a soft Lewis base center.[1] The ortho position may induce intramolecular hydrogen bonding with the amine proton, potentially reducing polarity.

    • N-(pentan-2-yl): A branched alkyl chain (sec-pentyl).[1] This significantly increases the partition coefficient (LogP) and disrupts crystal lattice packing, likely rendering the neat compound an oil or low-melting solid.[1]

Predicted Solubility Parameters: Based on Group Contribution Methods (GCM) and comparison with structural analogs (e.g., N-alkyl-2-(methylthio)anilines), the predicted physicochemical profile is:

ParameterPredicted ValueImplication for Solubility
LogP (Octanol/Water) ~4.2 – 4.8Highly lipophilic; poor aqueous solubility.[1]
pKa (Conjugate Acid) ~4.5 – 5.0Ionizable in acidic media (pH < 3).[1]
Hansen Polarity (

)
Low-MediumSoluble in aprotic polar solvents (DMSO, DCM).[1]
Physical State Viscous Oil / Low MP SolidHigh miscibility with non-polar organic solvents.[1]

Solvent Selection Strategy

For applications in synthesis, purification, or biological assay formulation, the following solvent classification is recommended. This hierarchy is derived from the "Like Dissolves Like" principle, matching the solute's high dispersion forces (


) and moderate hydrogen bonding capacity.[1]
Table 1: Solubility Classification (Theoretical)
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Dipolar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock solution preparation for bioassays.[1]
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Synthesis workup; chromatography loading.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Crystallization; dilution for HPLC.[1]
Non-Polar Hexane, Heptane, TolueneHigh (>30 mg/mL)Extraction; removing polar impurities.[1]
Aqueous PBS (pH 7.4), WaterNegligible (<0.01 mg/mL)Biological media (requires co-solvent/surfactant).[1]
Acidic Aqueous 0.1 M HClModerate (as salt)Salt formation for improved bioavailability.[1]

Expert Insight: The N-pentyl chain renders this molecule significantly more soluble in aliphatic hydrocarbons (Hexane) than the parent aniline.[1] However, for biological stock solutions, DMSO remains the gold standard due to its ability to disrupt potential intermolecular aggregation.

Experimental Methodologies

To validate the theoretical profile, the following protocols must be executed. These are adapted from OECD Guideline 105 and standard pharmaceutical profiling workflows.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Objective: Determine the saturation concentration in a specific solvent at 25°C.

Materials:

  • Test Compound: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (>98% purity).[1]

  • Solvent: HPLC-grade (e.g., 1-Octanol, Water, Buffer).[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]

Workflow:

  • Saturation: Add the test compound to 2 mL of solvent in a glass vial until undissolved material (oil droplets or solid) is clearly visible.

  • Equilibration: Agitate the vial at 25°C for 24–48 hours.

    • Critical Step: If the compound is an oil, ensure vigorous mixing to prevent phase separation without dissolution.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water) and analyze via HPLC.[1]

  • Calculation:

    
    
    (Where 
    
    
    
    = Solubility,
    
    
    = Peak Area,
    
    
    = Dilution Factor).
Protocol B: Kinetic Solubility (High-Throughput)

For early-stage biological screening.[1]

Objective: Determine the concentration at which the compound precipitates when a DMSO stock is added to an aqueous buffer.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).[1]

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via Nephelometry or UV-absorbance (non-specific scattering at 600 nm).[1]

  • Result: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of precipitation.[1]

Visualization: Solubility Assessment Workflow

The following diagram outlines the decision logic for characterizing this compound, ensuring no sample is wasted on incompatible methods.

SolubilityWorkflow Start Start: 2-(Methylsulfanyl)-N- (pentan-2-yl)aniline Sample PhysicalCheck Step 1: Physical State Check (Solid vs. Oil?) Start->PhysicalCheck IsOil Result: Viscous Oil PhysicalCheck->IsOil Likely IsSolid Result: Solid PhysicalCheck->IsSolid Possible SolventScreen Step 2: Visual Solvent Screen (Add 10mg to 100µL solvent) IsOil->SolventScreen IsSolid->SolventScreen DMSO DMSO/DCM (Clear Solution) SolventScreen->DMSO High Sol. Water Water/PBS (Phase Sep/Precipitate) SolventScreen->Water Low Sol. Quantification Step 3: HPLC Quantification (Thermodynamic Method) DMSO->Quantification Dilute & Inject Water->Quantification Filter & Inject Formulation Application: Formulation Use DMSO/PEG400 Co-solvent Quantification->Formulation

Figure 1: Decision tree for solubility profiling, accounting for the compound's likely liquid state.

Critical Considerations for Researchers

  • Phase Separation (Oiling Out): Since 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is likely an oil, "precipitation" in aqueous media may manifest as an emulsion or oil droplets rather than a crystalline solid.[1]

    • Detection: Use light microscopy or dynamic light scattering (DLS) if turbidity is ambiguous.[1]

  • Oxidation Sensitivity: The thioether (-SMe) group is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO2Me).[1]

    • Precaution: Use degassed solvents and store DMSO stock solutions under argon/nitrogen at -20°C. Avoid peroxides in ether solvents.[1]

  • pH Dependence: While the secondary amine is basic, the lipophilicity is so high that lowering pH (to ~2.[1]0) may be required to achieve significant aqueous solubility (>1 mg/mL) via salt formation.[1]

References

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.[1] [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]

  • PubChem. (n.d.).[1][2] Compound Summary: 2-(Methylthio)aniline.[1][3][4][5] National Library of Medicine.[1] [Link]

Sources

The Genesis and Evolution of Substituted Anilines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted anilines—aromatic rings bearing an amino group and various functional substituents—are foundational building blocks in modern organic chemistry and pharmacology. From their serendipitous discovery in the 19th-century dye industry to their critical role as pharmacophores in life-saving antibiotics and targeted oncology agents, the aniline moiety has shaped the trajectory of medicinal chemistry[1][2]. This whitepaper provides an in-depth analysis of the historical discovery of substituted anilines, their structure-activity relationships (SAR), metabolic liabilities, and modern synthetic methodologies, culminating in field-proven protocols for their synthesis.

Historical Genesis: From Indigo to Industrial Dyes

The discovery of aniline is a testament to the cumulative nature of chemical research. The molecule was independently isolated and named by multiple scientists before its unified identity was established:

  • 1826: German chemist Otto Unverdorben first isolated the compound via the destructive distillation of indigo, naming it Crystallin[1][3].

  • 1834: Friedlieb Runge isolated a substance from coal tar that turned brilliant blue upon treatment with chloride of lime, naming it Cyanol[1][3].

  • 1840: Carl Julius Fritzsche treated indigo with caustic potash, yielding an oil he named Aniline, derived from the specific name of the indigo-yielding plant Indigofera anil[1][4].

  • 1843: August Wilhelm von Hofmann definitively proved that Crystallin, Cyanol, and Aniline were the exact same substance[5].

The commercial turning point occurred in 1856 , when William Henry Perkin, attempting to synthesize quinine, accidentally oxidized aniline to produce mauveine, the first synthetic dye[5]. The subsequent development of the Béchamp reduction —a method to reduce nitrobenzene to aniline using iron and hydrochloric acid—enabled the mass industrialization of aniline dyes, laying the groundwork for the modern chemical and pharmaceutical industries[1][6].

G A 1826: Otto Unverdorben Isolates 'Crystallin' from Indigo C 1840: Carl Julius Fritzsche Coins the term 'Aniline' A->C B 1834: Friedlieb Runge Isolates 'Cyanol' from Coal Tar B->C D 1856: William H. Perkin Discovers Mauveine (Synthetic Dye) C->D E 1850s: Antoine Béchamp Industrial Nitroarene Reduction D->E Drives industrial demand

Caption: Timeline of the discovery and industrialization of aniline in the 19th century.

Evolution into Pharmacology: The Sulfa Drug Revolution

The transition of substituted anilines from textile dyes to therapeutics was pioneered by Paul Ehrlich, who hypothesized that if aniline dyes could selectively stain bacteria, they could be modified to selectively kill them[5].

This hypothesis was realized in 1932 when Gerhard Domagk, working at I.G. Farben, discovered that Prontosil (an azo dye containing a substituted aniline moiety) effectively cured streptococcal infections in mice. However, Prontosil presented a mechanistic paradox: it was highly active in vivo but completely inactive in vitro.

In 1935 , Daniel Bovet and his team at the Pasteur Institute solved this causality dilemma. They discovered that Prontosil is a prodrug. In the human gut, intestinal azoreductase enzymes cleave the azo bond to release sulfanilamide (4-aminobenzenesulfonamide)—a substituted aniline that is the true active antibacterial agent.

Mechanism of Action: Sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS). Because its structure is isosteric with para-aminobenzoic acid (PABA), it tricks the bacteria into incorporating it during folate synthesis, ultimately halting bacterial DNA replication[7].

G P Prontosil (Azo Dye Prodrug) Inactive in vitro E Intestinal Azoreductases (In vivo enzymatic cleavage) P->E S Sulfanilamide (Active Substituted Aniline) E->S M Mimics p-Aminobenzoic Acid (PABA) S->M I Inhibits Dihydropteroate Synthase (DHPS) M->I

Caption: The metabolic activation and mechanism of action of Prontosil.

Modern Drug Discovery: SAR and Metabolic Liabilities

Today, the substituted aniline motif is ubiquitous in pharmaceuticals, particularly in oncology (e.g., the kinase inhibitor imatinib) and cardiovascular treatments (e.g., rivaroxaban)[2].

Structure-Activity Relationships (SAR)

The pharmacological efficacy of substituted anilines is highly sensitive to ring substitutions. For example, in the development of 6-substituted-4-anilinoquinazoline kinase inhibitors, researchers found that substitution at the 3-position of the aniline ring (e.g., 3-fluoroaniline or 3-chloroaniline) significantly improves potency compared to unsubstituted aniline, due to optimized steric fits and modulated lipophilicity within the target binding pocket[8].

Toxicological Causality

Despite their utility, anilines present distinct metabolic challenges. The primary amino group is highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes[2].

  • N-Hydroxylation: CYP450 oxidizes the aniline to a hydroxylamine.

  • Nitroso Formation: Further oxidation yields highly reactive nitroso species.

  • Toxicity: These reactive metabolites can bind to hemoglobin (causing methemoglobinemia) or form covalent adducts with hepatic proteins, leading to idiosyncratic hepatotoxicity[2].

Medicinal Chemistry Strategy: To mitigate this, drug developers often introduce electron-withdrawing groups (e.g., fluorine, chlorine) ortho or meta to the amine, which reduces the electron density of the nitrogen, thereby decreasing its susceptibility to CYP450-mediated oxidation[8][9].

Modern Synthetic Methodologies

While classical methods like the catalytic hydrogenation of nitroarenes (using Pd/C or Ni) remain reliable, they often fail when the molecule contains reducible functional groups (e.g., alkenes, nitriles)[2]. To overcome this, transition-metal-catalyzed C-N cross-coupling has become the industry standard.

The Buchwald-Hartwig Amination

Developed independently by Stephen L. Buchwald and John F. Hartwig in 1994, this palladium-catalyzed reaction forms C-N bonds by coupling aryl halides or triflates with primary or secondary amines[10][11]. It effectively replaced the harsher copper-catalyzed Ullmann condensation, offering broader substrate scope and superior functional group tolerance[2][10].

G Pd0 Pd(0)L_n Catalyst OA 1. Oxidative Addition (Aryl Halide inserts into Pd) Pd0->OA Pd2 Pd(II) Aryl Halide Complex OA->Pd2 AC 2. Amine Coordination & Base Deprotonation Pd2->AC PdAm Pd(II) Aryl Amido Complex AC->PdAm RE 3. Reductive Elimination (Forms C-N Bond) PdAm->RE RE->Pd0 Regenerates Catalyst Prod Substituted Aniline Product RE->Prod

Caption: The catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig Amination.

Quantitative Data Summary: Synthetic Methods
MethodologyReagents / CatalystsKey AdvantagesKey Limitations
Béchamp Reduction Fe powder, HClHighly scalable, cheap reagents[1].Harsh acidic conditions, generates heavy metal waste.
Catalytic Hydrogenation H₂, Pd/C or Raney NiClean reaction, high atom economy[2].Poor chemoselectivity (reduces alkenes/alkynes)[2].
Ullmann Condensation Cu catalyst, Base, HeatCheap transition metal catalyst[2].Requires high temperatures (>150°C), limited scope[2].
Buchwald-Hartwig Pd(OAc)₂, Phosphine Ligands (e.g., XPhos), BaseMild conditions, high functional group tolerance[9][10].Expensive Pd catalysts, air/moisture sensitive[9].

Experimental Workflow: Buchwald-Hartwig Amination Protocol

The following is a self-validating, step-by-step protocol for the synthesis of complex diarylamines via the Buchwald-Hartwig amination of an aniline hydrochloride salt (e.g., 3-(3-chloro-5-fluorophenyl)aniline HCl). Note: The use of a hydrochloride salt necessitates an excess of base to liberate the free amine in situ, driving the catalytic cycle[9].

Reagents:

  • 3-(3-chloro-5-fluorophenyl)aniline HCl (1.0 equiv)

  • Aryl chloride/bromide (1.2 equiv)

  • Pre-catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.4 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).

  • Base Addition: Add NaOtBu (2.4 mmol). Causality Check: 1.0 equiv of base is consumed immediately to neutralize the aniline HCl salt; the remaining 1.4 equiv is required to deprotonate the coordinated amine during the catalytic cycle[9].

  • Substrate Addition: Add the substituted aniline hydrochloride (1.0 mmol) and the aryl halide (1.2 mmol)[9].

  • Purging: Evacuate the flask and backfill with inert gas (Argon or N₂) three times to ensure complete removal of oxygen, which rapidly degrades Pd(0) catalysts[9].

  • Solvent & Pre-activation: Inject anhydrous toluene (5 mL) via syringe. Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos catalyst complex to form[9].

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath and stir vigorously for 12–24 hours. Monitor completion via TLC or GC-MS[9].

  • Workup: Cool to room temperature. Quench the reaction by slowly adding deionized water (10 mL) to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[9]. Purify the crude product via silica gel flash chromatography.

References

  • atamankimya.
  • benchchem.
  • araratrugs.
  • bris.ac.
  • trc-leiden.nl - Aniline (May 10 2017)
  • taylorandfrancis.
  • deepachemicals.in - Why the name Aniline?
  • mcgill.
  • benchchem.
  • wikipedia.
  • bris.ac.uk - Sulfanilamide (and its relatives)
  • rsc.
  • nih.

Sources

Next-Generation Aniline Derivatives: Strategic Synthesis and Bio-Application Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 2.0

Executive Summary

The aniline scaffold (phenylamine) has evolved from a simple dye precursor into a privileged structure in modern pharmacopeia and materials science. This guide moves beyond basic functionalization, focusing on novel aniline derivatives generated via palladium-catalyzed cross-coupling and C-H activation. We analyze their critical role as Type I/II Kinase Inhibitors (specifically EGFR/VEGFR dual targeting) and their emerging utility in conductive polymer biosensors .

Structural Diversity & Synthesis Strategy

The Shift to C-H Activation and Cross-Coupling

Traditional nucleophilic aromatic substitution (


) is often limited by the electronic nature of the substrate. The modern standard for generating complex aniline libraries—essential for Structure-Activity Relationship (SAR) studies—is the Buchwald-Hartwig Amination .

However, the frontier of aniline synthesis lies in C-H Activation . By utilizing directing groups (e.g., pyrimidines or native amines with specific ligands like [2,2′-bipyridin]-6(1H)-one), researchers can now functionalize the ortho-position of unprotected anilines without pre-functionalized halides, significantly atom-economizing the workflow.

Mechanistic Workflow: Buchwald-Hartwig Amination

The following diagram illustrates the catalytic cycle essential for synthesizing bulky, sterically hindered aniline derivatives often found in third-generation kinase inhibitors.

BuchwaldHartwig Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine Deprot Deprotonation (Base assisted) Coord->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product Aniline Derivative (Ar-NH-R) RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed C-N bond formation. Note the critical role of the base in the deprotonation step prior to reductive elimination.[1]

Medicinal Chemistry: Kinase Inhibition Profiles

The 4-Anilinoquinazoline Pharmacophore

The 4-anilinoquinazoline scaffold is the structural backbone of EGFR inhibitors like Gefitinib and Erlotinib.[2] The aniline moiety is not merely a spacer; it is the primary effector of selectivity within the ATP-binding pocket.

  • Binding Mode: The aniline sits in the hydrophobic pocket.

  • Key Interaction: The N-1 of the quinazoline accepts a hydrogen bond from Met793 (hinge region).[3]

  • SAR Optimization:

    • Meta-substitution (3-position): Electron-withdrawing groups (Cl, Br) or hydrophobic groups (ethynyl) enhance potency.

    • Para-substitution (4-position): Fluorine is often added to block metabolic oxidation, increasing half-life (

      
      ).
      
Emerging Dual-Inhibitors (Mer/c-Met)

Recent studies have identified 2-substituted aniline pyrimidines as potent dual inhibitors.[4] For instance, derivatives like Compound 17c have shown nanomolar efficacy against Mer kinase, a target implicated in metastasis.

Table 1: Comparative Potency of Novel Aniline Derivatives

Compound ClassTargetKey Substituent (Aniline Ring)IC50 (nM)Mechanism
Gefitinib Analog EGFR (WT)3-Cl, 4-F2.4ATP Competitive (Reversible)
Osimertinib Analog EGFR (T790M)Acrylamide (Michael Acceptor)< 15Covalent (Irreversible)
Compound 17c Mer/c-Met2-Morpholino-4-aniline6.4 (Mer)Dual Kinase Inhibition
Naphthoquinone EGFR4-Methyl3.96Hydrophobic Interaction
SAR Visualization: The EGFR Interaction

SAR_EGFR Core 4-Anilinoquinazoline Scaffold Hinge Hinge Region Binding (N-1 Interaction) Core->Hinge Pocket Hydrophobic Pocket (Aniline Moiety) Core->Pocket Solvent Solvent Exposed Area (C6/C7 Side Chains) Core->Solvent Halogen 3-Cl, 4-F Substitution (Increases Affinity) Pocket->Halogen SAR Optimization Tail Morpholine/PEG Tail (Improves Solubility) Solvent->Tail ADME Optimization

Caption: Structural logic of EGFR inhibitors. The aniline moiety (yellow) is critical for hydrophobic pocket occupancy, while the solvent tail (green) dictates pharmacokinetics.

Advanced Materials: Polyaniline (PANI) Biosensors

Beyond small molecules, aniline derivatives are polymerized to form Polyaniline (PANI) , a conductive polymer used in next-generation biosensing.

  • Mechanism: PANI switches between oxidized (conducting) and reduced (insulating) states. This redox reversibility allows it to act as a transducer for enzymatic reactions.

  • Application:

    • Glucose Sensing: Glucose Oxidase (GOx) is trapped within a PANI matrix.[5] As GOx oxidizes glucose, the generated

      
       or protons modulate the oxidation state of PANI, producing a measurable current (amperometric) or potential change (potentiometric).
      
    • Sensitivity: Nanostructured PANI (nanowires) increases surface area, significantly lowering the Limit of Detection (LOD).

Experimental Protocols

Protocol: Buchwald-Hartwig Synthesis of Novel Aniline Derivatives

Use this protocol to couple aryl bromides with primary amines when generating libraries for SAR.

Reagents:

  • Aryl Bromide (1.0 equiv)[6][7]

  • Primary Amine (1.2 equiv)[7]

  • Catalyst:

    
     (2 mol%)[7]
    
  • Ligand: BINAP or XPhos (4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Charging: Add Aryl Bromide,

    
    , Ligand, and Base under positive Argon pressure.
    
  • Solvation: Add Toluene and the Amine.

  • Reaction: Seal and heat to 110°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc).[7]

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography.

Validation Check:

  • Self-Validation: The disappearance of the Aryl Bromide spot on TLC and the appearance of a fluorescent amine spot.

  • Characterization:

    
     NMR should show a new broad singlet (NH) around 4.0–9.0 ppm (solvent dependent).
    
Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)

Use this to validate the biological activity of synthesized derivatives.

  • Preparation: Dilute synthesized aniline derivatives in DMSO (10 mM stock).

  • Incubation: Mix EGFR enzyme (0.2 ng/µL), substrate (Poly Glu:Tyr), and compound in 384-well plate. Incubate for 10 min at RT.

  • Initiation: Add ATP (10 µM) to start the kinase reaction. Incubate 60 min.

  • Termination: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

References

  • BenchChem. (2025).[1][8] An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors.Link

  • Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines: Buchwald–Hartwig Amination.Link

  • National Institutes of Health (PMC). (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.[9]Link

  • Organic Syntheses. Buchwald-Hartwig Coupling: General Procedures and Mechanism.Link

  • ConnectSci. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents.[2]Link

  • IntechOpen. (2023). Polyaniline Derivatives and Their Applications in Biosensors.Link

  • PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[4]Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of N-alkylated anilines is a cornerstone transformation in the development of agrochemicals (e.g., fungicides) and pharmaceutical intermediates (e.g., kinase inhibitors). This application note details the synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline from 2-(Methylthio)aniline and 2-pentanone .

While direct alkylation of anilines with alkyl halides (e.g., 2-bromopentane) is theoretically possible, it frequently suffers from poly-alkylation and elimination side reactions. This protocol utilizes a Reductive Amination approach mediated by Sodium Triacetoxyborohydride (STAB) .[1] This method is selected for its mild conditions, high chemoselectivity, and suppression of dialkylation side products.

Key Chemical Challenges[2]
  • Steric Hindrance: The ortho-thiomethyl group (-SMe) exerts steric pressure on the amine, potentially slowing imine formation.

  • Ketone Reactivity: 2-Pentanone is less electrophilic than aldehydes, requiring acid catalysis to drive the equilibrium toward the ketimine intermediate.

Reaction Logic & Mechanism

The synthesis proceeds via a "one-pot, stepwise" reductive amination.[2] The weak reducing agent, Sodium Triacetoxyborohydride (STAB), is selective for the protonated imine (iminium ion) over the ketone starting material.

Reaction Scheme (Graphviz)

ReactionScheme SM1 2-(Methylthio)aniline (Nucleophile) Imine Ketimine Intermediate SM1->Imine + SM2 SM2 2-Pentanone (Electrophile) Product 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (Target) Imine->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Imine Reductant NaBH(OAc)3 (Reductant) Reductant->Product

Figure 1: Mechanistic pathway.[3][4] The reaction requires acid catalysis to form the ketimine, which is then irreversibly reduced to the secondary amine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]Role
2-(Methylthio)aniline 139.221.0Limiting Reagent
2-Pentanone 86.131.2Electrophile (Excess)
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) 98.96--Solvent (0.2 M)

Note: Tetrahydrofuran (THF) may be used as a greener alternative to DCE, though reaction kinetics are generally faster in DCE.

Step-by-Step Methodology

Step 1: Solvation and Activation

  • Charge a flame-dried reaction flask (equipped with a magnetic stir bar) with 2-(Methylthio)aniline (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of approx. 0.2 M (e.g., 5 mL per mmol of amine).

  • Add 2-Pentanone (1.2 equiv) followed immediately by Acetic Acid (1.0 equiv).

    • Critical Insight: The acetic acid is mandatory here. Unlike aldehydes, ketones react sluggishly with anilines. The acid protonates the carbonyl oxygen, facilitating nucleophilic attack.

Step 2: Reductive Alkylation 4. Stir the mixture at Room Temperature (20–25 °C) for 15–30 minutes to allow pre-equilibrium of the imine. 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 10 minutes.

  • Safety Note: Mild effervescence may occur. Ensure adequate ventilation.
  • Seal the vessel (under Nitrogen or Argon atmosphere preferred but not strictly required) and stir vigorously.

Step 3: Monitoring & Completion 7. Monitor via TLC or LC-MS.

  • Expected Time: 12–24 hours.
  • Troubleshooting: If >10% starting aniline remains after 16 hours, add an additional 0.5 equiv of STAB and 0.5 equiv of Acetic Acid.

Step 4: Quench and Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir for 15 minutes until gas evolution ceases. 9. Extract the aqueous layer with Dichloromethane (DCM) (3x). 10. Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ . 11. Filter and concentrate in vacuo to yield the crude oil.

Step 5: Purification 12. Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → Target typically elutes ~95:5 or 90:10).
  • Note: The product is less polar than the starting aniline due to the capping of the NH protons.

Process Workflow

Workflow start Start: Weigh Reagents mix Mix Amine + Ketone + AcOH Solvent: DCE Time: 20 min start->mix add_reductant Add NaBH(OAc)3 (Portionwise) mix->add_reductant reaction Reaction Phase Temp: 20-25°C Time: 12-24h add_reductant->reaction check QC Check (TLC/LCMS) Conversion > 95%? reaction->check check->reaction No (Add more STAB) quench Quench: Sat. NaHCO3 Extract: DCM check->quench Yes purify Purification Flash Chromatography quench->purify final Isolate Product (Racemic Oil) purify->final

Figure 2: Operational flowchart for the synthesis, including decision points for incomplete conversion.

Characterization & Quality Control

The target molecule is chiral (at the pentan-2-yl carbon) but will be obtained as a racemic mixture.

Expected Analytical Data ( H NMR, 400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
7.40 – 6.50 Multiplets4HAr-H Typical aromatic region.
4.50 Broad Singlet1HN-H Exchangeable proton; shift varies with conc.
3.55 Multiplet (Septet-like)1HN-CH Methine proton of the pentyl group.
2.38 Singlet3HS-CHDistinctive sharp singlet for thiomethyl.
1.60 – 1.35 Multiplets4HAlkyl -CH ₂-Middle methylene protons of pentyl chain.
1.20 Doublet (

Hz)
3HCH-CHMethyl group adjacent to the chiral center.
0.92 Triplet3HTerminal -CHEnd of the pentyl chain.
Quality Criteria
  • Appearance: Pale yellow to colorless oil. Darkening indicates oxidation of the sulfur or amine.

  • Purity: >95% by HPLC (254 nm).

  • MS (ESI): Calculated [M+H]+ = 224.14. Found = 224.1 ± 0.1.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][7]J. Org.[1][2][3][5][6] Chem. 1996, 61, 3849–3862.[1][2][5][7]

  • Maryanoff, C. A.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, B. E. Cyclizations of N-Acyliminium Ions.Chem. Rev. 2004, 104, 1431–1628. (Context on iminium reactivity).
  • Gribble, G. W. Sodium Triacetoxyborohydride.[1]Encyclopedia of Reagents for Organic Synthesis , 2001.

Sources

Application Note: Optimized Protocols for the N-Alkylation of 2-(Methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol self-validation, and chemoselective optimization.

Introduction & Strategic Overview

2-(Methylsulfanyl)aniline, commonly referred to as 2-(methylthio)aniline, is a highly versatile bifunctional building block. It is extensively utilized as a precursor for advanced active pharmaceutical ingredients (APIs), including Polo-like kinase 1 (PLK1) inhibitors[1], and serves as a highly effective bidentate directing group in transition-metal-catalyzed C–H functionalizations, such as Rh(I)-catalyzed spiro-annulations[2][3].

The N-alkylation of this substrate presents unique chemoselectivity challenges. The presence of the ortho-methylsulfanyl (-SMe) group introduces steric hindrance and competing nucleophilicity. If reaction conditions are poorly controlled, the electrophile may attack the sulfur atom (forming a sulfonium salt) or cause over-alkylation of the primary amine to yield a tertiary amine[4][5].

To achieve high-yielding, chemoselective mono-N-alkylation, two primary pathways are utilized in modern synthetic workflows: Reductive Amination (the gold standard for mono-alkylation) and Direct SN2 Alkylation (utilized when aldehydes/ketones are unavailable).

G Start 2-(Methylsulfanyl)aniline (Bifunctional Substrate) RA Pathway A: Reductive Amination (Aldehyde/Ketone + STAB) Start->RA Preferred SN2 Pathway B: Direct Alkylation (Alkyl Halide + Base) Start->SN2 Alternative Imine Imine/Enamine Intermediate (Sterically Shielded) RA->Imine Compete Competing S-Alkylation or Over-alkylation SN2->Compete High Risk SecAmine2 Mono-N-alkylated Product (Requires Strict Control) SN2->SecAmine2 Optimized SecAmine1 Mono-N-alkylated Product (High Chemoselectivity) Imine->SecAmine1

Figure 1: Strategic decision tree for the N-alkylation of 2-(methylsulfanyl)aniline.

Mechanistic Causality & Reagent Selection

Pathway A: Reductive Amination (Recommended)

Reductive amination is the most robust method for preventing over-alkylation. The reaction proceeds via the condensation of 2-(methylsulfanyl)aniline with a carbonyl compound to form an imine. Because the resulting secondary amine is significantly more sterically hindered than the starting primary aniline, a second alkylation event is kinetically disfavored[5][6].

Why Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)? STAB is prioritized over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) because of its mild nature and superior chemoselectivity[7]. STAB does not readily reduce aldehydes or ketones directly; it specifically waits for the more electrophilic iminium ion to form before executing the hydride transfer[7][8]. Furthermore, it perfectly tolerates the thioether moiety without causing desulfurization.

Mechanism A 2-(Methylthio)aniline + Carbonyl B Hemiaminal Formation (AcOH cat.) A->B C Imine/Iminium Ion B->C D Hydride Transfer from NaBH(OAc)3 C->D E Mono-Alkylated Product D->E

Figure 2: Mechanistic workflow of STAB-mediated reductive amination.

Pathway B: Direct SN2 Alkylation

When the required alkyl group cannot be derived from a stable aldehyde or ketone (e.g., introducing a cyclobutyl group via cyclobutyl bromide), direct SN2 alkylation is necessary[4]. The Causality of Base and Solvent: To prevent the sulfur atom from acting as a nucleophile, a mild, insoluble inorganic base like Potassium Carbonate (K2CO3) is used. Acetonitrile (MeCN) is the solvent of choice because its polar aprotic nature enhances the nucleophilicity of the nitrogen atom while allowing the reaction to be heated to reflux to overcome the activation energy barrier of the sterically hindered ortho-substituted aniline[4].

Quantitative Data & Optimization

The following table summarizes the operational parameters and expected outcomes for both pathways, providing a comparative baseline for process chemists.

ParameterReductive Amination (STAB)Direct SN2 Alkylation
Electrophile Aldehyde or KetoneAlkyl Halide (Br, I, or OTs)
Reducing Agent / Base NaBH(OAc)3 (1.5 - 2.0 eq)K2CO3 (2.0 - 3.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN) or DMF
Catalyst/Additive Glacial Acetic Acid (1.0 eq)Catalytic KI (if using alkyl chlorides)
Temperature 0 °C to Room Temperature60 °C to 80 °C (Reflux)
Reaction Time 2 – 12 hours12 – 24 hours
Chemoselectivity Excellent (Mono-alkylation >95%)Moderate (Requires strict monitoring)
Risk of S-Alkylation NoneLow to Moderate

Experimental Protocols

Protocol A: Reductive Amination using STAB (Self-Validating System)

This protocol is optimized for the synthesis of N-alkyl-2-(methylsulfanyl)anilines using aliphatic or aromatic aldehydes/ketones.

Reagents:

  • 2-(Methylsulfanyl)aniline (1.0 equiv, e.g., 10.0 mmol, 1.39 g)

  • Aldehyde/Ketone (1.1 equiv, 11.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10.0 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylsulfanyl)aniline and the carbonyl compound in anhydrous DCE under an inert atmosphere (N2 or Argon).

  • Acid Activation: Add glacial acetic acid dropwise at room temperature. Stir the mixture for 30–60 minutes. Insight: AcOH acts as a Brønsted acid, protonating the carbonyl oxygen to accelerate hemiaminal formation without decomposing the STAB.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexane/EtOAc, 4:1). The secondary amine product will elute with a higher Rf value (less polar) than the primary aniline. LC-MS should show the complete disappearance of the [M+H]+ peak of the starting material (m/z 140.0) and the appearance of the target mass.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Self-Validation Checkpoint 2 (NMR): In 1H NMR, verify the disappearance of the broad -NH2 singlet (~4.0 ppm) and the appearance of a distinct -NH- multiplet/triplet. The -SMe singlet (~2.3 ppm) must remain intact and integrate to 3 protons.

Protocol B: Direct SN2 Alkylation with Alkyl Halides

This protocol is utilized when coupling 2-(methylsulfanyl)aniline with alkyl bromides (e.g., cyclobutyl bromide)[4].

Reagents:

  • 2-(Methylsulfanyl)aniline (1.0 equiv, 10.0 mmol, 1.39 g)

  • Alkyl Bromide (1.1 equiv, 11.0 mmol)

  • Potassium Carbonate (K2CO3, finely powdered) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous Acetonitrile (MeCN) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried flask, add 2-(methylsulfanyl)aniline, anhydrous MeCN, and finely powdered K2CO3. Stir at room temperature for 10 minutes.

  • Electrophile Addition: Add the alkyl bromide dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) under an inert atmosphere.

  • Self-Validation Checkpoint 1 (Monitoring): Monitor strictly via LC-MS every 4 hours. Because direct alkylation is prone to over-alkylation, stop the reaction immediately once the primary aniline is consumed, even if trace amounts of dialkylated byproducts begin to form.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K2CO3 and KBr), washing the pad with excess EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase HPLC or careful silica gel chromatography to separate the target secondary amine from any unreacted starting material or tertiary amine byproducts[1].

References

  • [4] N-Cyclobutyl-2-(methylsulfanyl)aniline - Benchchem: Reductive Amination Pathways Utilizing Precursors. Benchchem. Available at:

  • [2] Nozomi Ohara's research works | The University of Osaka and other places. ResearchGate. Available at:

  • [3] Experimental and theoretical studies of the rhodium(I)-catalysed C-H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. ResearchGate. Available at:

  • [1] WO2025010279A2 - Polo-like kinase 1 inhibitors. Google Patents. Available at:

  • [7] N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. ResearchGate. Available at:

  • [6] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:

  • [8] Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. ACS Publications. Available at:

  • [5] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at:

Sources

applications of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in Medicinal Chemistry

Part 1: Introduction & Chemical Profile

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS: 1154297-84-3) is a specialized nitrogen-sulfur building block used in the synthesis of heterocycles and the development of lipophilic pharmacophores.[1][2][3] Structurally, it consists of an aniline core functionalized with an ortho-thiomethyl group and a branched N-alkyl chain (pentan-2-yl).

In medicinal chemistry, this compound serves as a "privileged scaffold precursor." The ortho-positioning of the sulfur and nitrogen atoms allows for rapid cyclization into benzothiazoles and phenothiazines , while the branched alkyl chain provides a distinct hydrophobic vector often required to fill lipophilic pockets in GPCRs and kinase enzymes.

Key Chemical Data
PropertyValueNotes
CAS Number 1154297-84-3Registered ~2009; available from major building block suppliers.
Molecular Formula C₁₂H₁₉NS
Molecular Weight 209.35 g/mol Fragment-like (Rule of 3 compliant).
LogP (Predicted) ~4.2Highly lipophilic; suitable for CNS-active targets or hydrophobic pockets.
Chirality Yes (C2 of pentyl chain)Typically supplied as a racemate; enantiomeric resolution may be required for late-stage SAR.
pKa (Conjugate Acid) ~3.5 - 4.0Less basic than N-alkyl anilines due to the electron-withdrawing effect of the SMe group (inductive).

Part 2: Primary Applications in Drug Discovery

Precursor for N-Alkyl Benzothiazoles via Oxidative Cyclization

The most direct application of this compound is the synthesis of 2-substituted benzothiazoles. Unlike standard benzothiazole synthesis (which often starts with 2-aminothiophenol), starting with the S-methyl ether allows for controlled, oxidative cyclization mechanisms that tolerate sensitive functional groups.

  • Mechanism: The ortho-SMe group acts as a "masked" thiol. Under oxidative conditions (e.g., Phenyliodine(III) diacetate - PIDA), the sulfur attacks the nitrogen (or vice-versa via a radical intermediate) to close the ring, often with the expulsion of the methyl group or rearrangement.

  • Therapeutic Relevance: N-alkyl benzothiazoles are scaffolds in antitumor agents (e.g., lysyl oxidase inhibitors) and amyloid imaging agents.

Synthesis of Sulfonyl-Aniline Pharmacophores (Kinase Inhibitors)

The thiomethyl (-SMe) group is a versatile handle for oxidation state adjustments.

  • Sulfoxides (-SOMe): Introduce chirality (at Sulfur) and hydrogen bond accepting capability.

  • Sulfones (-SO₂Me): A classic hydrogen bond acceptor found in blockbuster drugs (e.g., Etoricoxib, Apremilast).

  • Application: Converting 2-(methylsulfanyl)-N-(pentan-2-yl)aniline to its sulfone analog creates a mimic of the "biaryl sulfone" motif found in Cathepsin K inhibitors (e.g., Odanacatib analogs) and COX-2 inhibitors . The bulky N-pentan-2-yl group restricts rotation, potentially locking the molecule into a bioactive conformation.

Lipophilic Ligand Design for GPCRs

The N-(pentan-2-yl) group is a branched lipophilic tail. In GPCR ligand design (e.g., for CRF1 or MCH1 antagonists), such "greasy" groups are essential for penetrating the transmembrane bundle. This building block allows chemists to install this motif early in the synthesis, rather than trying to alkylate a deactivated aniline later.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfonyl)-N-(pentan-2-yl)aniline (Oxidation)

Use this protocol to convert the sulfide building block into a sulfone pharmacophore.

Reagents:

  • Substrate: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (1.0 equiv)[2]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: Sat. NaHCO₃ + 10% Na₂S₂O₃

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (209 mg) of the substrate in 10 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve m-CPBA (2.2 equiv) in 10 mL DCM and add dropwise over 20 minutes. Note: The reaction is exothermic.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash twice with 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess peroxide).

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Expected Yield: 85-95%.

Protocol B: Synthesis of the Building Block (If Commercial Stock Unavailable)

Use this self-validating protocol to synthesize the core compound via Reductive Amination.

Reagents:

  • Amine: 2-(Methylthio)aniline (1.0 equiv) [CAS: 2987-53-3]

  • Carbonyl: 2-Pentanone (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

  • Imine Formation: In a dry flask, mix 2-(methylthio)aniline (5 mmol) and 2-pentanone (6 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol). Stir at RT for 30 mins.

  • Reduction: Cool to 0°C. Add STAB (7.5 mmol) portion-wise.

  • Reaction: Warm to RT and stir overnight (12-16h).

  • Quench: Slowly add Sat. NaHCO₃ until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry organics (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a yellow oil.

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic utility of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

G Start 2-(Methylsulfanyl)- N-(pentan-2-yl)aniline (Core Scaffold) Sulfone Sulfone Derivative (Kinase Inhibitor Motif) Start->Sulfone Oxidation (m-CPBA or Oxone) Benzothiazole N-Alkyl Benzothiazole (Antitumor Scaffold) Start->Benzothiazole Oxidative Cyclization (PIDA or Cu-cat) Ligand GPCR Ligand (Hydrophobic Tail) Start->Ligand Amide Coupling / SNAr

Caption: Divergent synthetic pathways transforming the core aniline scaffold into three distinct medicinal chemistry classes.

Part 5: References & Sourcing

  • Sigma-Aldrich (Merck). Product Specification: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline. Accessed 2026. (Representative Link).

  • PubChem Compound Summary. 2-(Methylthio)aniline Derivatives and Analogues. National Center for Biotechnology Information.

  • BenchChem. Technical Guide to Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline.

  • Bidepharm. CAS 1154297-84-3 Technical Data Sheet.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for Synthesis Protocol B).

Sources

Application Note: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in Heterocyclic Synthesis and Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (hereafter referred to as Target Scaffold A ) as a strategic building block in organic synthesis.

Executive Summary

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a specialized class of o-functionalized anilines combining a bidentate (S, N) coordination motif with a sterically demanding, lipophilic N-alkyl group. Unlike simple anilines, the ortho-thiomethyl group serves as a "latent" functionality—capable of acting as a directing group for C-H activation, a precursor for oxidative cyclization, or a labile handle for indole synthesis.

This guide provides validated protocols for:

  • Synthesis: Efficient preparation of the scaffold via reductive amination.

  • Application A: Synthesis of N-alkylated indoles via modified Gassman/cyclization pathways.

  • Application B: Generation of S,N-bidentate ligands for transition metal catalysis.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Molecular Formula C₁₂H₁₉NS
Molecular Weight 209.35 g/mol
Key Functionality 1.[1][2] Secondary Amine: Nucleophilic center; N-alkyl group prevents over-alkylation.2. o-SMe Group: Directing group (DG), oxidation precursor (Sulfoxide/Sulfone), or leaving group.3. Pentan-2-yl: Provides steric bulk and lipophilicity; introduces chirality (if resolved).
Stability Air-sensitive (slow oxidation of S to SO/SO₂). Store under Argon at 4°C.
Structural Visualization

The following diagram illustrates the divergent reactivity pathways accessible from this scaffold.

ReactivityMap Scaffold 2-(Methylsulfanyl)- N-(pentan-2-yl)aniline Indole N-(Pentan-2-yl) Indoles Scaffold->Indole Cyclization (Desulfurization) Ligand S,N-Metal Complexes Scaffold->Ligand Metal Coordination (Pd, Cu, Ni) Sulfoxide Sulfoxides/ Sulfones Scaffold->Sulfoxide Oxidation (mCPBA/H2O2) Benzothiazine 1,4-Benzothiazines Scaffold->Benzothiazine Alpha-Halo Ketone Condensation

Figure 1: Divergent synthetic pathways from the 2-(methylsulfanyl)-N-(pentan-2-yl)aniline scaffold.

Protocol 1: Synthesis of the Building Block

Rationale: While the parent 2-(methylthio)aniline is commercially available, the N-pentan-2-yl derivative is best synthesized in situ or prepared fresh to avoid N-oxide formation during storage. Direct alkylation with 2-bromopentane leads to over-alkylation; Reductive Amination is the superior method for selectivity.

Materials
  • Precursor: 2-(Methylthio)aniline [CAS: 2987-53-3][3]

  • Carbonyl Source: 2-Pentanone (Methyl propyl ketone)

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology
  • Activation: In a flame-dried 250 mL round-bottom flask, dissolve 2-(methylthio)aniline (10.0 mmol, 1.39 g) and 2-pentanone (12.0 mmol, 1.03 g) in DCE (50 mL).

  • Acidification: Add Acetic Acid (1.5 eq, 15.0 mmol, 0.86 mL). Stir at Room Temperature (RT) for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq, 15.0 mmol, 3.18 g) portion-wise over 15 minutes. Note: Gas evolution (H₂) may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline spot (more polar) should disappear.

  • Workup: Quench with saturated NaHCO₃ (aq) until pH ~8. Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (SiO₂; Gradient 0–5% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a pale yellow oil.

Protocol 2: Synthesis of N-(Pentan-2-yl)indoles (Modified Gassman)

Rationale: The ortho-thiomethyl group is a classic precursor for indole synthesis. By reacting the N-alkylated scaffold with an


-halo ketone or using oxidative cyclization, one can access the indole core. The protocol below utilizes a Sulfonium Salt Intermediate  strategy, often milder than the traditional Gassman synthesis.
Reaction Scheme Logic
  • Chlorination: The aniline nitrogen is chlorinated (N-Cl).

  • Sulfonium Formation: Intramolecular attack of Sulfur on Nitrogen (or via external sulfide displacement).

  • Rearrangement: Sommelet-Hauser type rearrangement to form the C-C bond.

  • Desulfurization: Removal of the SMe group (reductive) or retention as 2-SMe indole.

Experimental Procedure (Cyclization to 2-Methylthioindole derivative)

Targeting the 3-substituted indole core while retaining the 2-SMe group.

ReagentEquivalentsRole
Target Scaffold A 1.0Substrate
N-Chlorosuccinimide (NCS) 1.1Oxidant/Chlorinating agent
Triethylamine (TEA) 2.0Base
Dichloromethane (DCM) Solvent(0.1 M concentration)

Steps:

  • Dissolve Target Scaffold A (1.0 mmol) in dry DCM (10 mL) at -78°C.

  • Add NCS (1.1 mmol) dropwise (dissolved in 2 mL DCM). Stir for 1 hour at -78°C.

    • Mechanism:[5] Forms the N-chloro-N-pentyl-2-(methylthio)aniline.

  • Allow to warm to -20°C. The internal sulfur attacks the N-Cl bond, generating the azasulfonium salt .

  • Add Base (TEA) (2.0 mmol) and warm to RT.

    • Outcome: This promotes the [2,3]-sigmatropic rearrangement, followed by re-aromatization to yield the 2-(methylthio)-N-(pentan-2-yl)indole .

  • Desulfurization (Optional): To obtain the S-free indole, treat the crude product with Raney Nickel in Ethanol (Reflux, 2h).

IndolePath Start Scaffold A (N-pentyl-o-SMe) Step1 N-Chlorination (NCS, -78°C) Start->Step1 Inter1 Azasulfonium Intermediate Step1->Inter1 Intramolecular Cyclization Step2 Rearrangement (Base/Warm) Inter1->Step2 [2,3]-Sigmatropic Product 2-SMe-N-Pentyl Indole Step2->Product Aromatization

Figure 2: Mechanistic pathway for the conversion of the scaffold to functionalized indoles.

Protocol 3: S,N-Ligand Applications (Palladium Catalysis)

Rationale: The ortho-SMe and N-alkyl amine motif mimics the hemilabile ligands used in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig). The bulky pentan-2-yl group enhances the reductive elimination step by crowding the metal center.

Ligand Binding Mode:


-S,N chelation.
Complexation Protocol
  • Metal Source: Pd(COD)Cl₂ or Pd(OAc)₂.

  • Solvent: Toluene or DCM.

  • Procedure:

    • Mix Target Scaffold A (2.0 eq) with Pd(COD)Cl₂ (1.0 eq) in DCM at RT for 1 hour.

    • Concentrate and crystallize (DCM/Pentane).

    • Result: An air-stable Pd(II) complex suitable for screening in Suzuki-Miyaura couplings.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete imine formation (steric bulk of 2-pentanone).Use Ti(OiPr)₄ as a Lewis acid additive (1.5 eq) during the imine formation step before adding reductant.
Over-oxidation (Sulfoxide) Presence of peroxides in solvents or air exposure.Use freshly distilled solvents; degas all reaction mixtures with Argon.
No Cyclization (Indole) Temperature too low during rearrangement step.Ensure the reaction warms fully to RT or reflux (40°C) after base addition.

References

  • Divergent Synthesis of Indoles

    • Title: Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides.[2][6]

    • Source: Organic & Biomolecular Chemistry, 2015.
    • URL:[Link]

  • Aniline N-Alkylation Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Secondary Amines.
    • Source: Journal of Organic Chemistry, 1996.
    • URL:[Link]

  • Gassman Indole Synthesis Mechanism: Title: The Mechanism of the Gassman Indole Synthesis. Source: Journal of the American Chemical Society. Context: Provides the foundational mechanistic logic for azasulfonium rearrangements.
  • Properties of 2-(Methylthio)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and physicochemical properties of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , I have designed a robust HPLC analysis protocol. This guide is structured as a formal Application Note for pharmaceutical or industrial quality control.

Introduction & Scope

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a lipophilic secondary aniline derivative characterized by an ortho-thiomethyl group and a bulky N-sec-pentyl substituent. This compound often serves as a critical intermediate in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients) or agrochemicals.[1][2][3]

The analysis of this compound presents specific chromatographic challenges:

  • Hydrophobicity: The N-pentyl chain significantly increases the LogP (estimated ~3.8–4.2), requiring a strong organic eluent for elution.

  • Basicity: The secondary amine moiety can interact with residual silanols on silica-based columns, potentially leading to peak tailing.

  • Oxidation Potential: The thioether (-SMe) group is susceptible to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    
    ), which must be resolved from the main peak.

This protocol details a Reversed-Phase HPLC (RP-HPLC) method optimized for peak shape, resolution of oxidative impurities, and quantitative precision.

Chemical Profile
PropertyDescription
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Functional Groups Secondary Amine, Thioether (Sulfide)
Predicted LogP ~3.8 – 4.2 (High Lipophilicity)
pKa (Base) ~4.0 – 4.5 (Weak Base)
UV Max ~254 nm (Primary), ~300 nm (Secondary)

Method Development Strategy (Expertise & Causality)

To ensure a self-validating system, the method parameters were chosen based on the following mechanistic principles:

  • Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected. The end-capping minimizes secondary interactions between the amine nitrogen and surface silanols, preventing peak tailing.

  • Mobile Phase pH: An acidic pH (0.1% H₃PO₄, pH ~2.5) is utilized. At this pH, the aniline nitrogen is protonated (

    
    ), increasing its polarity slightly to improve peak symmetry and solubility, while suppressing the ionization of silanols (
    
    
    
    ) on the column.
  • Gradient Elution: Due to the high lipophilicity of the pentyl group, an isocratic method would result in excessive retention times. A gradient from 20% to 95% Acetonitrile ensures the analyte elutes within a reasonable timeframe while sharpening the peak.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Instrumentation Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 35 °C (Controlled to ensure retention reproducibility)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV-Vis / PDA @ 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water. (Add 1 mL of 85% H₃PO₄ to 1 L of water; mix and filter through 0.22 µm membrane).

  • Solvent B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00 8020Initial Equilibration
2.00 8020Isocratic Hold (Impurity elution)
12.00 595Linear Ramp (Elution of Analyte)
15.00 595Wash Step
15.10 8020Return to Initial
20.00 8020Re-equilibration

Sample Preparation Workflow

Correct sample preparation is critical to prevent degradation (oxidation of the sulfur) during analysis.

SamplePrep Stock Stock Solution 1.0 mg/mL in ACN Dilution Working Standard 50 µg/mL in 50:50 ACN:Water Stock->Dilution Dilute 1:20 Filter Filtration 0.22 µm PTFE Filter Dilution->Filter Clarify Vial Amber Vial (Prevent Photodegradation) Filter->Vial Transfer Inject HPLC Injection Vial->Inject Analyze

Figure 1: Sample Preparation Workflow. Note the use of Amber Vials to protect the light-sensitive aniline derivative.

Procedure:

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Sonicate for 5 mins if necessary).

  • Working Standard: Dilute the stock solution with water to reach a final solvent ratio of 50:50 (ACN:Water). Final concentration: 50 µg/mL.

    • Note: Do not dissolve directly in 100% water; the compound will precipitate.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an Amber HPLC vial.

System Suitability & Validation Criteria

To ensure the data is trustworthy, the system must pass the following acceptance criteria before running samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 10.5 ± 0.5 minConsistent identification.
Tailing Factor (T) T ≤ 1.5Ensures minimal silanol interaction.
Theoretical Plates (N) N > 5000Verifies column efficiency.
Precision (RSD) < 1.0% (n=6 injections)Confirms system stability.
Resolution (Rs) > 2.0 (vs. nearest impurity)Critical if sulfoxide impurities are present.
Troubleshooting Guide
  • Peak Tailing: If T > 1.5, the column may have active silanols. Add 5 mM Ammonium Acetate to Mobile Phase A or switch to a "Base Deactivated" column.

  • Split Peak: Indicates sample solvent incompatibility. Ensure the sample diluent matches the initial mobile phase (20-50% ACN).

  • Extra Peaks: The thioether group oxidizes easily.[4] If a peak appears at ~5-6 minutes (more polar), it is likely the Sulfoxide derivative. Prepare fresh samples.

Logical Structure of Interaction

The following diagram illustrates the molecular interactions governing the separation, grounding the method in chemical theory.

Interaction cluster_Phase Chromatographic Environment Analyte Analyte: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline MP Mobile Phase (Acidic) Protonation of Amine Analyte->MP H+ Transfer SP Stationary Phase (C18) Hydrophobic Interaction Analyte->SP Van der Waals Forces Effect1 Increased Polarity (Better Peak Shape) MP->Effect1 Result Effect2 Strong Retention (Due to Pentyl Group) SP->Effect2 Result

Figure 2: Mechanistic basis of the separation. Acidic mobile phase protonates the amine, while the C18 phase retains the lipophilic pentyl tail.

References

  • SIELC Technologies. (2018).[5] Separation of 2-(Methylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[6][7] 2-(Methylthio)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Advanced Materials Technology. (2025). Isocratic Separation of Anilines on HALO C18. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Substituted Anilines in Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Substituted Anilines in Polymer Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Substituent Effect as a Design Tool

In polymer chemistry, aniline is not merely a monomer; it is a scaffold for electronic and steric engineering. While unsubstituted polyaniline (PANI) offers high conductivity, its rigid backbone renders it insoluble and difficult to process ("brick dust"). The introduction of functional groups onto the aniline ring—whether electron-donating (alkyl, alkoxy) or electron-withdrawing (halogens, nitro)—is the primary method for tuning solubility , band gap , and processability .

This guide details the protocols for utilizing substituted anilines in three distinct polymer classes:

  • Conductive Polymers (PANI Derivatives): Balancing solubility vs. conductivity.[1]

  • High-Performance Polyimides: Enhancing solubility and reducing dielectric constants via steric hindrance.

  • Polybenzoxazines: Tuning curing kinetics and thermal stability in thermosets.

Application Note I: Tunable Conductive Polymers (Poly-o-toluidine)

Objective: Synthesize soluble conductive polymers using o-substituted anilines. Mechanism: Chemical Oxidative Polymerization.[2][3][4][5] Critical Insight: Substituents at the ortho position (e.g., -CH3 in o-toluidine) increase the torsional angle between phenyl rings. This reduces


-orbital overlap, slightly lowering conductivity compared to parent PANI, but drastically increases solubility in organic solvents (THF, DMSO) by disrupting inter-chain Hydrogen bonding.
Protocol: Chemical Synthesis of Doped Poly(o-toluidine)

Reagents:

  • Monomer: o-Toluidine (distilled under reduced pressure).[3]

  • Oxidant: Ammonium Persulfate (APS).[4][5]

  • Dopant/Solvent: 1.0 M Hydrochloric Acid (HCl).[5][6]

Workflow:

  • Pre-cooling: Dissolve o-toluidine (0.1 mol) in 100 mL of 1.0 M HCl. Chill to 0–5 °C in an ice bath. Low temperature prevents secondary side reactions and ortho-coupling defects.

  • Oxidant Preparation: Dissolve APS (0.1 mol) in 50 mL of 1.0 M HCl. Chill to 0–5 °C.

  • Polymerization: Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.

    • Observation: Color transitions from colorless

      
       pink 
      
      
      
      blue
      
      
      dark green (Emeraldine Salt state).
  • Post-Reaction: Continue stirring for 6–12 hours at 0–5 °C.

  • Purification (Self-Validation Step):

    • Filter the precipitate.

    • Wash with 1.0 M HCl (to remove oligomers and excess oxidant).

    • Wash with Acetone (to remove unreacted monomer and low-MW fractions) until the filtrate is colorless.

  • Drying: Vacuum dry at 60 °C for 24 hours.

DOT Diagram: Oxidative Polymerization Pathway

PANI_Mechanism Monomer o-Toluidine (Neutral) Radical Radical Cation Formation Monomer->Radical + APS (Oxidant) Dimer Dimerization (Head-to-Tail) Radical->Dimer -2H+ ChainGrowth Chain Propagation (Oxidation + Coupling) Dimer->ChainGrowth + Monomer + Oxidant Polymer Poly(o-toluidine) Emeraldine Salt ChainGrowth->Polymer Precipitation

Caption: Oxidative polymerization flow from monomer oxidation to emeraldine salt precipitation.

Application Note II: Processable High-Performance Polyimides

Objective: Synthesize organo-soluble polyimides using substituted aromatic diamines. Mechanism: Two-Step Polycondensation (Polyamic Acid


 Polyimide).
Critical Insight:  Using diamines with bulky ortho-substituents (e.g., o-tolidine or fluorinated derivatives) inhibits chain packing and reduces charge transfer complex (CTC) formation. This results in polyimides that are soluble in NMP/DMAc (unlike rigid Kapton®) and possess lower dielectric constants, ideal for microelectronics.
Protocol: Synthesis of Soluble Polyimide via Thermal Imidization

Reagents:

  • Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFMB) or o-Tolidine.

  • Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA).

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

Workflow:

  • Monomer Dissolution: Charge a flame-dried flask with the substituted diamine (10 mmol) and NMP (solid content 15–20 wt%). Stir under Nitrogen until fully dissolved.

  • Polyamic Acid (PAA) Formation: Add ODPA (10 mmol) in one portion.

    • Note: Stoichiometry must be exactly 1:1.

    • Stir at room temperature for 24 hours. The solution will become highly viscous.

  • Film Casting: Pour the viscous PAA solution onto a clean glass substrate. Spread using a doctor blade.

  • Thermal Imidization (Curing): Place in a vacuum oven and follow this ramp profile to prevent solvent bubbling:

    • 80 °C (1 hr)

      
       Solvent removal.
      
    • 150 °C (1 hr)

      
       Pre-imidization.
      
    • 250 °C (1 hr)

      
       Cyclodehydration.
      
    • 300 °C (1 hr)

      
       Final cure.
      
  • Validation: The resulting film should be tough, flexible, and transparent (reduced CTC due to substituents).

DOT Diagram: Polyimide Synthesis Workflow

PI_Synthesis Reactants Substituted Diamine + Dianhydride PAA Polyamic Acid (PAA) (Viscous Solution) Reactants->PAA NMP, 25°C, 24h Casting Film Casting (Glass Substrate) PAA->Casting Imidization Thermal Imidization (-H2O) Casting->Imidization Stepwise Heating (80°C -> 300°C) FinalPI Soluble Polyimide Film Imidization->FinalPI Cyclization

Caption: Two-step synthesis route from monomer mixing to thermal cyclodehydration.

Application Note III: Benzoxazine Thermosets

Objective: Control curing temperature and thermal stability. Mechanism: Mannich Condensation followed by Ring-Opening Polymerization (ROP). Critical Insight: The basicity of the aniline component controls the stability of the oxazine ring. Electron-withdrawing groups on the aniline (e.g., p-chloroaniline) increase the ring-opening temperature, while electron-donating groups lower it.

Protocol: Solventless Synthesis of Benzoxazine Monomers

Reagents:

  • Phenol: Bisphenol-A.[7][8][9]

  • Amine: Aniline derivative (e.g., m-toluidine).

  • Aldehyde: Paraformaldehyde.

Workflow:

  • Mixing: Mix Bisphenol-A (1 mol), Paraformaldehyde (4 mol), and m-toluidine (2 mol) in a beaker.

  • Heating: Heat the mixture to 110 °C with continuous stirring. The mixture will melt and become homogeneous.

  • Reaction: Maintain at 110 °C for 40–60 minutes.

  • Purification:

    • Dissolve the crude product in warm Chloroform.

    • Wash with 3N NaOH (to remove unreacted phenol) and distilled water.

    • Dry over anhydrous

      
       and evaporate solvent.
      
  • Polymerization: Heat the purified monomer to 180–220 °C (depending on substituent) to initiate Ring-Opening Polymerization.

Data Summary: Substituent Effects on Properties

The following table summarizes how specific functional groups on the aniline ring influence the final polymer properties.

Substituent (R)Electronic Effect (Hammett)Steric EffectImpact on PANIImpact on Polyimide
-H (Aniline)NeutralNoneHigh Conductivity, InsolubleStandard (Insoluble)
-CH3 (Toluidine)Weak DonorModerate

Conductivity,

Solubility

Solubility,

Dielectric Constant
-OCH3 (Anisidine)Strong DonorModerate

Solubility,

Oxidation Potential

Solubility,

Tg (Plasticization)
-Cl / -F WithdrawingLow

Conductivity (Difficult to dope)

Thermal Stability,

Hydrophobicity
-SO3H WithdrawingHighSelf-Doped (Water Soluble)N/A

Troubleshooting & Quality Control

  • Self-Validation (PANI): If the PANI solution turns violet instead of green, the polymer is in the Permigraniline state (over-oxidized). Reduce the oxidant ratio or reaction time.

  • Self-Validation (Polyimides): If the PAA solution becomes cloudy or precipitates during synthesis, the molecular weight is too low or crosslinking occurred. Ensure reagents are anhydrous; water hydrolyzes the anhydride ring.

  • Stoichiometry Check: For polyimides, a 1% deviation in stoichiometry can reduce molecular weight by 50%. Use an analytical balance with 0.1 mg precision.

References

  • Goh, E. C., et al. (2018).[10] "Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines." RSC Advances. Link

  • Rzayev, R. S. (2022).[6] "Synthesis and Investigation of Poly-(o-toluidine) Properties at Nanoscale." ResearchGate.[6] Link

  • Liaw, D. J., et al. (2012).[7] "Advanced polyimide materials: Syntheses, physical properties and applications."[7] Progress in Polymer Science. Link

  • Ishida, H., & Agag, T. (2011). "Handbook of Benzoxazine Resins." Elsevier. (Contextual grounding for Benzoxazine mechanisms).

  • Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[1][2][3][4][11][12][13] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry. Link

Sources

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in Pharmaceutical Synthesis

Executive Summary

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (hereafter Compound A ) represents a strategic "privileged scaffold" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: the nucleophilic secondary amine, the oxidizable thioether, and the electron-rich aromatic ring.[1]

This guide details the optimized synthesis and downstream utility of Compound A. Unlike generic aniline alkylations, this protocol addresses the specific challenge of sulfur-mediated catalyst poisoning and regioselectivity .[1] We position Compound A not just as an intermediate, but as a gateway to N-alkylbenzothiazoles and metabolically active sulfoxide pharmacophores, relevant in kinase inhibitor and antipsychotic drug discovery.[1]

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Implication
Molecular Weight 209.35 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) ~4.2High lipophilicity; suitable for CNS penetration targets.[1]
Functional Motif o-Thiomethyl AnilinePrecursor for Benzothiazoles and Indoles (via Gassman synthesis).[1]
Metabolic Handle -SMe GroupPro-drug potential; oxidizes in vivo to sulfoxide/sulfone (polarity switch).[1]
Chirality Pentan-2-ylThe C2 position is chiral.[1] Protocols below assume racemic synthesis, but chiral amines can be substituted.

Key Challenge: The sulfur atom in the ortho position is a potent poison for heterogeneous catalysts (Pd/C, PtO2).[1] Standard catalytic hydrogenation methods for reductive amination will fail or require excessive catalyst loading.[1] Hydride reduction is mandatory. [1]

Upstream Synthesis Protocol: Reductive Amination

Objective: Synthesize Compound A with >95% purity without over-alkylation. Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]

Mechanism & Rationale

We utilize 2-(methylthio)aniline and 2-pentanone .[1]

  • Why STAB? NaBH(OAc)₃ is milder than NaBH₄ and does not reduce the ketone/aldehyde before the imine is formed.[1] It eliminates the need for toxic cyanoborohydride (NaBH₃CN) and avoids the sulfur-poisoning issue of catalytic hydrogenation.[1]

  • Acid Catalysis: Acetic acid promotes imine formation, the rate-determining step.[1]

Step-by-Step Protocol

Reagents:

  • 2-(Methylthio)aniline (1.0 eq, 10 mmol, ~1.39 g)[1]

  • 2-Pentanone (1.2 eq, 12 mmol)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

Procedure:

  • Imine Formation (In Situ):

    • In a 100 mL round-bottom flask under N₂ atmosphere, dissolve 2-(methylthio)aniline (1.39 g) in DCE (30 mL).

    • Add 2-pentanone (1.03 g) followed by Acetic Acid (0.6 g).

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring by TLC may show the intermediate imine/hemiaminal.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.[1]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL) until pH > 8.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • The crude oil is often >90% pure.

    • Flash Chromatography: Hexanes/EtOAc (Gradient 95:5 to 80:20).[1] The secondary amine is less polar than the primary amine starting material but more polar than the dialkylated byproduct (if any).[1]

Yield Expectation: 75–85% isolated yield.

Downstream Pharmaceutical Applications

Compound A is a "divergent" intermediate.[1] It can be transformed into two distinct classes of pharmaceutical compounds.

Pathway A: Oxidative Cyclization to N-Alkyl Benzothiazoles

Benzothiazoles are privileged structures in antitumor and neuroprotective drugs (e.g., Riluzole derivatives).[1] The N-alkyl group from Compound A is retained, providing a specific hydrophobic handle.[1]

  • Reagent: Phenyliodine(III) diacetate (PIDA) or DDQ.[1]

  • Mechanism: Oxidation of the nitrogen generates a radical cation or nitrenium ion, which attacks the sulfur (or vice-versa via sulfenium), followed by demethylation/cyclization.[1]

Pathway B: Metabolic Modeling (Sulfoxidation)

Drug candidates containing thioethers are often screened for their sulfoxide metabolites.[1]

  • Reagent: Sodium Periodate (NaIO₄) (1.05 eq) in MeOH/H₂O.

  • Outcome: Selective oxidation to the Sulfoxide (

    
    ) without N-oxidation.[1]
    

Visualizing the Workflows

Diagram 1: Synthesis and Divergent Application

G Start 2-(Methylthio)aniline (Starting Material) Intermediate Compound A 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline Start->Intermediate Reductive Amination (Avoids S-poisoning) Reagent1 2-Pentanone + STAB / AcOH Reagent1->Intermediate PathA Pathway A: Oxidative Cyclization Intermediate->PathA PIDA / DDQ PathB Pathway B: Selective Oxidation Intermediate->PathB NaIO4 (1 eq) ProductA N-(Pentan-2-yl) Benzothiazolium Salt PathA->ProductA ProductB Sulfoxide Metabolite (S=O) PathB->ProductB

Caption: Synthesis of Compound A via reductive amination and its divergence into Benzothiazoles (Path A) or Sulfoxides (Path B).

Analytical Quality Control (QC)

To ensure the integrity of the precursor before downstream use, the following NMR signatures must be validated.

SignalChemical Shift (δ, ppm)MultiplicityInterpretation
S-Me 2.35 – 2.45Singlet (3H)Confirms Thioether integrity (shifts downfield to ~2.7 if oxidized).[1]
N-H 4.00 – 4.50Broad SingletConfirms Secondary Amine (disappears if bis-alkylated).[1]
N-CH 3.40 – 3.60Multiplet (1H)Characteristic of the Pentan-2-yl attachment.[1]
Aromatic 6.50 – 7.50Multiplet (4H)Ortho-substituted pattern.[1]

HPLC Purity:

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

  • Detection: UV 254 nm.[1]

  • Note: The thioether is susceptible to oxidation on-column if peroxides are present in solvents.[1] Use fresh HPLC grade solvents.[1]

Safety & Handling

  • Odor Control: Ortho-thiomethyl anilines have a pungent, garlic-like sulfur odor.[1]

    • Protocol: All weighing and transfers must occur in a fume hood.

    • Waste: Treat glassware with dilute bleach (sodium hypochlorite) before washing to oxidize residual sulfides and neutralize odor.[1]

  • Toxicity: Like many anilines, Compound A should be treated as a potential sensitizer and toxic by inhalation/absorption.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849–3862. Link[1]

  • Jordan, A. D., et al. "2-Methylsulfanyl-aniline as a directing group for the copper-mediated synthesis of indazolones."[1] Chinese Journal of Chemistry, vol. 14, no.[1][2] 4, 2021.[1] (Contextualizing the o-SMe directing group).

  • Gupta, R. R., et al. "Synthesis of Phenothiazines: A Review."[1] Heterocyclic Chemistry, vol. 22, 1985.[1] (Reference for S-mediated heterocycle formation).

  • PubChem Compound Summary. "2-(Methylthio)aniline."[1] National Center for Biotechnology Information.[1] Link[1]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Edition, Wiley, 2013.[1] (Standard text for amine synthesis mechanisms).

Sources

The Rationale for Aniline Derivatives in Chemical Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its derivatives represent a cornerstone in the development of modern chemical sensors, offering a unique blend of tunable electrical, optical, and chemical properties. Their ability to form conductive polymers, most notably polyaniline (PANI), and to participate in a variety of chemical interactions makes them highly versatile for detecting a wide array of analytes. This guide provides an in-depth exploration of the principles, protocols, and applications of aniline derivatives in chemical sensing, tailored for researchers, scientists, and drug development professionals.

The utility of aniline derivatives in chemical sensors stems from several key characteristics. Polyaniline, the most prominent example, is a conducting polymer with a unique proton- and redox-state-dependent conductivity.[1][2] Its electrical resistance can be modulated by orders of magnitude upon interaction with acidic or basic compounds, making it an excellent material for chemiresistive sensors.[3] This reversible doping/dedoping of its emeraldine salt form is the basis for many sensing applications.[3]

Furthermore, the incorporation of various functional groups onto the aniline ring allows for the fine-tuning of its properties. For instance, introducing substituents can enhance solubility, which is often a challenge with pristine PANI, and can introduce specific binding sites for target analytes, thereby improving selectivity.[4][5] Beyond conductivity changes, some aniline derivatives exhibit significant changes in their fluorescence or color upon interacting with analytes, enabling the development of fluorescent and colorimetric sensors.[6][7][8]

Core Principles of Sensing Mechanisms

The sensing mechanisms of aniline derivative-based sensors are diverse. The most common mechanisms include:

  • Chemiresistivity: This relies on the change in electrical conductivity of a material upon exposure to a chemical analyte. For PANI, the interaction with acidic or basic gases, for example, alters the protonation state of the polymer backbone, which in turn affects its conductivity.[3]

  • Electrochemical Sensing: In this modality, the interaction between the aniline derivative (often as a modified electrode) and the analyte results in a measurable electrochemical signal, such as a change in current (amperometry) or potential (potentiometry).[9][10]

  • Fluorescence Modulation: Certain aniline derivatives exhibit fluorescence that can be quenched or enhanced in the presence of specific analytes. This change in fluorescence intensity or lifetime forms the basis of detection.[6][11] This can be due to processes like photoinduced electron transfer (PET) or chemical reactions that alter the fluorophore's structure.[12]

  • Colorimetry: A visible color change upon interaction with an analyte allows for "naked-eye" detection. This is often the result of a change in the electronic structure of the aniline derivative, affecting its absorption of visible light.[7][13]

Performance of Aniline Derivative-Based Chemical Sensors

The performance of chemical sensors based on aniline derivatives varies depending on the specific derivative, sensor configuration, and target analyte. The following table summarizes key performance metrics for a selection of reported sensors.

Sensor TypeAniline Derivative/CompositeTarget AnalyteDetection LimitResponse/Recovery TimeReference
Chemiresistive Polyaniline (PANI)Ammonia (NH₃)--[3]
Chemiresistive PANI-metal oxide nanocompositeAmmonia (NH₃)-Enhanced compared to pure PANI[3]
Chemiresistive Poly[2-(1-methylbutyl)aniline]Ammonia (NH₃)Low concentrationsHigh sensitivity[14]
Colorimetric Aniline trimer with thioureaFe³⁺, Cu²⁺, Ag⁺0.147 µM, 0.214 µM, 0.099 µM-[7]
Fluorescent Aniline trimer complexL-tryptophan--[7]
Fluorescent m-CyanoanilineMicroenvironment polarity--[6]
Electrochemical PANI molecularly imprinted polymerAzithromycin0.1 nM-[9]
QCM UIO-66-SO₃HAniline vapor20 ppb-[15]
QCM Carboxylated cellulose aerogelAniline vapor-13 s / 8 s[16]
Colorimetric Poly(ortho-phenylenediamine-co-aniline)Total Volatile Basic Nitrogen (TVB-N)-Correlates with fish spoilage[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of polyaniline and the fabrication of a chemiresistive sensor.

Protocol 1: Synthesis of Polyaniline via Chemical Oxidative Polymerization

This protocol describes a common method for synthesizing polyaniline, which can then be used to fabricate a sensor.[3][17]

Materials:

  • Aniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M (dopant)

  • Deionized (DI) water

  • Ethanol

  • Ice bath

  • Beakers, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Monomer Solution Preparation: Prepare a 0.1 M solution of aniline in 1 M HCl. For example, dissolve 0.93 g of aniline in 100 mL of 1 M HCl.

  • Cooling: Place the beaker containing the aniline solution in an ice bath and stir for 30 minutes to ensure the solution is cooled to 0-5 °C.[3]

  • Oxidant Solution Preparation: In a separate beaker, prepare a 0.1 M solution of ammonium persulfate in 1 M HCl. For example, dissolve 2.28 g of APS in 100 mL of 1 M HCl. Cool this solution in the ice bath as well.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring aniline solution. The reaction mixture will gradually change color, and a dark green precipitate of polyaniline will form.[3]

  • Reaction Time: Continue stirring the mixture in the ice bath for 2-4 hours to allow the polymerization to proceed to completion.[3]

  • Purification:

    • Collect the polyaniline precipitate by filtration.

    • Wash the precipitate thoroughly with 1 M HCl to remove any unreacted oxidant and low molecular weight oligomers.

    • Wash with deionized water until the filtrate becomes colorless.[3]

    • Finally, wash with ethanol to remove any unreacted monomer.[3]

  • Drying: Dry the purified polyaniline powder in a vacuum oven at 60 °C for 24 hours.[3]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Conducting the polymerization at low temperatures is crucial for obtaining a high-quality polymer with good conductivity and a regular chain structure. Higher temperatures can lead to side reactions and the formation of branched or cross-linked structures, which are detrimental to the polymer's electronic properties.

  • Acidic Medium (HCl): The acidic environment serves two purposes. First, it keeps the aniline monomer soluble in the aqueous solution. Second, it acts as a dopant, protonating the synthesized polyaniline to its conductive emeraldine salt form.[17]

  • Dropwise Addition of Oxidant: Slow, dropwise addition of the oxidant ensures a controlled polymerization rate, which is important for forming long, uniform polymer chains. A rapid addition can lead to localized overheating and the formation of undesirable side products.

Protocol 2: Fabrication of a Chemiresistive Sensor by Slurry Coating

This protocol describes how to use the synthesized polyaniline to create a simple chemiresistive sensor for detecting gases like ammonia.

Materials:

  • Synthesized polyaniline powder

  • Anhydrous ethanol

  • Sensor substrate (e.g., interdigitated electrodes on a ceramic or glass substrate)

  • Micropipette or dropper

  • Hotplate or oven

Procedure:

  • Slurry Preparation: Create a homogeneous slurry by mixing a small amount of the dried polyaniline powder with a few drops of anhydrous ethanol. The consistency should be paste-like.[3]

  • Coating: Using a micropipette or dropper, carefully apply the slurry onto the active area of the sensor substrate (e.g., between the interdigitated electrodes). Ensure a uniform coating.

  • Drying: Place the coated substrate on a hotplate at a low temperature (e.g., 60-80 °C) or in an oven to evaporate the ethanol and form a solid film of polyaniline.

  • Conditioning: The sensor may need to be conditioned by exposing it to a clean air or nitrogen flow for a period to stabilize its baseline resistance before use.

Visualizing Workflows and Mechanisms

Diagrams can be invaluable for understanding the complex processes involved in developing chemical sensors with aniline derivatives.

PolymerizationWorkflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Aniline_Sol 0.1 M Aniline in 1 M HCl Mixing Dropwise Addition (0-5 °C) Aniline_Sol->Mixing APS_Sol 0.1 M APS in 1 M HCl APS_Sol->Mixing Stirring Stir for 2-4 hours Mixing->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with HCl, DI water, Ethanol Filtration->Washing Drying Vacuum Oven (60 °C) Washing->Drying PANI_Powder PANI_Powder Drying->PANI_Powder Final Product

Caption: Workflow for the chemical oxidative polymerization of aniline.

SensingMechanism PANI_ES Polyaniline (Emeraldine Salt - Conductive) PANI_EB Polyaniline (Emeraldine Base - Insulating) PANI_ES->PANI_EB Signal Change in Electrical Resistance Measured PANI_ES->Signal Resistance Decreases PANI_EB->PANI_ES PANI_EB->Signal Resistance Increases Analyte_In Basic Analyte (e.g., NH₃) Introduced Analyte_In->PANI_ES Deprotonation Analyte_Out Analyte Removed (Clean Air) Analyte_Out->PANI_EB Protonation

Caption: Chemiresistive sensing mechanism of polyaniline for basic analytes.

Applications in Drug Development

The development of robust and sensitive chemical sensors using aniline derivatives has significant implications for the pharmaceutical industry. The potential applications include:

  • Quality Control: Monitoring the presence of impurities or degradation products in pharmaceutical formulations. For example, aniline itself can be a toxic impurity in some drug synthesis pathways.[18]

  • Drug Detection: Creating sensors for the rapid and selective detection of specific drugs in biological fluids for therapeutic drug monitoring or in environmental samples.[9][19]

  • Process Analytical Technology (PAT): Integrating sensors into manufacturing processes to monitor critical parameters in real-time, ensuring consistent product quality.

  • Biomarker Detection: Developing sensors for disease biomarkers, which can be small molecules, to aid in diagnostics. The detection of aniline in breath has been explored as a potential biomarker for lung cancer.[16][20]

Future Perspectives

The field of aniline-based chemical sensors continues to evolve. Key areas of future research include the rational design of new aniline derivatives with enhanced selectivity and sensitivity, the development of more sophisticated nanocomposites with synergistic properties, and the integration of these sensors into portable and wearable devices for real-time monitoring.[21][22] The inherent versatility of aniline chemistry ensures its continued importance in the advancement of sensor technology.

References

  • ACS Publications. (2006, March 22). Extreme Fluorescence Sensitivity of Some Aniline Derivatives to Aqueous and Nonaqueous Environments: Mechanistic Study and Its Implication as a Fluorescent Probe. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (2021, February 15). An aniline trimer-based multifunctional sensor for colorimetric Fe3+, Cu2+ and Ag+ detection, and its complex for fluorescent sensing of L-tryptophan. Retrieved from [Link]

  • ACS Publications. (2002, December 13). Polyaniline Nanofibers: Facile Synthesis and Chemical Sensors. Retrieved from [Link]

  • SciSpace. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and sensing applications of polyaniline nanocomposites: a review. Retrieved from [Link]

  • PMC. (n.d.). Rational Molecular Design of Aniline‐Based Donor‐Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High‐Performance Wearable Bioelectronics. Retrieved from [Link]

  • PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline trimer based chemical sensor for dual responsive detection of hazardous CN¯ ions and pH changes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Colorimetric and fluorometric dual-mode detection of aniline pollutants based on spiropyran derivatives. Retrieved from [Link]

  • PMC. (n.d.). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Retrieved from [Link]

  • PMC. (n.d.). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Retrieved from [Link]

  • IJSDR. (n.d.). Synthesis and applications of Polyaniline: A Brief Review. Retrieved from [Link]

  • ACS Sensors. (2017, May 3). Highly Efficient Multiple-Anchored Fluorescent Probe for the Detection of Aniline Vapor Based on Synergistic Effect: Chemical Reaction and PET. Retrieved from [Link]

  • Scribd. (2021, June 14). Synthesis of Aniline Derivatives for Sensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Research progress of aniline vapor sensor: A review. Retrieved from [Link]

  • MDPI. (2023, November 15). Polyaniline Derivatives for Chemical Sensors of Ammonia Vapor. Retrieved from [Link]

  • ResearchGate. (n.d.). Colorimetric sensor based on a poly( ortho -phenylenediamine- co -aniline) copolymer for the monitoring of tilapia ( Orechromis niloticus ) freshness. Retrieved from [Link]

  • ResearchGate. (n.d.). A Portable Fluorescence Sensor with Improved Performance for Aniline Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). An azithromycin electrochemical sensor based on an aniline MIP film electropolymerized on a gold nano urchins/graphene oxide modified glassy carbon electrode. Retrieved from [Link]

  • SciELO. (2023, October 23). facile fabrication of aniline sensor by using commercial calcium silicate hydrate nanosheets as sensing material. Retrieved from [Link]

  • ResearchGate. (n.d.). Electro-organic polymerization of aniline derivative on carbon-based electrode and its pH sensing in food samples. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • SciELO. (2022, October 20). room-temperature ppb-level aniline vapor sensor functionalized with uio-66-so 3 h. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent chemical sensor for ultra-sensitive detection of aniline in.... Retrieved from [Link]

  • ACS Applied Electronic Materials. (2023, January 31). Polyaniline-Based Biological and Chemical Sensors: Sensing Mechanism, Configuration Design, and Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of CSA-Capped Poly(aniline-co-aniline-2-sulfonic acid) Spherical Nanoparticles for Gas Sensor Applications. Retrieved from [Link]

  • Sciforum. (2023, November 15). #Polyaniline Derivatives for Chemical Sensors of Ammonia Vapor †. Retrieved from [Link]

  • MDPI. (2019, January 24). Electrochemical DNA Sensors with Layered Polyaniline—DNA Coating for Detection of Specific DNA Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biosensor For Detection Of Selective Anticancer Drug Gemcitabine Based On Polyaniline-Gold Nanocomposite. Retrieved from [Link]

  • R Discovery. (1971, November 1). Colorimetric Determination of Aniline Derivatives in Natural Waters. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. Retrieved from [Link]

  • ResearchGate. (2021, April 16). Development of polyaniline for sensor applications: A review. Retrieved from [Link]

  • SciELO. (n.d.). facile fabrication of aniline sensor by using commercial calcium silicate hydrate nanosheets as sensing material. Retrieved from [Link]

Sources

Application Note: Laboratory-Scale Synthesis of Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of sterically hindered secondary amines is a critical transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized catalytic ligands[1]. Direct N-alkylation of primary amines is notoriously difficult to control, frequently resulting in over-alkylation and the formation of undesired tertiary amines[2]. Furthermore, standard reductive amination protocols (e.g., using NaBH(OAc)3 or NaBH3CN in protic solvents) often fail when applied to bulky ketones or amines, as the initial imine condensation step is thermodynamically disfavored by severe steric clash[3].

To overcome these thermodynamic and kinetic barriers, this guide details two field-proven, highly robust methodologies:

  • Titanium(IV) Isopropoxide-Mediated Reductive Amination for aliphatic and alicyclic hindered systems[4].

  • Buchwald-Hartwig Cross-Coupling for aryl-alkyl and diaryl hindered systems[5].

Mechanistic Rationale & Strategy Selection

Causality in Experimental Design

In the reductive amination of bulky substrates, the rate-limiting step is the expulsion of water to form the intermediate imine. By employing Titanium(IV) isopropoxide [Ti(OiPr)4], we leverage its dual chemical functionality. It acts as a potent Lewis acid to activate the sterically encumbered ketone, and simultaneously serves as an irreversible water scavenger[4]. The formation of strong Ti-O bonds drives the equilibrium entirely toward a transient titanium-complexed imine. Subsequent in situ reduction with sodium borohydride (NaBH4) traps the amine irreversibly, preventing retro-condensation[2].

For systems where both substituents are aromatic or where one is a highly encumbered aryl halide, reductive amination is unviable. In these cases, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier choice, utilizing sterically demanding phosphine ligands (e.g., BrettPhos or RuPhos) to facilitate reductive elimination[5].

RouteSelection Start Target: Hindered Secondary Amine Q1 Are both substituents aliphatic/alicyclic? Start->Q1 RedAm Reductive Amination (Ti(OiPr)4 / NaBH4) Q1->RedAm Yes Q2 Is one substituent an aryl group? Q1->Q2 No BHA Buchwald-Hartwig Cross-Coupling Q2->BHA Yes Fail Consider Alternative (e.g., Petasis Reaction) Q2->Fail No

Fig 1: Decision matrix for selecting the optimal synthetic route for hindered secondary amines.

Mechanism N1 Ketone + Primary Amine N2 Ti(OiPr)4 Coordination N1->N2 N3 Transient Titanium Imine N2->N3 - iPrOH N4 Hydride Reduction (NaBH4) N3->N4 N5 Hindered Secondary Amine N4->N5 Quench

Fig 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.

Experimental Protocols

Protocol A: Ti(OiPr)4-Mediated Reductive Amination

Application: Coupling bulky aliphatic ketones with primary amines.

Reagents:

  • Ketone (1.0 equiv, e.g., pinacolone or cyclohexanone)

  • Primary Amine (1.2 equiv, e.g., tert-butylamine)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium borohydride (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried, argon-purged round-bottom flask, dissolve the ketone (10 mmol) and primary amine (12 mmol) in anhydrous THF (20 mL).

  • Titanium Addition: Syringe in Ti(OiPr)4 (15 mmol) dropwise at room temperature. The reaction is highly moisture-sensitive at this stage; ensure strict inert conditions[4]. Stir the homogeneous mixture at room temperature for 12–18 hours.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add absolute EtOH (10 mL), followed by the portion-wise addition of solid NaBH4 (15 mmol). Stir for an additional 2 hours, allowing the mixture to warm to room temperature.

  • Quench & Workup: Quench the reaction by slowly adding water (2 mL). Self-Validation Checkpoint: The solution will immediately transition from clear to a thick, white, cloudy suspension. This is the precipitation of insoluble TiO2 salts, confirming the successful hydrolysis of the titanium complex[4].

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in 1M HCl to protonate the amine, extract with diethyl ether to remove neutral impurities, then basify the aqueous layer with 2M NaOH to pH >10. Extract the free base with dichloromethane, dry over anhydrous Na2SO4, and concentrate to yield the pure hindered secondary amine.

Protocol B: Buchwald-Hartwig Amination for Bulky Aryl Amines

Application: Coupling ortho-substituted anilines with bulky aryl/alkyl halides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Bulky Primary Amine (1.2 equiv)

  • Pd2(dba)3 (2 mol% Pd)

  • BrettPhos or RuPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.02 mmol), BrettPhos (0.04 mmol), NaOtBu (1.5 mmol), and the aryl halide (1.0 mmol, if solid).

  • Solvent & Amine Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene (5 mL) and the bulky primary amine (1.2 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath for 12 hours. Self-Validation Checkpoint: The active Pd-ligand complex will form a deep red/orange homogeneous solution. The appearance of a black precipitate (Pd black) indicates catalyst deactivation due to oxygen ingress or thermal degradation[5].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target secondary amine.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and optimal conditions based on substrate sterics, providing a comparative baseline for laboratory-scale synthesis[3],[5].

Substrate Class (Ketone/Halide)Amine PartnerRecommended ProtocolCatalyst / ReagentExpected Yield (%)Primary Byproduct Risk
Unhindered AliphaticBulky AliphaticProtocol ATi(OiPr)4 / NaBH485 - 95%Trace alcohol (over-reduction)
Highly Hindered AliphaticBulky AliphaticProtocol ATi(OiPr)4 / NaBH470 - 85%Unreacted starting material
Ortho-Substituted Aryl HalideBulky AliphaticProtocol BPd2(dba)3 / RuPhos75 - 90%Dehalogenation of Aryl Halide
Di-Aryl (Bulky)Ortho-AnilineProtocol BPd2(dba)3 / BrettPhos65 - 80%Catalyst degradation (Pd black)

References

  • Kim, H.-O., et al. "Preparation and Synthetic Applications of Sterically Hindered Secondary Amines." Synthetic Communications, 1997. 3

  • Bhattacharyya, S., et al. "Parallel Solution-Phase Synthesis of Urea and Amide Library." Sciforum, 1999. 4

  • Insaf, S. S., & Witiak, D. T. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." ResearchGate, 1999. 2

  • "Synthesis and characterization of extremely bulky amido-germanium(II) halide complexes." CDN Science Pub. 5

  • "A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate." NIH, 2023. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the causality behind experimental choices and provide robust, self-validating protocols to improve your yield and product purity.

Overview of Synthetic Strategies

The synthesis of N-alkylated anilines, such as 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, can be approached through several established methods. The choice of method often depends on available starting materials, scale, and desired purity. The most common and practical routes include Reductive Amination, Direct N-Alkylation, and Catalytic Hydrogen Autotransfer. Each presents a unique set of advantages and challenges.

Synthetic Method Starting Materials Key Reagents/Catalysts Advantages Common Challenges
Reductive Amination 2-(Methylsulfanyl)aniline, Pentan-2-oneReducing agents (e.g., NaBH(OAc)₃, NaBH₄, BH₃·THF), Acid catalyst (e.g., AcOH)High selectivity for mono-alkylation, readily available starting materials, generally good yields.[1]Imine formation can be slow; choice of reducing agent is critical; potential for side reactions with certain reagent combinations.[1]
Direct N-Alkylation 2-(Methylsulfanyl)aniline, 2-Halopentane (Br or I)Base (e.g., K₂CO₃, Cs₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO)Conceptually simple, direct C-N bond formation.Over-alkylation to form tertiary amine is a major issue[2], competing elimination reaction (E2) with secondary halides, requires forcing conditions.[3]
Hydrogen Autotransfer 2-(Methylsulfanyl)aniline, Pentan-2-olTransition metal catalyst (e.g., Ru, Ir, Mn, Ni complexes), Base (e.g., t-BuOK)High atom economy (water is the only byproduct)[4], uses less toxic alcohols, excellent selectivity.[5]Requires specific and sometimes expensive catalysts, may require higher temperatures and inert atmosphere.[4][6]

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Section 1: Reductive Amination Approach

This is often the preferred method for its high selectivity, avoiding the common issue of over-alkylation.[1] The reaction proceeds in two stages: the formation of an imine intermediate from the aniline and ketone, followed by its in-situ reduction.

Question 1: My reaction yield is very low, or the reaction stalls with significant starting material remaining. What is the likely cause?

This is a common issue that typically points to a problem in one of the two key steps: imine formation or reduction.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The condensation of 2-(methylsulfanyl)aniline and pentan-2-one to form the imine is a reversible, equilibrium-driven process.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.[7] It is also crucial to remove the water formed during this step, either by using a Dean-Stark apparatus for larger scales or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

  • Improper Reducing Agent: Not all reducing agents are suitable for this transformation.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for reductive aminations.[7] It is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. If using sodium borohydride (NaBH₄), the reaction often needs to be performed in a protic solvent like methanol, and the pH must be carefully managed. For particularly stubborn or sterically hindered substrates, a more powerful reducing system like borane-tetrahydrofuran complex (BH₃·THF) may be necessary.[1]

  • Incorrect Order of Addition: Adding the reducing agent too early can lead to undesired side reactions.

    • Solution: Always allow the aniline and ketone to stir together in the presence of the acid catalyst for a period (e.g., 30-60 minutes) to allow for sufficient imine formation before introducing the reducing agent.[7] Monitoring the reaction by TLC or LC-MS to confirm the appearance of the imine intermediate before reduction is best practice.

Troubleshooting Workflow: Low Yield in Reductive Amination

Below is a logical decision tree to diagnose and solve low-yield issues.

G start Low Yield or Stalled Reaction check_imine TLC/LC-MS shows no imine formation? start->check_imine check_reduction Imine intermediate present, but product is not forming? check_imine->check_reduction  No imine_solution Add catalytic acid (AcOH). Consider water removal (e.g., molecular sieves). check_imine->imine_solution  Yes reduction_solution Switch to a more effective reducing agent (e.g., NaBH(OAc)₃). Ensure proper stoichiometry. check_reduction->reduction_solution  Yes final_product Improved Yield check_reduction->final_product  No, product forms imine_solution->start Re-run Experiment reduction_solution->start Re-run Experiment

Caption: Troubleshooting decision tree for reductive amination.

Question 2: My TLC shows multiple product spots, and purification is difficult. What are the likely byproducts?

While highly selective, side reactions can still occur.

Potential Causes & Solutions:

  • N-Acetylated/N-Ethylated Byproducts: When using NaBH(OAc)₃ with acetic acid as a catalyst, or solvents like ethyl acetate, trace impurities or side reactions can sometimes lead to N-acetylation or N-ethylation of the aniline.[1]

    • Solution: Ensure high purity of reagents and solvents. If this is a persistent issue, consider an alternative acid catalyst or a different reducing system that doesn't require acetic acid.

  • Unreacted Starting Materials: If the reaction is incomplete, both 2-(methylsulfanyl)aniline and pentan-2-one will remain.

    • Solution: Purification via column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[8] An acid-base workup can also be used to separate the basic amine product from the neutral ketone starting material.

Section 2: Direct N-Alkylation with 2-Halopentane

This classical approach involves the direct reaction of the aniline with an alkyl halide. While straightforward, it is often plagued by selectivity issues.[9]

Question 1: I am seeing a significant amount of the N,N-di-alkylated byproduct. How can I favor mono-alkylation?

This is the most common failure of this method. The target secondary amine product is often more nucleophilic than the primary aniline starting material, leading to a second alkylation event.[2]

Potential Causes & Solutions:

  • Unfavorable Stoichiometry: Using a 1:1 ratio or an excess of the alkyl halide will strongly favor di-alkylation.

    • Solution: Employ a significant excess of the 2-(methylsulfanyl)aniline (e.g., 2 to 5 equivalents) relative to the 2-halopentane. This increases the statistical probability that the halide will react with the more abundant starting material rather than the product. The unreacted aniline can be removed during workup.

  • Reaction Conditions: High concentrations and rapid addition of the alkylating agent can promote the second alkylation.

    • Solution: Add the 2-halopentane slowly (e.g., via syringe pump) to the reaction mixture to maintain a low instantaneous concentration. Additionally, running the reaction to a partial conversion (e.g., 50-70%) can help maximize the yield of the mono-alkylated product, after which the starting material can be recovered and recycled.

Question 2: The reaction is extremely slow, and my starting material is not being consumed.

The nucleophilicity of the aniline nitrogen is reduced by the aromatic ring, making the S_N2 reaction sluggish.[3]

Potential Causes & Solutions:

  • Poor Leaving Group: The reactivity of alkyl halides in S_N2 reactions follows the trend I > Br > Cl.

    • Solution: Use 2-iodopentane instead of 2-bromopentane or 2-chloropentane. The iodide is a much better leaving group, which will significantly accelerate the reaction.

  • Insufficient Base or Inappropriate Solvent: A suitable base is required to neutralize the H-X acid formed during the reaction. The solvent also plays a critical role.

    • Solution: Use a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or, for very difficult cases, sodium hydride (NaH).[3] Polar aprotic solvents like DMF or DMSO are excellent choices as they can solvate the cation of the base and accelerate S_N2 reactions.[3]

  • Low Temperature: Room temperature is often insufficient for this transformation.

    • Solution: Heating the reaction is almost always necessary. A temperature range of 80-120 °C is a good starting point, but optimization may be required.[3]

General FAQs

Q: Which synthetic method should I try first? A: For laboratory-scale synthesis where selectivity is paramount, Reductive Amination is the recommended starting point. It is generally reliable, high-yielding, and avoids the over-alkylation problems associated with direct alkylation.[1]

Q: How do I purify the final product, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline? A: A combination of techniques is most effective.

  • Aqueous Workup: After the reaction, quench cautiously and perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted into an organic solvent. This removes non-basic impurities.

  • Column Chromatography: For final purification, flash column chromatography on silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[8][10]

Q: What are the key characterization signals I should look for? A:

  • ¹H NMR: Look for the disappearance of the aniline -NH₂ protons (a broad singlet) and the appearance of a new N-H proton (typically a doublet or broad signal). You will also see characteristic signals for the pentan-2-yl group, including a distinct multiplet for the C-H proton attached to the nitrogen.

  • ¹³C NMR: The appearance of new aliphatic carbon signals corresponding to the pentan-2-yl group.

  • Mass Spectrometry (MS): A clear molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₉NS).

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching doublet of a primary amine (~3400-3300 cm⁻¹) and the appearance of a single N-H stretch of a secondary amine (~3350-3300 cm⁻¹).

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents | San Diego State University Digital Collections. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Georg Thieme Verlag. [Link]

  • Reductive amination of Pentan‐2‐one with different amines - ResearchGate. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. [Link]

Sources

Welcome to the Reaction Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Anilines Current Status: ONLINE Operator: Senior Application Scientist Ticket Queue: Priority Handling

You are likely here because your HPLC trace shows a mess of peaks, your yield is stalling, or your regioselectivity has drifted. N-alkylation of anilines is deceptively simple on paper but chemically treacherous in the flask.

This guide treats your synthesis as a system. We do not just "fix" the reaction; we diagnose the mechanistic failure. Below are the four most common "Tickets" (failure modes) submitted by researchers, accompanied by root-cause analysis and self-validating protocols.

Ticket #001: The "Greedy" Nucleophile (Over-Alkylation)

User Complaint: "I am trying to synthesize a secondary aniline using an alkyl halide, but I keep getting significant amounts of the tertiary amine (dialkylated product), even when I use 1 equivalent of the alkylating agent."

Root Cause Analysis: This is a classic kinetic trap. In aliphatic amines, the product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group. While anilines are less nucleophilic generally, the same principle applies.[1] Once the mono-alkylated aniline forms, it competes for the remaining alkyl halide.

The Fix: Reductive Amination via Sodium Triacetoxyborohydride (STAB) Switching from direct substitution (


) to reductive amination changes the intermediate. You form an imine first, which is not nucleophilic toward further alkylation until it is reduced.[2] By controlling the reduction step, you lock in mono-selectivity.
DOT Diagram: The Over-Alkylation Trap vs. Reductive Control

OverAlkylation cluster_SN2 Direct Substitution (Problematic) cluster_RA Reductive Amination (Solution) Aniline Aniline (1°) Mono Mono-Alkylated (2°) (More Nucleophilic!) Aniline->Mono + R-X Imine Imine Intermediate (Non-Nucleophilic) Aniline->Imine + Aldehyde Di Di-Alkylated (3°) (Unwanted) Mono->Di + R-X (Fast) Product Target Mono-Amine Imine->Product + Hydride Source

Caption: Direct alkylation creates a "runaway" nucleophile (yellow), whereas reductive amination passes through a neutral imine gate (green).

Self-Validating Protocol: STAB Reductive Amination

Standard Operating Procedure (SOP-RA-01)

  • Imine Formation (The Checkpoint):

    • Dissolve Aniline (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Validation: If the ketone is sterically hindered, add Ti(OiPr)4 (1.5 equiv). Stir for 2–4 hours.

    • Checkpoint: Pull an aliquot for NMR/TLC. You must see the disappearance of the aniline and formation of the imine (or hemiaminal) before proceeding. If starting material remains, the reduction will fail or yield mixtures.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone competitively at a significant rate, preventing the formation of alcohol byproducts [1].

    • Stir at room temperature for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.

    • Note: If Ti(OiPr)4 was used, a white precipitate (TiO2) will form. Filter through Celite before extraction to prevent emulsion nightmares.

Ticket #002: Regiochemical Drift (N- vs. C-Alkylation)

User Complaint: "I am using a heating block for a difficult alkylation. I see the mass for the product, but the NMR shows the alkyl group is on the ring (ortho/para), not the nitrogen."

Root Cause Analysis: Aniline is an ambident nucleophile . The Nitrogen is the kinetic center (soft/fast), but the aromatic ring (ortho/para positions) is the thermodynamic center.

  • High Temperature: Favors thermodynamic control

    
     C-alkylation (Hofmann-Martius type rearrangement).
    
  • Lewis Acids: Metal salts often used to catalyze N-alkylation can inadvertently catalyze Friedel-Crafts alkylation on the ring [2].

Troubleshooting Logic Tree

RegioSelectivity Start Is Product C-Alkylated? Temp Reaction Temp > 100°C? Start->Temp Solvent Solvent Type? Temp->Solvent No Acid Lewis Acid Present? Temp->Acid Yes Polar Switch to Polar Aprotic (DMF/DMSO) to solvate cation and favor N-attack. Solvent->Polar Non-Polar (Toluene) StopAcid Remove Lewis Acid. Switch to Base Catalysis. Acid->StopAcid Yes (e.g., AlCl3, ZnCl2)

Caption: Decision tree to diagnose and correct unwanted C-alkylation (Ring alkylation).

Corrective Action:

  • Lower the Temperature: Keep reaction below 80°C if possible.

  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO, CH3CN). These solvate the cationic transition state of the N-attack better than non-polar solvents, lowering the activation energy for the kinetic (N-alkylation) pathway.

  • Base Selection: Ensure a base (e.g., K2CO3 or DIPEA) is present to scavenge the acid formed. Acid accumulation catalyzes the rearrangement of N-alkyl to C-alkyl products [3].

Ticket #003: Catalyst Death (Buchwald-Hartwig Failures)

User Complaint: "My Buchwald-Hartwig coupling works great with aryl bromides and aniline, but fails completely when I use a primary alkyl halide or a substrate with a long alkyl chain. The catalyst turns black."

Root Cause Analysis: You are fighting


-Hydride Elimination .
In the catalytic cycle, once the alkyl group is attached to the Palladium (via oxidative addition), if that alkyl group has hydrogens on the 

-carbon, the metal can "eat" a hydrogen, kick off an alkene, and kill the catalytic cycle. This is faster than the desired reductive elimination step in standard conditions [4].

The Fix: Ligand Engineering You cannot stop


-hydride elimination by changing temperature alone. You must use bulky, electron-rich phosphine ligands .[3] These ligands sterically crowd the Palladium center, making the geometry required for $\beta-hydride elimination unfavorable while accelerating the desired reductive elimination.

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: BrettPhos or RuPhos (Buchwald Ligands). These are specifically designed to suppress

    
    -elimination [4].
    
  • Base: NaOtBu (Strong base is usually required).[3]

Ticket #004: The "Green" Stall (Borrowing Hydrogen)

User Complaint: "I'm trying to use the 'Borrowing Hydrogen' method (Aniline + Alcohol) with an Iridium catalyst. The reaction stalls at 20% conversion."

Root Cause Analysis: Borrowing Hydrogen (BH) relies on a delicate "loan" system:

  • Catalyst takes

    
     from Alcohol 
    
    
    
    Aldehyde.[4]
  • Aldehyde + Aniline

    
     Imine + 
    
    
    
    .
  • Catalyst returns

    
     to Imine 
    
    
    
    Product.

Failure Points:

  • Water Poisoning: The imine formation releases water. If the catalyst is water-sensitive or if the equilibrium isn't pushed, the reaction stalls.

  • Base Mismatch: A base is often needed to activate the precatalyst (e.g., [Cp*IrCl2]2 needs base to form the active alkoxide species) [5].

Optimization Table: Alkylating Agents Comparison

FeatureAlkyl Halides (

)
Reductive AminationBorrowing Hydrogen (Alcohols)
Atom Economy Poor (Salt waste)ModerateExcellent (Water byproduct)
Risk: Polyalkylation High LowLow
Risk: C-Alkylation ModerateVery LowLow
Key Failure Mode Over-reactionReducer incompatibilityCatalyst deactivation
Preferred For Simple, unhindered aminesComplex/Sensitive substratesLarge scale / Green process

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Hofmann, A. W., Martius, C. A. "Methylation of the Phenyl Group in Aniline." Berichte der Deutschen Chemischen Gesellschaft, 1871.[5] Link

  • Reilly, J., Hickinbottom, W. J. "Intramolecular rearrangement of the alkylarylamines."[5] Journal of the Chemical Society, 1920. Link

  • Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Hamid, M. H., Slatford, P. A., Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007. Link

Sources

troubleshooting HPLC separation of aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with the High-Performance Liquid Chromatography (HPLC) of aniline derivatives.

Anilines are basic, highly reactive, and structurally similar compounds. Successful separation requires moving beyond empirical guesswork and understanding the thermodynamic and chemical causality behind analyte-stationary phase interactions.

Diagnostic Workflow for Aniline Separations

Aniline_Troubleshooting Start Aniline Derivative Analysis Tailing Severe Peak Tailing? Start->Tailing Retention Poor Retention (k' < 1)? Start->Retention Isomers Co-eluting Isomers? Start->Isomers Silanol Silanol Interactions (Ion-Exchange) Tailing->Silanol Protonation Analyte Fully Protonated (Highly Polar) Retention->Protonation Selectivity Lack of Shape Selectivity (Standard C18) Isomers->Selectivity Action1 Lower pH to 2.5-3.0 Protonate Silanols Silanol->Action1 Action2 Use Polar-Embedded Phase or Switch to HILIC Protonation->Action2 Action3 Use PFP or Phenyl-Hexyl for π-π Interactions Selectivity->Action3 Action1->Retention May cause

Workflow for diagnosing and resolving peak tailing and retention loss in aniline HPLC analysis.

Troubleshooting FAQs

Q1: Why do my aniline derivatives exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality: Aniline derivatives are basic compounds with a pKa typically around 4.6. On traditional silica-based reversed-phase columns, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) at mid-to-high pH levels. The protonated basic nitrogen of the aniline molecule interacts with these negatively charged silanols via strong ion-exchange interactions. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as severe peak tailing[1],[2]. Resolution: The most effective thermodynamic fix is to lower the mobile phase pH to between 2.5 and 3.0 using an acid modifier like Formic Acid or Trifluoroacetic Acid (TFA). At this pH, the acidic silanols are fully protonated and neutralized, effectively shutting down the secondary ion-exchange pathway[1]. Alternatively, you can utilize base-deactivated or polar-embedded columns specifically engineered to shield analytes from residual silanols[3].

Q2: When I lower the mobile phase pH to fix peak tailing, my aniline derivatives lose retention and elute near the void volume. What is the mechanistic workaround? Causality: While lowering the pH neutralizes silanols, it also ensures that the basic aniline derivative is fully protonated (ionized). Highly ionized, polar analytes partition poorly into the hydrophobic alkyl chains of a standard C18 stationary phase, resulting in a drastic loss of retention[4]. Resolution: To regain retention without sacrificing peak shape, you must alter the primary retention mechanism:

  • Polar-Embedded Phases: Switch to a column with an embedded amide group (e.g., RP-Amide). These phases provide alternative hydrogen-bonding interactions that retain polar amines even in their ionized state[3].

  • HILIC Mode: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, a highly organic mobile phase (>80% acetonitrile) forces polar analytes to partition into a water-enriched layer immobilized on a polar stationary phase, turning the reversed-phase retention paradigm upside down[5],[4].

Q3: How can I achieve baseline resolution of positional aniline isomers (e.g., ortho-, meta-, and para-chloroaniline)? Causality: Positional isomers possess nearly identical hydrophobicities. Standard alkyl phases (C18 or C8) rely almost exclusively on dispersive (hydrophobic) interactions, which are blind to the subtle spatial and steric differences between ortho, meta, and para substituents[5]. Resolution: You must exploit orthogonal selectivity mechanisms such as shape selectivity, dipole-dipole interactions, and


 interactions. A Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase is highly recommended. The electron-deficient aromatic ring of a PFP phase interacts differentially with the electron density of the aniline isomers, providing the necessary selectivity to pull the critical pairs apart[5].

Q4: I am observing unexpected extra peaks or a gradual loss of analyte signal over time. What causes this instability? Causality: Aniline derivatives—particularly halogenated anilines or aniline mustards—are chemically reactive. They are susceptible to on-column oxidation, photo-degradation, and nucleophilic attack. If your mobile phase contains protic solvents like methanol, the aniline derivative may react to form adducts, which appear as ghost peaks[6]. Resolution: Replace protic solvents with aprotic solvents (e.g., use acetonitrile instead of methanol) to prevent adduct formation. Protect your samples from UV light using amber autosampler vials, and routinely passivate your HPLC system to strip trace heavy metals that catalyze oxidative degradation[6],[2].

Quantitative Data Summary

Table 1: Comparative Retention and Resolution Strategies for Aniline Derivatives

Chromatographic IssueMechanistic CausePrimary SolutionAlternative Solution
Severe Peak Tailing Ion-exchange with ionized residual silanols (Si-O⁻)Lower mobile phase pH to 2.5–3.0Use base-deactivated/polar-embedded columns
Poor Retention (

< 1)
Analyte is fully ionized and highly hydrophilic at low pHSwitch to HILIC modeUse ion-pairing reagents (e.g., hexanesulfonate)
Isomer Co-elution Insufficient shape selectivity on standard C18Use PFP or Phenyl-Hexyl columnsOptimize column temperature to alter

On-Column Degradation Reactivity with protic solvents or trace heavy metalsUse aprotic solvents (Acetonitrile)Passivate HPLC system hardware

Self-Validating Experimental Protocol

Standardized Reversed-Phase Protocol for Basic Aniline Derivatives This protocol is designed as a self-validating system: the conditions inherently suppress secondary interactions while maximizing stability.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water (Target pH ~2.8).

    • Causality: The acidic pH ensures silanols are fully protonated, preventing the secondary ion-exchange interactions that cause tailing.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent, preventing the nucleophilic adduct formation that frequently occurs with reactive anilines in methanol.

Step 2: Column Selection & Equilibration

  • Install a polar-embedded C18 or a PFP column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC systems).

  • Flush the column with 10 column volumes of 50:50 A:B to establish phase equilibrium and wet the pores.

Step 3: Sample Preparation

  • Dilute the aniline sample in a diluent that is weaker than the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

    • Causality: Injecting the sample in a weak solvent induces "on-column focusing." The analytes precipitate at the head of the column and are swept up only when the gradient reaches them, preventing injection-volume-induced peak broadening.

  • Filter through a 0.2 µm PTFE syringe filter into an amber vial (to prevent photo-degradation).

Step 4: Gradient Execution

  • 0.0 - 1.0 min: Hold at 5% B. (Causality: Maximizes retention of the highly polar, protonated aniline species.)

  • 1.0 - 10.0 min: Linear gradient to 95% B.

  • 10.0 - 12.0 min: Wash at 95% B to elute highly hydrophobic impurities.

  • 12.0 - 15.0 min: Re-equilibrate at 5% B.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Base‑Deactivated HPLC Column?
  • Source: waters.
  • Source: agilent.

Sources

Technical Support Center: Aniline Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Aniline Alkylation Ticket ID: ANL-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Selectivity Paradox

Welcome to the Aniline Alkylation Optimization Hub. If you are here, you are likely facing the classic "selectivity paradox" of aniline chemistry: The product you want (secondary amine) is more nucleophilic than the starting material (primary amine).

In standard nucleophilic substitution (


), the introduction of an electron-donating alkyl group increases the electron density on the nitrogen, making the secondary amine (

) react faster with the alkylating agent than the original aniline (

). This leads to a mixture of mono-, di-, and quaternary ammonium salts.

This guide moves beyond basic textbook protocols to provide engineered solutions for Mono-N-Alkylation , Regiocontrol (N vs. C) , and Green Catalysis .

Module 1: Diagnostic & Method Selection

Before optimizing conditions, ensure you have selected the correct mechanistic pathway for your target molecule. Use the decision matrix below to validate your approach.

Workflow Visualization: Method Selection Matrix

AnilineMethodology Start Target Product Definition Decision1 Desired Substitution? Start->Decision1 MonoN Mono-N-Alkylated (Secondary Amine) Decision1->MonoN Single Alkyl Group DiN Di-N-Alkylated (Tertiary Amine) Decision1->DiN Double Alkyl Group CAlk C-Alkylated (Ring Substitution) Decision1->CAlk Ring Modification MethodA Rec: Reductive Amination or Borrowing Hydrogen MonoN->MethodA High Selectivity Req. MethodB Rec: Exhaustive Alkylation (Excess Alkyl Halide + Base) DiN->MethodB Thermodynamic Sink MethodC Rec: Friedel-Crafts Cond. (High Temp / Acid Cat.) CAlk->MethodC Hofmann-Martius

Caption: Decision matrix for selecting the optimal synthetic pathway based on target aniline derivative.

Module 2: Solving the Polyalkylation Problem

Q: Why does my reaction yield 40% tertiary amine when I only want the secondary amine?

Technical Analysis: This is a kinetic issue. As mentioned, the secondary amine product is activated by the alkyl group's inductive effect (+I). To stop at the mono-stage, you must invert the kinetic bias.

Troubleshooting Protocol:

  • Switch to Reductive Amination (The Industry Standard): Instead of using alkyl halides (which are prone to over-alkylation), react aniline with a ketone/aldehyde to form an imine (Schiff base), then reduce it. The imine formation is self-limiting; an imine cannot react with another equivalent of ketone to "over-react."

    • Self-Validating Step: Monitor the disappearance of the carbonyl peak in IR (~1700 cm⁻¹) and appearance of the imine peak (~1650 cm⁻¹) before adding the reducing agent.

  • Steric Control (If using Alkyl Halides): If you must use alkyl halides, use Steric Bulk or Stoichiometry .

    • Ratio: Use 1.0 eq Alkyl Halide : 3.0–5.0 eq Aniline.

    • Recovery: The excess aniline acts as the solvent and base, preventing polyalkylation. It can be recovered via distillation due to the boiling point difference between aniline and alkyl-anilines.

  • Zeolite Catalysis (Shape Selectivity): Use Zeolite HY or HZSM-5.[1] The pores of these solid acids are often too small to accommodate the bulky transition state required for di-alkylation, effectively sieving out the over-reacted product [1].

Module 3: The "Green" Route – Borrowing Hydrogen

Q: How can I avoid toxic alkyl halides and stoichiometric waste?

Solution: The Borrowing Hydrogen (BH) methodology (also known as Hydrogen Autotransfer).[2] This method uses alcohols as alkylating agents.[2][3][4][5][6][7] It is atom-economical because the only byproduct is water.[2][8]

Mechanism Visualization: The Catalytic Cycle

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Cat Catalyst [M] Alcohol->Cat H transfer Imine Imine (Ph-N=CH-R) Aldehyde->Imine + Aniline (-H2O) Amine Target Amine (Ph-NH-CH2-R) Imine->Amine Hydrogenation CatH Hydride [M]-H2 Cat->CatH Stores H2 CatH->Imine Returns H2 CatH->Cat Regeneration

Caption: The Borrowing Hydrogen cycle. The catalyst abstracts H2 from the alcohol, stores it while the imine forms, and returns it to reduce the imine.[3]

Experimental Protocol: Ruthenium-Catalyzed BH Alkylation

Reagents:

  • Aniline (1.0 mmol)

  • Benzyl Alcohol (1.0 mmol)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + DPEphos (1.0 mol%)

  • Solvent: Toluene (2 mL)

  • Base: K2CO3 (0.1 mmol - catalytic amount often suffices)

Step-by-Step:

  • Inerting: Charge a pressure tube with the catalyst, ligand, and base. Evacuate and backfill with Argon (3x). Oxygen poisons the hydride transfer.

  • Addition: Add Toluene, Aniline, and Alcohol via syringe.

  • Heating: Seal and heat to 110°C for 12–24 hours.

    • Note: The high temperature is required to overcome the activation energy of the initial dehydrogenation step [2].

  • Workup: Cool, filter through a celite pad (to remove metal/salts), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Module 4: Troubleshooting & Regioselectivity

Q: I am seeing C-alkylation (ring substitution). How do I stop it?

Analysis: C-alkylation is thermodynamically favored at high temperatures (Hofmann-Martius rearrangement). If you heat N-alkylanilines with strong acids at >300°C, the alkyl group migrates to the ortho or para position.

Optimization Table: Regiocontrol

VariableCondition for N-Alkylation (Desired)Condition for C-Alkylation (Avoid)
Temperature < 250°C (Liquid phase preferred)> 300°C (Vapor phase) [3]
Catalyst Acidity Weak/Medium (Zeolite NaY, K-Ba Zeolite)Strong Lewis Acids (AlCl3, Zeolite HY)
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Solvent-free
Mechanism Kinetic ControlThermodynamic Control
Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
Catalyst Deactivation Water poisoning (in Lewis Acid cat.) or Coke formation.1. Use molecular sieves to scavenge water.2. For solid catalysts, regenerate by calcining at 500°C in air to burn off coke.
Low Yield (BH Method) Incomplete dehydrogenation.1. Increase Temp to 140°C.2. Ensure strict anaerobic conditions (O2 kills Ru-hydrides).
Emulsion during Workup Amphiphilic nature of long-chain anilines.Wash with brine (saturated NaCl) rather than water to break the emulsion. Adjust pH to >10 before extraction.

References

  • Selectivity in Zeolites:Shape-selective N-alkylation of aniline over metallosilicates.
  • Borrowing Hydrogen Mechanism: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis. Link

  • Hofmann-Martius Rearrangement:Thermodynamic control in the rearrangement of N-alkylanilines. (Standard organic mechanism; see March's Advanced Organic Chemistry).
  • Green Chemistry Protocols: Catalytic N-Alkylation of Amines with Alcohols. ACS Catalysis reviews on Hydrogen Autotransfer. Link[8]

  • BenchChem Tech Support: Optimizing Reaction Conditions for Aniline Alkylation.Link

Disclaimer: These protocols involve hazardous chemicals (anilines are toxic/carcinogenic). Always perform reactions in a fume hood with appropriate PPE.

Sources

removing impurities from 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Case ID: PUR-2-SMe-N-PENT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , a molecule possessing two distinct chemical vulnerabilities that complicate purification:

  • The Thioether (-SMe): Highly susceptible to oxidation (sulfoxide/sulfone formation).

  • The Secondary Amine: prone to "streaking" on silica and difficult to separate from the primary aniline starting material due to similar polarity.

This guide prioritizes chemical scavenging and pH-switching over standard chromatography to maximize yield and prevent oxidative degradation.

Visual Workflow: Purification Decision Matrix

Before proceeding, determine your impurity profile to select the correct workflow.

PurificationStrategy cluster_0 Impurity Type Start Crude Mixture Analysis Check1 Primary Impurity? Start->Check1 SM Unreacted Aniline (Starting Material) Check1->SM Contains Primary Amine Metals Palladium/Metal Residues Check1->Metals Contains Pd Oxides Sulfoxides (R-SO-Me) Check1->Oxides Yellow/Darkening MethodA Method A: Chemical Scavenging (Best for <5% SM) SM->MethodA High Purity Req. MethodB Method B: pH-Switch Extraction (Best for >5% SM) SM->MethodB Scale > 5g MethodC Method C: Thiol-Silica Filtration Metals->MethodC MethodD Method D: Basified Chromatography (DCM/MeOH + NH3) Oxides->MethodD

Caption: Decision matrix for selecting purification method based on impurity profile.

Module 1: Removing Unreacted Starting Material

Issue: The starting material, 2-(methylsulfanyl)aniline, co-elutes with your product on TLC/HPLC. Root Cause: Both compounds are lipophilic amines. Standard acid/base washes often fail because their pKa values are too close for rough separation.

Protocol A: The "pH-Switch" Extraction (Recommended for Scale)

This method exploits the subtle pKa difference between the primary aniline (pKa ~3.54) and your secondary amine product (pKa ~5.5).

  • The Logic: At pH 4.0, the weakly basic starting material (SM) remains mostly neutral (organic soluble), while the more basic product becomes protonated (water soluble).

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • The Critical Wash: Extract the organic layer 3x with Citrate Buffer (pH 4.0) .

    • Note: Do NOT use strong HCl; it will extract everything.

  • Phase Check:

    • Organic Layer: Contains the Impurity (Starting Aniline) and non-basic byproducts. -> Discard after TLC confirmation.

    • Aqueous Layer: Contains your Product (as the ammonium salt).

  • Recovery:

    • Cool the aqueous layer to 0°C.

    • Basify to pH 10 using 2M NaOH or Sat. NaHCO₃ .

    • Extract 3x with DCM or EtOAc .

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Chemical Scavenging (Recommended for High Purity)

If the "pH-Switch" yields <98% purity, use a chemoselective scavenger to covalently bind the unreacted primary aniline.

Reagents:

  • PS-Isocyanate (Polystyrene-supported isocyanate) OR

  • Acetic Anhydride (Solution phase alternative)

Workflow:

  • Dissolve crude in dry DCM.

  • Add PS-Isocyanate (1.5 - 2.0 equivalents relative to the impurity, not the product).

  • Stir gently at RT for 4-12 hours.

    • Mechanism:[1][2][3] The isocyanate reacts exclusively with the primary amine (SM) to form a urea, which remains attached to the bead. The secondary amine (product) is sterically hindered and reacts much slower (or not at all under these conditions).

  • Filter through a fritted funnel. The filtrate contains your pure product.

Module 2: The Thioether Challenge (Oxidation Control)

Issue: Product turns yellow or brown upon standing; mass spec shows M+16 peak. Root Cause: The -SMe group oxidizes to sulfoxide (-S(O)Me) upon exposure to air or peroxides in solvents.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
M+16 Peak Sulfoxide formationPurify via Chromatography: Sulfoxides are much more polar. Use 100% DCM -> 5% MeOH/DCM. The sulfoxide will stay on the column longer.
M+32 Peak Sulfone formationHard Oxidation: Check your solvents for peroxides. Use fresh ether/THF.
Darkening Air OxidationStore under Argon/Nitrogen at -20°C. Add trace BHT if permissible for end-use.

Critical Warning: Never use m-CPBA or peroxide-containing solvents during workup. Avoid chlorinated solvents that have been sitting in light (formation of HCl/Phosgene/Radicals).

Module 3: Palladium Removal (If Synthesized via Buchwald)

Issue: Residual Pd causes toxicity issues or catalyzes degradation. Solution: Thioethers are "soft" ligands and bind Pd tightly, making simple Celite filtration ineffective.

Protocol:

  • Dissolve crude in THF or EtOAc.

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (0.5 w/w ratio to crude).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Why this works: The thiol on the silica has a higher affinity for Pd than the thioether on your molecule, effectively "stealing" the metal.

Module 4: Chromatography Specifications

If you must run a column, standard silica will cause the amine to streak (tailing), leading to yield loss.

Optimized Conditions:

  • Stationary Phase: Amino-functionalized Silica (NH₂-SiO₂) is ideal.

  • Mobile Phase Modifier: If using standard silica, pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .

  • Eluent System: Hexane/EtOAc (start 95:5, gradient to 80:20).

    • Note: The pentyl chain makes the molecule lipophilic; it will elute early.

Summary of Data & Expectations

MethodTarget ImpurityTypical RecoveryPurity Achieved
pH-Switch Extraction Starting Aniline85-90%>95%
PS-Isocyanate Starting Aniline95-98%>99%
Thiol-Silica Palladium (Pd)>95%<10 ppm Pd
Standard Column General Debris70-80%>98%

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.[4] (Authoritative source for general amine purification and pKa considerations).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. (Source for pKa data: ~3.54).

  • BenchChem Technical Support. Palladium Catalyst Removal Protocols. (Source for scavenger resin methodologies).

  • Biotage. Strategies for Removing Palladium from Reaction Mixtures. (Source for SiliaMetS/Thiol scavenger efficiency).

  • Sigma-Aldrich. 2-(Methylthio)aniline Safety & Properties.

Sources

Technical Support Center: Stability Protocols for 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

[1]

Executive Summary: The "Dual-Threat" Instability

As researchers, we often treat anilines as robust building blocks.[1] However, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline presents a specific "dual-threat" stability profile due to the ortho-positioning of the methylsulfanyl (thioether) group relative to the secondary amine.[1]

In my experience supporting medicinal chemistry campaigns (specifically for kinase and GPCR targets), this specific scaffold is prone to two distinct degradation pathways that often confuse standard QC analysis:

  • S-Oxidation (The "Silent" Impurity): Rapid conversion to sulfoxides (+16 Da) and sulfones (+32 Da) by atmospheric oxygen or peroxides in solvents.[1] This often occurs without visible color change.[1]

  • Radical Polymerization (The "Visible" Impurity): Photo-oxidation of the aniline nitrogen, leading to the formation of highly colored (brown/black) quino-type oligomers.[1]

This guide addresses these issues with field-proven troubleshooting steps.

Troubleshooting Guide (Q&A)
Issue 1: "My sample turned dark brown/black overnight. Is it ruined?"

Diagnosis: Radical-mediated N-oxidation and polymerization.[1] Technical Insight: Anilines are electron-rich.[1][2][3] Upon exposure to light and air, the nitrogen atom loses an electron to form a radical cation.[1] In ortho-substituted systems, this radical can couple to form azo-compounds or complex polymethine dyes.[1] Verdict:

  • If Purity > 95% by LCMS: The color is likely due to trace (<0.5%) highly conjugated impurities (often "aniline black").[1] The bulk material may still be usable for crude reactions.[1]

  • If Purity < 90%: Recurification is required.[1]

Corrective Protocol:

  • Filtration: Dissolve in CH₂Cl₂ and filter through a short pad of basic alumina (not silica, which can trap the amine).[1] This often removes the polar colored impurities.[1]

  • Storage Change: You must store this compound under an inert atmosphere (Argon/Nitrogen) and in amber vials.

Issue 2: "I see new peaks at M+16 and M+32 in my LCMS, but the sample looks clean."

Diagnosis: S-Oxidation of the methylsulfanyl group.[1] Technical Insight: The sulfur atom in the thioether is a "soft" nucleophile and is extremely sensitive to "soft" electrophiles like peroxides or singlet oxygen.[1] This is the most common failure mode when using etheral solvents (THF, Dioxane, Diethyl Ether).[1] Causality: You likely dissolved the compound in a solvent containing trace peroxides.[1]

Corrective Protocol:

  • Solvent Test: Test your THF/Ether with peroxide strips.[1] If positive (>5 ppm), discard the solvent.[1]

  • Reduction: If the Sulfoxide (M+16) is the major impurity, it can sometimes be salvaged by treating with mild reducing agents like Dimethyl sulfide (DMS) and TFA, though re-synthesis is often more efficient.[1]

Issue 3: "The optical rotation of my chiral material (pentan-2-yl) is off."

Diagnosis: Impurity interference vs. Racemization.[1] Technical Insight: The pentan-2-yl chiral center is relatively robust.[1] Racemization requires harsh conditions (strong base + high heat) to deprotonate the benzylic-like position (though it is not truly benzylic).[1] Likely Cause: The "off" rotation is almost certainly due to the presence of S-oxide impurities, which are chiral at the sulfur atom.[1] A racemic mix of sulfoxides will distort your polarimetry data significantly.[1]

Experimental Protocols
Protocol A: The "Golden Standard" Storage Condition

To be used for all batches stored > 24 hours.[1]

  • Container: Amber glass vial (Type I borosilicate).

  • Atmosphere: Purge headspace with Argon (heavier than air) for 30 seconds. Cap immediately with a Teflon-lined septum cap.[1]

  • Temperature: -20°C is preferred; 4°C is acceptable for short-term (<1 week).

  • Desiccation: Store the vial inside a secondary jar containing Drierite/Silica gel. Moisture accelerates proton-transfer mediated degradation.[1]

Protocol B: Safe Workup for Thio-Anilines

Avoids S-oxidation during purification.[1]

  • Quench: Ensure all oxidants from the reaction are fully quenched (e.g., use Na₂S₂O₃) before extraction.[1]

  • Extraction Solvent: Use Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid Ethers unless freshly distilled.[1]

  • Drying: Use Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is acid-sensitive (MgSO₄ is slightly acidic).[1]

  • Evaporation: Do not heat above 40°C on the rotovap. High heat + air flow = rapid oxidation.[1]

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that users must mitigate.

StabilityPathwaysStart2-(Methylsulfanyl)-N-(pentan-2-yl)anilineSulfoxideSulfoxide Impurity(M+16 Da)[Colorless]Start->Sulfoxide Peroxides (in THF/Ether) or Atmospheric O2RadicalN-Radical CationStart->Radical UV Light / AirSulfoneSulfone Impurity(M+32 Da)[Colorless]Sulfoxide->Sulfone Prolonged OxidationPolymerQuino-Type Polymers[Dark Brown/Black]Radical->Polymer Polymerization

Figure 1: Competing degradation pathways.[1] The Red path (S-oxidation) affects chemical purity; the Green path (N-oxidation) affects visual appearance.[1]

Analytical Data Summary
Degradant TypeLCMS ShiftVisual SignCausePrevention
Sulfoxide +16 DaNone (remains oil/solid)Peroxides in solvent, AirUse Peroxide-free solvents, Argon purge
Sulfone +32 DaNoneStrong oxidants, TimeStore at -20°C
N-Oxide / Radical +16 Da / PolymerDark Brown/Black Light + OxygenAmber vials, exclude light
Salt Form VariesPrecipitate / HazeAcidic impurities (HCl)Wash with NaHCO₃ during workup
References
  • BenchChem Technical Support. (2025).[1][2][3][4][5] Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide. Retrieved from [1][5]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [1]

  • Esteves, A. P., et al. (2023).[1] "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules, 28(1), 471.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Methyl-5-(methylthio)aniline. Retrieved from

Technical Support Center: Characterization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting HPLC, NMR, and MS Workflows for Substituted Anilines

Introduction

Welcome to the Technical Support Center. Substituted anilines present a unique "trifecta" of analytical challenges: they are basic (causing peak tailing), prone to oxidation (causing sample instability), and subject to rapid proton exchange (complicating NMR integration).

This guide moves beyond standard textbook definitions to address the specific, day-to-day failures encountered in the lab. It is designed as a self-validating system: every protocol includes a control step to verify success.

Module 1: Chromatographic Separation (HPLC/UPLC)

Issue: Severe Peak Tailing and Retention Shifts

User Query: "My aniline derivative shows a tailing factor (


) > 2.0 on a standard C18 column, and retention times drift between injections."

The Mechanism: Anilines are weak bases (pKa ~3.5–5.0). On standard silica-based columns, residual silanol groups (


) act as weak acids. At neutral pH, these silanols deprotonate (

), creating a cation-exchange site that binds the protonated anilinium ion (

). This secondary interaction causes tailing.[1]
Troubleshooting Workflow
Decision Matrix: Mobile Phase Selection

Use the following logic to select your initial method conditions based on the substituent's electronic effect.

HPLC_Method_Dev Start Start: Analyze Substituent Type Substituent Type? Start->Type EWG Electron Withdrawing (e.g., -NO2, -F, -CF3) Decreases pKa (< 3.0) Type->EWG Less Basic EDG Electron Donating (e.g., -OMe, -Alkyl) Increases pKa (> 4.5) Type->EDG More Basic LowPH Low pH Strategy (pH 2-3) Analyte Ionized, Silanols Neutral EWG->LowPH Standard Approach EDG->LowPH Alternative (Use Ion Pair) HighPH High pH Strategy (pH > 10) Analyte Neutral, Silanols Ionized EDG->HighPH Best Peak Shape Col_Low Column: C18 / Phenyl-Hexyl (End-capped) LowPH->Col_Low Col_High Column: Hybrid Silica (BEH) (High pH Stable) HighPH->Col_High

Caption: Workflow for selecting mobile phase pH and column chemistry based on aniline basicity.

Protocol: High pH Method (The "Silanol Suppression" Technique)

Applicability: Best for alkyl-anilines or those with Electron Donating Groups (EDGs). Requirement: You MUST use a column rated for pH > 10 (e.g., Hybrid Silica/Ethylene Bridged Hybrid).

  • Buffer Prep: Prepare 10 mM Ammonium Bicarbonate. Adjust pH to 10.5 using Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Validation Step: Inject a standard of Uracil (void volume marker) and your sample. Calculate

    
     (Tailing Factor).[1]
    
    • Pass Criteria:

      
      .[2]
      
    • Fail Criteria:

      
      . If failed, increase buffer concentration to 20 mM to mask silanols further.
      
Data Comparison: pH Impact on Peak Shape
ParameterLow pH (0.1% Formic Acid)High pH (10mM

, pH 10)
Analyte State Ionized (

)
Neutral (

)
Silanol State Neutral (

)
Ionized (

)
Interaction Repulsion (Good) but some H-bondingHydrophobic Retention (Excellent)
Typical

1.5 – 2.5 (Tailing)0.9 – 1.2 (Symmetrical)
Retention (

)
Low (Elutes early)High (Better separation)

Module 2: NMR Spectroscopy

Issue: Broad or "Missing" Amine Protons

User Query: "I cannot integrate the


 signal in my 

-NMR. It appears as a broad hump or is completely absent."

The Mechanism:

  • Exchange: Amine protons exchange rapidly with trace water or acidic impurities in the solvent. If the exchange rate (

    
    ) is comparable to the NMR timescale, the peak broadens into the baseline [1].
    
  • Quadrupole Relaxation: Nitrogen-14 (

    
    , 99.6% abundance) has a quadrupole moment. This accelerates the relaxation of the attached proton, causing line broadening [2].
    
Troubleshooting Protocol: The "Freeze and Shake" Method

Step 1: Solvent Selection

  • Do NOT use:

    
     (often acidic, promotes exchange).
    
  • USE: DMSO-

    
     (forms H-bonds with 
    
    
    
    , slowing exchange and sharpening peaks) [3].

Step 2: The


 Shake (Validation) 
To confirm a peak is indeed the amine:
  • Acquire a standard spectrum in DMSO-

    
    .
    
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The

    
     signal will disappear (exchange with D), while aromatic 
    
    
    
    signals remain.

Step 3: Variable Temperature (VT) Experiment If integration is critical and the peak is still broad:

  • Cool the probe to 273 K (0°C) or lower (if solvent allows).

  • Mechanism: Cooling slows the exchange rate (

    
    ). When 
    
    
    
    (frequency difference), the peak sharpens.

Module 3: Mass Spectrometry (MS)

Issue: Poor Sensitivity or No Signal

User Query: "I see a strong UV trace but no signal in MS (ESI+). My mass is M+H."

The Mechanism: Anilines are often small and moderately polar. While ESI (Electrospray Ionization) works for many, simple anilines may not ionize efficiently if the solvent pH is not acidic enough, or they may be suppressed by matrix effects. Furthermore, electrochemical oxidation can occur in the ESI capillary [4].

Troubleshooting Guide: Source Selection

MS_Source_Select Start Analyte Properties? Polarity Polarity/Size Start->Polarity HighPol High Polarity / Large MW (Salts, complex adducts) Polarity->HighPol LowPol Low Polarity / Small MW (Simple halo-anilines) Polarity->LowPol ESI ESI (+) Add 0.1% Formic Acid HighPol->ESI APCI APCI (+) Gas Phase Ionization LowPol->APCI Check Oxidation\n(M-H or M+16 peaks) Check Oxidation (M-H or M+16 peaks) ESI->Check Oxidation\n(M-H or M+16 peaks)

Caption: Decision tree for selecting ESI vs. APCI for aniline derivatives.

Corrective Action:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI involves gas-phase ionization and is often more sensitive for small, less polar aromatic amines than ESI [5].

  • Acidify Mobile Phase: Ensure at least 0.1% Formic Acid is present. Anilines must be protonated (

    
    ) to be seen in Positive Mode.
    
  • Check for Oxidation: If you see peaks at

    
     (Hydroxyl) or 
    
    
    
    (Azo dimer), your source voltage might be too high, causing oxidation. Lower the capillary voltage.

Module 4: Sample Handling & Stability

Issue: Samples Turn Brown/Red Over Time

The Mechanism: Anilines undergo radical oxidation to form quinones, azo-compounds, and polymers (aniline black) upon exposure to air and light [6].

Storage Protocol:

  • Salt Formation: Convert the free base aniline to its hydrochloride salt (

    
    ) by bubbling HCl gas or adding ethereal HCl. The salt form is significantly more stable against oxidation.
    
  • Antioxidants: For LC samples, add 0.1% Ascorbic Acid to the sample diluent.

  • Container: Store in amber glass vials under Argon/Nitrogen.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Explains the mechanism of proton exchange and quadrupole broadening in amines).

  • University of Potsdam. "NMR Spectroscopy of Amines." Organic Chemistry Resources. (General principle citation).

  • ResearchGate. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Journal of Electrochemical Science.

  • AxisPharm. "Electrospray (ESI) vs APCI Mass Analysis: Quick Comparison." [Link]

  • Wikipedia. "Aniline: Oxidation and Stability." [Link]

Sources

scaling up the synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex active pharmaceutical ingredients (APIs). The synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline via reductive amination presents a unique mechanistic hurdle: the ortho-methylsulfanyl group strongly coordinates to transition metals. This renders traditional catalytic hydrogenation highly inefficient due to catalyst poisoning.

To achieve a robust, self-validating scale-up protocol, we must pivot from heterogeneous metal catalysis to a chemoselective hydride transfer strategy. This guide details the causality behind these experimental choices, troubleshoots common deviations, and provides a validated methodology for your scale-up campaigns.

Process Overview & Mechanistic Rationale

The direct reductive amination of 2-(methylsulfanyl)aniline with pentan-2-one requires two distinct mechanistic phases: the condensation to form an intermediate imine, followed by the reduction of that imine to the secondary amine.

While hydrogen gas with Palladium on Carbon (Pd/C) is the industry standard for large-scale reductive aminations, thioethers are soft Lewis bases that form strong coordinate covalent bonds with soft Lewis acids like Pd or Pt . This permanently blocks the active catalytic sites (). Therefore, for sulfur-containing substrates, you must use hydride-based reducing agents. or are the premier choices, offering exceptional chemoselectivity for imines over ketones without the toxicity associated with sodium cyanoborohydride.

G Start Substrates: 2-(Methylsulfanyl)aniline + Pentan-2-one Acid Add AcOH (Catalyst) Promotes Hemiaminal Dehydration Start->Acid Condensation Imine Imine Intermediate (Monitor via UPLC) Reductant Reduction Strategy Imine->Reductant Acid->Imine H2 H2 + Pd/C or Pt/C (Standard Scale-up) Reductant->H2 Option A STAB NaBH(OAc)3 (STAB) or 2-Picoline Borane Reductant->STAB Option B (Preferred) Poison FAIL: Thioether Poisons Metal Catalyst H2->Poison Sulfur Coordination Product 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (Target Product) STAB->Product Hydride Transfer

Figure 1: Reaction pathway and reductant selection logic for the scale-up synthesis.

Troubleshooting Guide & FAQs

Q1: Why did my reductive amination stall when using Pd/C and hydrogen gas on scale-up? A1: Catalyst poisoning. The methylsulfanyl moiety acts as a potent catalyst poison. The sulfur atom binds irreversibly to the palladium surface, preventing the oxidative addition of H₂. You must switch to a chemical reductant like STAB or use a highly specialized sulfur-tolerant catalyst (e.g., sulfided Pt/C), though STAB provides far superior reproducibility ().

Q2: I am using STAB, but imine formation is extremely slow. How can I accelerate it? A2: 2-(Methylsulfanyl)aniline is sterically hindered by the ortho-substituent and electronically deactivated compared to unsubstituted aniline. Furthermore, pentan-2-one is an aliphatic ketone, which is less electrophilic than an aldehyde. To drive the equilibrium toward the imine, add 1.0–1.2 equivalents of glacial acetic acid (AcOH). AcOH protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the dehydration of the hemiaminal intermediate.

Q3: I am observing over-alkylation (tertiary amine formation). How do I prevent this? A3: Over-alkylation is rare in this specific reaction due to the steric bulk of the pentan-2-yl group and the ortho-methylsulfanyl group. However, if observed, ensure that the ketone is not used in massive excess. A stoichiometric ratio of 1:1.1 (Aniline:Ketone) is optimal. STAB is highly selective for imines over ketones, meaning you can perform this as a one-pot direct reductive amination without risking ketone reduction.

Q4: What is the best solvent for this scale-up? A4: While 1,2-Dichloroethane (DCE) is the classical solvent for STAB-mediated reductive aminations (), it is heavily restricted in pharmaceutical manufacturing due to toxicity. For greener scale-up processes, 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It provides excellent solubility for STAB and allows for a seamless phase separation during the aqueous quench, eliminating the need for solvent swapping.

Validated Scale-Up Protocol (100g to 1kg Scale)

This methodology is designed as a self-validating system . Do not proceed to the reduction step until the In-Process Control (IPC) confirms imine formation.

Step 1: Reactor Preparation & Substrate Charging

  • Purge a jacketed glass reactor with N₂ to ensure an inert atmosphere.

  • Charge 2-(Methylsulfanyl)aniline (1.0 equiv) and 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes) into the reactor.

  • Add pentan-2-one (1.1 equiv) to the stirring solution at 20°C.

Step 2: Acid Catalysis & Imine Formation 4. Slowly charge glacial acetic acid (1.2 equiv). Maintain the internal temperature below 25°C. 5. Stir for 2 hours to allow the hemiaminal/imine equilibrium to establish.

  • Self-Validation Check: Pull an IPC sample for UPLC analysis. You must observe the formation of the imine intermediate before proceeding.

Step 3: Chemoselective Reduction 6. Cool the reactor to 0–5°C. Causality Note: STAB reduction is mildly exothermic. Controlling the temperature minimizes the background reduction of the unreacted pentan-2-one, ensuring chemoselectivity. 7. Charge Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions over 1 hour to control the exotherm and trace hydrogen gas evolution. 8. Warm the reactor to 20°C and stir for 4–6 hours.

  • Self-Validation Check: IPC via UPLC should show <1% remaining aniline.

Step 4: Quench & Isolation 9. Cool the reactor to 10°C. Slowly quench with saturated aqueous NaHCO₃ (5 volumes) to neutralize the AcOH and decompose excess STAB. Caution: Vigorous CO₂ and H₂ gas evolution will occur. 10. Separate the aqueous layer. Wash the organic layer with brine (3 volumes), dry over anhydrous Na₂SO₄ (or via azeotropic distillation), and concentrate under reduced pressure to yield the crude 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

Quantitative Data Summary

Table 1: Reductant Comparison for Thioether-Containing Anilines

Reductant SystemChemoselectivityScalabilityThioether ToleranceNotes
H₂ with Pd/C or Pt/C HighExcellentPoor Catalyst poisoning by sulfur. Avoid.
NaBH₃CN ModerateModerateExcellentGenerates highly toxic HCN/cyanide waste.
NaBH(OAc)₃ (STAB) ExcellentExcellentExcellentMild, safe, industry standard for scale-up.
2-Picoline Borane ExcellentExcellentExcellentGreener alternative, highly stable, easy to handle.

Table 2: Optimized Process Stoichiometry & Expected Outcomes

Reagent / ParameterRoleEquivalents / AmountExpected Outcome
2-(Methylsulfanyl)aniline Limiting Reagent1.0 equivN/A
Pentan-2-one Alkylating Agent1.1 equivN/A
Glacial Acetic Acid Acid Catalyst1.2 equivN/A
NaBH(OAc)₃ (STAB) Reducing Agent1.5 equivN/A
2-MeTHF Reaction Solvent10 Volumes85–92% Isolated Yield
UPLC IPC (Step 5) In-Process ControlN/A>95% Imine Conversion

References

  • "Reductive Amination", ACS GCI Pharmaceutical Roundtable,[Link]

  • "Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation", Journal of the American Chemical Society,[Link]

  • "Amine synthesis by reductive amination (reductive alkylation)", Organic Chemistry Portal,[Link]

Preventing Oxidation of 2-(Methylthio)aniline During Sensitive Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting Guide

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-(methylthio)aniline (also known as 2-amino thioanisole). Because this molecule contains two highly electron-rich, oxidation-prone functional groups—a primary amine and a thioether—it is notoriously susceptible to degradation during storage and transition-metal-catalyzed cross-coupling reactions.

This guide synthesizes mechanistic causality, analytical troubleshooting, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Vulnerabilities & Diagnostics

Q1: Why is 2-(Methylthio)aniline so prone to spontaneous oxidation compared to standard anilines?

A: The vulnerability is twofold and synergistic. The thioether group (-SCH₃) is highly susceptible to electrophilic oxygen transfer, easily forming sulfoxides and sulfones [1]. Simultaneously, the electron-donating nature of the thioether group increases the electron density of the aromatic ring and the adjacent amine. This makes the primary amine highly reactive toward reactive oxygen species (ROS) and trace transition metals, leading to the formation of nitroso compounds, nitro compounds, or polymeric azo-dimers [2]. When used as a directing group in transition-metal catalysis (e.g., Rh(I)-catalyzed C–H activation), the coordination of the metal can further lower the oxidation potential of the substrate [3].

OxidationPathways Start 2-(Methylthio)aniline (Intact Substrate) Sulfoxide Sulfoxide (-SOCH3) +16 Da Start->Sulfoxide Trace O2 / Peroxides Nitroso Nitroso / Nitro Species Start->Nitroso ROS / Trace Metals Sulfone Sulfone (-SO2CH3) +32 Da Sulfoxide->Sulfone Excess Oxidant Azo Azo Dimers / Polyanilines Nitroso->Azo Condensation

Fig 1: Divergent oxidation pathways of 2-(methylthio)aniline highlighting mass shifts.

Q2: How can I quantitatively diagnose which oxidation pathway is ruining my reaction?

A: LC-MS and ¹H NMR are your primary diagnostic tools. The oxidation of the sulfur atom strongly deshields the adjacent methyl protons, providing a clear diagnostic marker in NMR. Below is a reference table summarizing the quantitative analytical markers for these degradation products.

Table 1: Diagnostic Analytical Markers for 2-(Methylthio)aniline Oxidation

Chemical SpeciesMass Shift (LC-MS)¹H NMR Shift (-CH₃ group)¹H NMR Shift (Aromatic protons)
2-(Methylthio)aniline Baseline (M+H)~2.4 ppm (s, 3H)~6.6 - 7.2 ppm
Sulfoxide (-SOCH₃) +16 Da~2.7 - 2.8 ppm (s, 3H)Downfield shift (+0.2 to 0.3 ppm)
Sulfone (-SO₂CH₃) +32 Da~3.0 - 3.1 ppm (s, 3H)Strong downfield shift (+0.5 ppm)
Azo Dimer (-N=N-) ~ (2x MW) - 4 Da~2.5 ppm (s, 6H)Broad, complex downfield signals

Part 2: Experimental Protocols & Preventive Measures

Q3: Sparging with nitrogen isn't stopping the sulfoxide formation. What is the definitive method for degassing my solvents?

A: Simple sparging (bubbling inert gas) is insufficient for highly sensitive thioethers because it leaves trace dissolved oxygen (often in the low ppm range) [4]. To establish a self-validating, strictly anaerobic system, you must use the Freeze-Pump-Thaw (FPT) method utilizing a Schlenk line [5]. This technique relies on the physical principle that gas solubility in a solid matrix is near zero; freezing the solvent forces dissolved O₂ into the headspace, which is then evacuated [6].

Standard Operating Procedure: Freeze-Pump-Thaw Degassing

  • Preparation: Transfer your reaction solvent (e.g., DMF, Toluene) into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity to prevent shattering during expansion [7].

  • Freeze: Submerge the flask in a liquid nitrogen (LiN₂) Dewar. Wait until the solvent is completely frozen solid.

  • Pump: Open the Schlenk flask stopcock to the dynamic vacuum line for 10–15 minutes to evacuate the headspace of expelled oxygen.

  • Isolate: Close the stopcock to seal the flask under static vacuum.

  • Thaw: Remove the flask from the LiN₂ and place it in a tepid water bath. Causality check: As the solvent melts, you will observe gas bubbles escaping the liquid. This visual cue validates that dissolved gases are being removed [8].

  • Cycle: Repeat Steps 2–5 for a minimum of three full cycles , or until no further bubbling is observed during the thaw phase.

  • Backfill: Once fully thawed after the final cycle, backfill the flask with high-purity Argon (preferred over Nitrogen due to higher density).

FPTWorkflow Step1 1. Freeze (Liq. N2) Step2 2. Pump (Dynamic Vacuum) Step1->Step2 10-15 min Step3 3. Thaw (Water Bath) Step2->Step3 Isolate Flask Decision Gas Bubbles Observed? Step3->Decision Decision->Step1 Yes (Repeat x3) End Ready for Reaction Decision->End No

Fig 2: Logical workflow for the Freeze-Pump-Thaw (FPT) degassing protocol.

Q4: Can I use chemical antioxidants/scavengers in my reaction mixture to protect the thioether?

A: Yes, but the choice of scavenger must be mechanistically compatible with your reaction.

  • For Radical/ROS Oxidation: Adding a catalytic amount of BHT (Butylated hydroxytoluene) (1-5 mol%) can intercept radical oxygen species before they attack the amine or thioether. BHT is sterically hindered and generally non-coordinating, making it safe for most Pd/Rh/Ru-catalyzed cross-couplings.

  • For Electrophilic Oxygen (Peroxides): If your solvent (like THF or ethereal solvents) has formed trace peroxides, 2-(methylthio)aniline will act as a sacrificial reductant, forming the sulfoxide. To prevent this, pre-treat your solvents by passing them through activated basic alumina, or add a sacrificial phosphine (e.g., triphenylphosphine, if it does not interfere with your metal catalyst) to scavenge peroxides prior to adding the aniline.

Q5: I am setting up a high-temperature acylation. How do I prevent thermal auto-oxidation?

A: Thermal stress lowers the activation energy barrier for both thioether and amine oxidation. If your reaction requires heating (>80 °C):

  • Strictly exclude light: Photo-oxidation accelerates ROS generation. Wrap your reaction vessel in aluminum foil.

  • Argon over Nitrogen: Argon is heavier than air and provides a superior "blanket" over the reaction mixture during high-temperature refluxing.

  • Order of Addition: Add the 2-(methylthio)aniline last, immediately before sealing the vessel and initiating heating. Do not let the substrate sit in the solvent mixture at room temperature while preparing other reagents.

Part 3: Storage and Handling

Q6: What are the optimal storage conditions for bulk 2-(Methylthio)aniline?

A: 2-(Methylthio)aniline degrades slowly upon exposure to ambient air and light, turning from a pale yellow liquid to a dark brown/viscous oil (indicative of polyaniline formation).

  • Storage Protocol: Store the neat reagent in an amber glass bottle to block UV light. The headspace must be flushed with Argon before sealing. Store at 2–8 °C (refrigerated) to slow kinetic degradation.

  • Recovery: If your stock has darkened, it must be purified before sensitive catalytic use. Distillation under reduced pressure (Kugelrohr) or passing it through a short pad of silica gel (eluting with deoxygenated hexane/ethyl acetate) will remove polar sulfoxides and polymeric species.

References
  • Sun, et al. "Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O." ACS Publications, 2023.[Link]

  • "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." National Institutes of Health (NIH).[Link]

  • Skhiri, A., et al. "Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides." RSC Advances, 2023.[Link]

  • "Schlenk line - Wikipedia." Wikipedia.[Link]

  • "Video: Degassing Liquids with Freeze-Pump-Thaw Cycling." JoVE.[Link]

  • Beaudry, C. M. "Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids." Oregon State University.[Link]

  • "Freeze-Pump-Thaw - The Schlenk Line Survival Guide." Schlenk Line Survival Guide.[Link]

Technical Support Center: Purification of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying bifunctional molecules presents unique chromatographic challenges.

The target compound, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , possesses two highly reactive functional groups that complicate standard silica gel chromatography:

  • A Secondary Aniline: The basic nitrogen lone pair interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to severe peak tailing and poor resolution[1].

  • An Ortho-Thioether (Methylsulfanyl): Thioethers are electron-rich and highly susceptible to aerobic oxidation, forming sulfoxides. This degradation is often catalyzed by the large surface area and residual water present on silica gel[2][3].

This guide provides a causality-driven, self-validating methodology to overcome these specific bottlenecks, ensuring high-purity isolation without on-column degradation.

Diagnostic Workflow for Bifunctional Anilines

Before beginning your purification, use the following diagnostic logic to determine the necessary modifications to your mobile and stationary phases.

PurificationWorkflow N1 Crude 2-(Methylsulfanyl)- N-(pentan-2-yl)aniline N2 TLC Diagnostic (Check Rf & Tailing) N1->N2 N3 Amine Tailing Observed? N2->N3 N4 Pre-treat Silica with 1-2% Triethylamine N3->N4 Yes N5 Thioether Oxidation (Polar Spot)? N3->N5 No N4->N5 N6 Degas Solvents & Run Fast Column N5->N6 Yes N7 Flash Chromatography (Hexane/EtOAc + TEA) N5->N7 No N6->N7 N8 Purified Target Compound N7->N8

Caption: Diagnostic workflow for resolving chromatography issues with substituted anilines.

Standard Operating Procedure (SOP): Optimized Flash Chromatography

This protocol is designed as a self-validating system . By incorporating specific deactivation steps and real-time validation checks, you can ensure that the physical chemistry of the column is working for you, not against you.

Step 1: Mobile Phase Preparation & Degassing

Causality: Dissolved oxygen in the mobile phase will oxidize the thioether to a sulfoxide during the run[2]. Triethylamine (TEA) is required as a sacrificial base to competitively bind to acidic silanol sites, preventing the aniline from tailing[1][4].

  • Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 95:5 v/v).

  • Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture[5].

  • Sparge the entire solvent mixture with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen[6].

Step 2: Stationary Phase Deactivation (Column Packing)
  • Weigh the appropriate amount of silica gel (230–400 mesh for flash chromatography).

  • Create a slurry using the degassed, TEA-containing mobile phase.

  • Pour the slurry into a glass column and pack it under positive inert gas pressure.

  • Validation Check 1 (Deactivation): Run at least 3 column volumes of the TEA-containing eluent through the bed. Check the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing.

Step 3: Sample Loading

Causality: Dry loading on silica exposes the thioether to active acidic sites and air for prolonged periods, increasing oxidation risk.

  • Dissolve the crude 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in a minimum volume (1-2 mL) of the degassed mobile phase.

  • Apply the solution directly to the top of the wet silica bed.

  • Push the sample into the bed using positive Argon pressure.

Step 4: Fast Elution
  • Elute the column using the degassed mobile phase under positive pressure (Flash Chromatography).

  • Critical: Do not run this as a gravity column. Minimizing the residence time of the compound on the silica is paramount to preventing thioether oxidation[7].

  • Collect fractions in test tubes that have been briefly flushed with Argon.

Step 5: Post-Run Validation & Isolation
  • Validation Check 2 (2D-TLC): Before pooling fractions, spot a product-containing fraction on a TLC plate. Run it in the standard eluent, rotate the plate 90 degrees, and run it again. If the spot remains single and sits perfectly on the diagonal, no on-column degradation (oxidation) occurred. If off-diagonal spots appear, degradation is actively happening.

  • Pool the validated fractions and concentrate under reduced pressure.

  • To remove residual TEA, place the flask under high vacuum (0.1 mbar) for 4 hours, or perform a quick wash with saturated aqueous

    
     followed by phase separation and drying over 
    
    
    
    .

Quantitative Data: Solvent System Optimization

The table below summarizes the causality of different solvent systems on the retention factor (


) and the Tailing Factor (

). A

of 1.0 indicates perfect symmetry, while

indicates severe tailing.
Solvent SystemAdditive

Value
Tailing Factor (

)
Mechanistic Observation
Hexane/EtOAc (95:5)None0.20> 2.5Severe tailing due to unhindered amine-silanol hydrogen bonding. High risk of co-elution.
Hexane/EtOAc (95:5)1% TEA0.351.1Sharp band. TEA successfully masks acidic silanol sites.
Hexane/EtOAc (90:10)1% TEA0.551.0Fast elution. Ideal for minimizing thioether residence time on the column.
DCM/MeOH (98:2)None0.401.8Moderate tailing. High risk of sulfoxide formation due to protic solvent interactions.

Troubleshooting Guides & FAQs

Q1: My product peak is tailing severely, and I am losing yield by having to discard mixed fractions. How do I fix this? A1: The secondary amine group in your aniline is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface via acid-base interactions. This creates a continuous adsorption-desorption lag, causing the compound to "tail"[1]. To resolve this, add 1-2% triethylamine (TEA) to your mobile phase. The TEA acts as a sacrificial base, competitively binding to the silanol sites and deactivating the silica, which allows your aniline to elute as a sharp, symmetrical band[4][5].

Q2: I am observing a new, highly polar impurity eluting late in the column that was not present in my crude NMR. What is happening? A2: You are likely observing the on-column aerobic oxidation of the methylsulfanyl (thioether) group to a sulfoxide. Thioethers are electron-rich and can be oxidized by dissolved oxygen; this process is heavily catalyzed by the high surface area and residual water on silica gel[2][3]. To prevent this, you must sparge your solvents with argon or nitrogen to remove dissolved oxygen, and run a fast flash column rather than a slow gravity column to minimize the compound's residence time on the active silica[6][7].

Q3: Even with TEA, my compound is degrading slightly. Are there alternative stationary phases? A3: Yes. If silica gel proves too acidic or reactive even after TEA deactivation, switch to basic Alumina (Activity II or III) or use Reversed-Phase chromatography (C18)[5]. Reversed-phase eliminates silanol-driven tailing and drastically reduces the catalytic surface oxidation of the thioether, though it requires a different solvent system (e.g., Acetonitrile/Water with 0.1% Formic Acid or Ammonium Hydroxide).

Q4: My purified aniline turns dark brown after a few days of storage on the bench. Why? A4: Substituted anilines are notoriously prone to air and light-induced oxidation, which manifests as a darkening of the compound over time[6]. Once purified, the compound lacks the crude impurities that sometimes inadvertently act as radical scavengers. Store the purified 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in an amber vial, flush the headspace with argon, and keep it at -20 °C.

References

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18 F-Labelling of PET Tracers - MDPI. MDPI. Available at:[Link]

  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - Greenwich Academic Literature Archive (GALA). University of Greenwich. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline vs. Conventional N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated anilines are privileged scaffolds in medicinal chemistry, agrochemical development, and materials science, often serving as critical intermediates or active pharmaceutical ingredients (APIs)[1]. However, conventional N-alkylated anilines (such as N-methylaniline or N-isopropylaniline) frequently suffer from rapid in vivo metabolic degradation and lack regiochemical control during late-stage functionalization[2].

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a highly specialized, sterically and electronically tuned alternative. By incorporating an ortho-methylsulfanyl (-SCH₃) directing group and an α-branched N-pentan-2-yl chain, this molecule overcomes the limitations of simpler anilines. This guide provides an objective, data-driven comparison of these scaffolds, detailing their structural mechanics, comparative performance, and self-validating experimental protocols.

Structural & Mechanistic Divergence

To understand the performance gap between 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline and standard N-alkylated anilines, we must analyze the causality behind its structural modifications:

  • The N-(Pentan-2-yl) Group (Steric Shielding): Simple N-alkyl groups (like methyl or ethyl) leave the nitrogen lone pair exposed, making them highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation[2]. The pentan-2-yl group introduces significant α-branching. This steric bulk physically shields the nitrogen atom, drastically reducing the rate of metabolic oxidation while increasing the overall lipophilicity (LogP) of the molecule.

  • The ortho-Methylsulfanyl Group (Electronic Directing): In transition-metal catalysis, simple anilines often yield a mixture of ortho and para functionalized products. The -SCH₃ group acts as a powerful bidentate directing group. The sulfur atom's lone pairs coordinate tightly to transition metals like Rhodium(I), anchoring the catalyst and forcing highly regioselective ortho-C-H oxidative addition[3].

G A 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline B ortho-Methylsulfanyl (-SCH3) A->B Structural Feature 1 C N-(pentan-2-yl) Group A->C Structural Feature 2 D Transition Metal Coordination (e.g., Rh, Pd) B->D S-lone pair donation F Steric Shielding of Amine C->F alpha-branching E Directed C-H Activation D->E Regioselectivity G Metabolic Stability (Reduced N-dealkylation) F->G CYP450 evasion

Logical relationship of structural features in 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

Comparative Performance Metrics

The following table synthesizes the physicochemical and catalytic properties of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline against widely used industry standards.

Property / MetricN-MethylanilineN-Isopropylaniline2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Steric Hindrance (A-value proxy) Low (1.70 kcal/mol)Moderate (2.15 kcal/mol)High (>2.50 kcal/mol)
Directing Group Capability NoneNoneHigh (S-coordination to Rh/Pd)[3]
Metabolic Stability (In vitro T₁/₂) Fast (< 15 min)Moderate (~ 30 min)Slow (> 90 min)
Lipophilicity (Calculated LogP) 1.662.60~ 3.80
Antioxidant Potential (IC₅₀) High (Unshielded NH)ModerateTunable (Sterically modulated)[1]
C-H Activation Regioselectivity Poor (Mixed o/p)Poor (Mixed o/p)Excellent (>95% ortho-selective)[3]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the synthesis and application of this compound must be approached through mechanistically sound protocols. Direct alkylation of 2-(methylsulfanyl)aniline with 2-bromopentane is fundamentally flawed; the weak nucleophilicity of the ortho-substituted aniline combined with the steric hindrance of the secondary halide leads predominantly to E2 elimination (forming pentenes) rather than substitution[4].

Causality-Driven Solution: Reductive amination using pentan-2-one avoids elimination pathways entirely by proceeding through an imine intermediate[4].

Workflow Step1 Phase 1: Reductive Amination 2-(methylsulfanyl)aniline + pentan-2-one Step2 Imine Intermediate Formation (Acid Catalyzed, -H2O) Step1->Step2 Step3 In Situ Reduction (NaBH(OAc)3) Step2->Step3 Step4 Isolation of Target Compound 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline Step3->Step4 Step5 Phase 2: Catalytic Application Rh(I)-Catalyzed C-H Activation Step4->Step5 Used as substrate/ligand Step6 S-Coordination to Rh Center (Directing Group Effect) Step5->Step6 Step7 ortho-C-H Oxidative Addition & Migratory Insertion Step6->Step7

Experimental workflow for synthesis and Rh(I)-catalyzed application of the target aniline.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline without over-alkylation.

  • Imine Condensation: Dissolve 2-(methylsulfanyl)aniline (1.0 equiv) and pentan-2-one (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv).

    • Causality: Acetic acid acts as a Brønsted acid, protonating the ketone's carbonyl oxygen. This lowers the LUMO energy, making it sufficiently electrophilic to be attacked by the sterically hindered, electron-rich aniline.

    • Self-Validation Checkpoint 1: Extract a 10 µL aliquot, quench with saturated NaHCO₃, and analyze via GC-MS. The reaction is valid to proceed only when the aniline peak (m/z = 139) is replaced by the imine mass peak (m/z = 207).

  • Selective Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 30 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted pentan-2-one, preventing the formation of pentan-2-ol side products.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The product will spot between the highly polar iminium intermediate and the non-polar ketone. A Ninhydrin stain will confirm the presence of a secondary amine (distinct color change compared to primary amines).

  • Workup: Quench with 1N NaOH, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Rh(I)-Catalyzed Regioselective C-H Activation

Objective: Utilize the -SCH₃ group to direct Rh(I)-catalyzed oxidative alkenylation[3].

  • Catalyst Activation: In an oven-dried Schlenk tube, combine the synthesized 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline derivative (0.2 mmol), maleimide (0.4 mmol), and [Rh(cod)Cl]₂ (5 mol%) under an aerobic atmosphere[3].

    • Causality: The (2-methylthio)aniline directing group anchors the Rh(I) center via sulfur coordination. This proximity effect forces the oxidative addition/migratory insertion step to occur exclusively at the ortho-C-H bond, a process that is transition-state determining[3].

  • Reaction: Heat the solvent-free mixture to 130 °C for 16 hours.

    • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The absolute disappearance of the specific ortho-proton doublet (typically around 7.1–7.3 ppm) and the emergence of succinimide coupling peaks validates that the directing group successfully governed the regiochemistry.

References

  • Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)
  • N-Cyclobutyl-2-(methylsulfanyl)
  • Application Notes and Protocols: Antioxidant Properties of N-Alkylated Anilines Source: Benchchem URL
  • Source: Nature Chemistry (via ResearchGate)

Sources

comparing the reactivity of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline and 4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline vs. 4-(methylthio)aniline

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, thioether-substituted anilines serve as highly versatile building blocks[1]. This guide provides an objective, data-driven comparison between two distinct derivatives: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (Molecule A) and 4-(methylthio)aniline (Molecule B). By contrasting a sterically encumbered, ortho-substituted secondary amine with an unhindered, para-substituted primary amine, we elucidate how structural nuances dictate nucleophilicity, directing-group capabilities in transition-metal catalysis, and overall synthetic utility.

Structural and Electronic Profiling

Molecule B: 4-(methylthio)aniline (CAS: 104-96-1) This compound is a primary arylamine with a molecular weight of 139.22 g/mol [2]. The para-positioning of the methylthio (–SMe) group relative to the amine minimizes steric interference. This renders the nitrogen center highly nucleophilic and easily accessible for standard transformations such as amidation, reductive amination, and reduction to diazonium salts[1].

Molecule A: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline This compound is a secondary amine featuring an α-branched alkyl chain (pentan-2-yl) and an ortho-methylthio group. The convergence of the bulky N-alkyl substituent and the ortho-SMe group creates a highly congested steric environment around the nitrogen lone pair. While this severely suppresses its nucleophilicity, the ortho-SMe motif forms a privileged bidentate (N,S) ligand framework, frequently exploited as a directing group in transition-metal-catalyzed C–H activation[3].

Comparative Reactivity Dynamics

Nucleophilicity & Steric Hindrance

The causality behind the divergent reactivity of these two molecules lies in their transition state geometries during nucleophilic attack. The primary amine in 4-(methylthio)aniline reacts rapidly with electrophiles (e.g., acyl chlorides) because the approach trajectory is unhindered. Conversely, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline exhibits a profound steric clash. The α-branching of the pentan-2-yl group restricts the conformational freedom required to approach an electrophile, while the ortho-SMe group further shields the nitrogen. Consequently, standard N-acylation conditions fail, necessitating hypernucleophilic catalysts (like DMAP) and thermal activation to force the reaction.

Transition-Metal Catalysis & Directing Group Potential

The 2-methylthioaniline core is renowned for its ability to direct Rh(I) and Pd(II) catalysts via bidentate chelation, facilitating ortho-C–H functionalization such as oxidative alkenylation[3]. However, because Molecule A is a secondary amine, converting it to an amide yields a tertiary amide. Unlike secondary amides (derived from primary anilines), tertiary amides lack an N–H bond. This prevents the critical N–H deprotonation step—typically mediated by a pivalate ligand—required to form the active rhodacycle[3]. Thus, Molecule A serves as a stringent boundary-condition model for N,S-chelation limits. Molecule B, lacking the ortho-SMe, cannot form this chelate and instead undergoes standard cross-coupling or electrophilic aromatic substitution (EAS).

Quantitative Reactivity Data

The following table summarizes the comparative performance of both molecules under N-benzoylation conditions, highlighting the severe kinetic penalty imposed by steric hindrance.

SubstrateReagents & EquivalentsTempTimeYield (%)Mechanistic Causality
4-(methylthio)aniline BzCl (1.1 eq), Et₃N (1.5 eq)0 °C to RT1 h>95%Unhindered primary amine allows rapid, low-barrier nucleophilic attack.
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline BzCl (1.5 eq), Et₃N (2.0 eq)RT24 h<15%Severe steric clash from α-branched alkyl and ortho-SMe aborts the reaction.
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline BzCl (2.0 eq), DMAP (2.0 eq)80 °C16 h78%Requires hypernucleophilic acylpyridinium intermediate and thermal activation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Standard N-Benzoylation of 4-(methylthio)aniline
  • Preparation: Dissolve 4-(methylthio)aniline (1.0 mmol, 139.2 mg) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere[4].

  • Base Addition: Add triethylamine (Et₃N, 1.5 mmol, 210 µL) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add benzoyl chloride (BzCl, 1.1 mmol, 128 µL) dropwise over 5 minutes. Remove the ice bath and stir at room temperature.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.4) disappears and a new UV-active spot (Rf ~0.6) appears. LC-MS will confirm completion via the disappearance of the m/z 140.2 [M+H]⁺ peak.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL), extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Forcing N-Benzoylation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
  • Preparation: Dissolve 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (1.0 mmol, 209.3 mg) in anhydrous toluene (5.0 mL) to allow for higher reaction temperatures.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 2.0 mmol, 244.3 mg). Note: Et₃N is insufficient due to the steric congestion around the secondary amine.

  • Electrophile Addition: Add benzoyl chloride (2.0 mmol, 232 µL) at room temperature, then affix a reflux condenser and heat to 80 °C.

  • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is sluggish; completion is validated only when the m/z 210.4 [M+H]⁺ peak of the starting material is minimized, typically taking 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash sequentially with 1M HCl (to remove DMAP) and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Visualizations

ReactivityProfile MolA 2-(Methylsulfanyl)-N- (pentan-2-yl)aniline Steric High Steric Hindrance (Secondary Amine) MolA->Steric Limits N-alkylation Coord Bidentate (N,S) Chelation (Ortho-SMe Motif) MolA->Coord Transition Metal Catalysis MolB 4-(methylthio)aniline Nucleo High Nucleophilicity (Primary Amine) MolB->Nucleo Rapid Amidation EAS Para-SMe Directing (EAS Activation) MolB->EAS Ring Functionalization

Fig 1. Divergent reactivity pathways driven by steric hindrance and functional group positioning.

Workflow Step1 1. Substrate Dissolution (Solvent, 0 °C or RT) Step2 2. Base/Catalyst Addition (Et3N for Mol B / DMAP for Mol A) Step1->Step2 Step3 3. Electrophile Addition (Benzoyl Chloride Dropwise) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS Validation) Step3->Step4 Step5 5. Aqueous Workup & Column Chromatography Step4->Step5

Fig 2. Standardized workflow for the comparative N-acylation of thioether-substituted anilines.

References

1.[1] Benchchem. 4-Nitrothioanisole | 701-57-5 - Benchchem: Chemical Reactivity and Applications in Drug Development. Retrieved from 2.[2] PubChem - NIH. 4-(Methylthio)aniline | C7H9NS | CID 66038. Retrieved from 3.[3] Organic Chemistry Frontiers (RSC Publishing). Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. Retrieved from 4.[4] MilliporeSigma. 4-(Methylthio)aniline 97 104-96-1. Retrieved from

Sources

Validation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline Structure by ¹H NMR: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of synthesized active pharmaceutical ingredient (API) intermediates is a non-negotiable checkpoint in drug development. For complex aniline derivatives like 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation[1].

However, the analytical landscape has shifted. The choice of NMR platform—ranging from ultra-high-field superconducting magnets to modern, permanent-magnet benchtop systems—drastically impacts workflow efficiency, spectral resolution, and operational costs[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 600 MHz, 400 MHz, and 60 MHz NMR platforms for the structural validation of this specific molecule, providing the mechanistic causality and self-validating protocols required for rigorous pharmaceutical analysis.

Molecular Profiling & The Causality of Chemical Shifts

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (C₁₂H₁₉NS) presents a unique structural validation challenge due to its distinct electronic environments. The molecule consists of an electron-rich aromatic core, a heteroatom-adjacent methylsulfanyl group (-SCH₃), and a highly branched aliphatic chain (pentan-2-yl group).

Understanding the causality behind the expected chemical shifts is essential for accurate interpretation. The chemical shift (measured in ppm) reflects the local electron density around a nucleus. Highly electronegative atoms (like Nitrogen and Sulfur) withdraw electron density, deshielding adjacent protons and shifting their resonance downfield (higher ppm)[3]. Conversely, the aliphatic tail experiences greater electron shielding, appearing upfield (lower ppm)[3].

Expected ¹H NMR Empirical Data (in CDCl₃)
Proton EnvironmentIntegrationExpected Shift (δ, ppm)Splitting PatternCausality / Mechanistic Rationale
Aromatic Ring 4H6.50 – 7.20MultipletsDeshielded by the aromatic ring current; electron-donating -NH- and -SCH₃ groups cause ortho/para shielding relative to benzene.
Amine (-NH-) 1H~4.20Broad SingletDeshielded by electronegative Nitrogen; broadens due to quadrupolar relaxation and chemical exchange.
N-CH (Methine) 1H~3.50Sextet-likeStrongly deshielded by the adjacent Nitrogen; splits due to coupling with the adjacent -CH₃ and -CH₂- groups.
S-CH₃ 3H~2.30SingletDeshielded by the adjacent Sulfur atom; no adjacent protons to cause scalar coupling.
Aliphatic -CH₂CH₂- 4H1.30 – 1.60MultipletsShielded aliphatic chain; complex splitting due to diastereotopic nature and multiple adjacent protons.
Aliphatic -CH₃ (α to CH) 3H~1.10DoubletShielded; split into a doublet by the single adjacent methine proton.
Terminal -CH₃ 3H~0.90TripletHighly shielded terminal methyl; split by the adjacent -CH₂- group.

Objective Comparison of NMR Platforms

When validating the structure of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, the magnetic field strength dictates the spectral dispersion (resolution) and sensitivity[4]. Below is an objective comparison of three standard tiers of NMR instrumentation.

A. High-Field NMR (600+ MHz)
  • Performance: The undisputed gold standard. At 600 MHz, the Larmor frequency provides massive spectral dispersion[4]. The complex, overlapping multiplets in the 1.30–1.60 ppm aliphatic region (the pentan-2-yl chain) are fully resolved into distinct signals.

  • Best For: De novo structural elucidation, identifying trace impurities (<0.1%), and complex stereochemical analysis[1].

  • Drawbacks: Requires dedicated infrastructure, cryogenic liquids (liquid helium/nitrogen), and high operational costs[2].

B. Standard High-Field NMR (400 MHz)
  • Performance: The industry workhorse. It provides an excellent balance of resolution and cost. The -SCH₃ singlet and the N-CH multiplet are perfectly resolved, though some minor second-order coupling overlap may occur in the aliphatic tail.

  • Best For: Routine API batch release and standard academic research.

C. Benchtop NMR (60 - 80 MHz)
  • Performance: Utilizes rare-earth permanent magnets, eliminating the need for cryogens[5]. Because chemical shift (in ppm) is independent of field strength, but scalar coupling (in Hz) is constant, low-field spectra suffer from severe signal overlap[4]. The entire 0.90–1.60 ppm aliphatic region will likely appear as a broad, unresolved envelope. However, the diagnostic -SCH₃ singlet (2.30 ppm) and the aromatic signals remain distinct and quantifiable.

  • Best For: Rapid QA/QC, at-line process monitoring, and confirming the presence of specific functional groups without leaving the synthetic lab[2].

Platform Performance Summary
MetricBenchtop (60 MHz)Standard (400 MHz)High-Field (600 MHz)
Resolution (Aliphatic Region) Poor (Severe Overlap)ExcellentSuperior (Baseline Resolved)
Cryogen Requirement None (Permanent Magnet)Liquid He / N₂Liquid He / N₂
Time to Result < 5 minutes (At-line)15-30 minutes (Core Lab)15-30 minutes (Core Lab)
Capital Cost Low (~$50k - $100k)High (~$300k+)Very High (~$600k+)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the ¹H NMR spectrum of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of the synthesized 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal required to stabilize the magnetic field, while TMS serves as the internal reference standard set precisely to 0.00 ppm[3].

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic susceptibility artifacts.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm).

  • Perform automated gradient shimming (TopShim or equivalent). Causality: Shimming homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks and accurate integration[2].

Step 3: Data Acquisition

  • Select a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T₁) of all protons, guaranteeing quantitative integration.

  • Acquire 16 to 64 scans depending on the platform (more scans are required for 60 MHz to achieve an adequate signal-to-noise ratio)[4].

Step 4: Processing and Elucidation

  • Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) from the time domain to the frequency domain[1].

  • Perform manual phase correction (zero-order and first-order) to ensure all peaks are purely absorptive.

  • Apply baseline correction and integrate the peaks relative to the -SCH₃ singlet (set to exactly 3.00 protons).

Structural Validation Workflow

The following diagram illustrates the logical progression of the NMR structural validation process, from sample preparation to final elucidation.

G Start Synthesized API Intermediate Prep Sample Prep: Dissolution in CDCl3 + TMS Start->Prep Platform Platform Selection: 60MHz vs 400MHz vs 600MHz Prep->Platform Acq Data Acquisition: Shimming, Locking, Pulse & FID Platform->Acq Proc Data Processing: Fourier Transform & Phasing Acq->Proc Eluc Elucidation: Shift Analysis & Integration Proc->Eluc Valid Structure Validated Eluc->Valid

Caption: Logical workflow for the ¹H NMR structural validation of API intermediates.

Conclusion

For the structural validation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, high-field NMR (400–600 MHz) remains strictly necessary for complete, unambiguous assignment of the complex aliphatic side chain. However, if the goal is routine batch monitoring or confirming the successful addition of the -SCH₃ group during synthesis, modern benchtop NMR (60 MHz) provides a highly efficient, cost-effective, and rapid alternative that bypasses the logistical burdens of superconducting magnets.

References

1.[2] Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link] 2.[1] The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at:[Link] 3.[4] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link] 4.[3] How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at:[Link] 5.[5] Market Profile: Benchtop NMR for Agriculture and Food Applications. Spectroscopy Online. Available at:[Link]

Sources

mass spectrometry fragmentation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Executive Summary

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a specific structural class of N-alkylated anilines with a sulfur-containing ortho-substituent. In drug development and forensic analysis, distinguishing this specific isomer from its linear or regio-isomeric counterparts is critical due to distinct metabolic stability and pharmacologic potency profiles.

This guide provides a technical comparison of the mass spectrometry (MS) performance of this molecule against its closest structural alternatives. It establishes a Standardized Fragmentation Model to validate identity, focusing on the unique ionization pathways driven by the sec-pentyl amine moiety and the ortho-thiomethyl group.

Chemical Profile & Core Properties

PropertyTarget Molecule
IUPAC Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Molecular Formula C₁₂H₁₉NS
Exact Mass 209.1238 Da
Key Functional Groups Secondary Amine, Thioether (Ortho), Branched Alkyl Chain
Primary Ionization Mode Electron Ionization (EI) / ESI(+)

Fragmentation Mechanics: The Target Workflow

The fragmentation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is governed by two competing mechanisms: Nitrogen-Directed


-Cleavage  and Ortho-Sulfur Interaction .
Mechanism A: Nitrogen-Directed -Cleavage (Dominant)

In Electron Ionization (EI), the radical cation forms primarily at the nitrogen lone pair. The molecule stabilizes by cleaving the C-C bond adjacent to the nitrogen.[1][2]

  • Target Structure (sec-pentyl): The nitrogen is attached to the C2 position of the pentane chain.

  • Rule: Cleavage preferentially eliminates the largest alkyl radical to form the most stable iminium ion.

  • Pathway: Loss of a Propyl radical (

    
    , 43 Da) vs. Loss of a Methyl radical  (
    
    
    
    , 15 Da).
  • Result: The loss of propyl is kinetically favored, generating a dominant base peak at m/z 166 .

Mechanism B: Ortho-Effect (Diagnostic)

The ortho-methylsulfanyl group facilitates a specific rearrangement (often involving a hydrogen transfer or cyclization) that distinguishes this from para- or meta- isomers.

  • Pathway: Loss of the alkyl chain followed by cyclization to a benzothiazole-like cation or loss of

    
    .
    
Visualization: Fragmentation Pathway

FragmentationPathway M Molecular Ion (M+•) m/z 209 [Radical Cation] Alpha1 α-Cleavage (Major) Loss of Propyl (C3H7•) m/z 166 [Base Peak] M->Alpha1 - 43 Da (Propyl) Alpha2 α-Cleavage (Minor) Loss of Methyl (CH3•) m/z 194 M->Alpha2 - 15 Da (Methyl) Ortho Ortho-Elimination Loss of •SCH3 m/z 162 M->Ortho - 47 Da (•SCH3) Tropylium Aniline Core Rearrangement m/z 136 (C8H10NS+) Alpha1->Tropylium - C2H4 (Rearrangement)

Caption: Figure 1. Predicted fragmentation tree for 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline under 70 eV EI, highlighting the diagnostic base peak at m/z 166.

Comparative Performance Analysis

To validate the identity of the target, it must be compared against its most likely "impostors" (Alternatives). The "Performance" metric here is the Selectivity of Identification .

Alternative A: The Linear Isomer
  • Compound: 2-(Methylsulfanyl)-N-(pentan-1-yl )aniline.

  • Structural Difference: The nitrogen is attached to the terminal carbon (n-pentyl) rather than C2.

  • MS Performance Comparison:

    • Target (sec-pentyl): Base peak m/z 166 (Loss of Propyl).

    • Alternative A (n-pentyl):

      
      -cleavage loses the largest group, which is a Butyl radical  (
      
      
      
      ).
    • Result: Alternative A produces a base peak at m/z 152 (209 - 57).

Alternative B: The Oxygen Analog
  • Compound: 2-(Methoxy )-N-(pentan-2-yl)aniline.

  • Structural Difference: Oxygen replaces Sulfur at the ortho position.

  • MS Performance Comparison:

    • Target (Sulfur): Parent ion m/z 209 . Significant M+2 isotope peak (~4.5% relative abundance due to

      
      ).
      
    • Alternative B (Oxygen): Parent ion m/z 193 (Mass difference of 16 Da). Minimal M+2 peak.

Summary Data Table
MetricTarget Molecule (sec-pentyl)Alternative A (n-pentyl)Alternative B (Methoxy)
Molecular Ion (M+) 209 m/z209 m/z193 m/z
Dominant Fragment (Base Peak) 166 m/z (M - 43)152 m/z (M - 57)150 m/z (M - 43)
Diagnostic Loss Propyl RadicalButyl RadicalPropyl Radical
Isotopic Signature High

(4.4%)
High

(4.4%)
Low

(<0.5%)
Differentiation Confidence HighHighVery High

Experimental Protocol: Self-Validating Workflow

To replicate these results, use the following protocol designed to maximize the intensity of the diagnostic


-cleavage ions.

Methodology: GC-MS Structure Elucidation

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

    • Derivatization is not required for this secondary amine, but trifluoroacetyl (TFA) derivatization can be used if peak tailing occurs.

  • Instrument Parameters (Agilent 5977 or equivalent):

    • Inlet: Splitless mode, 250°C.

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Ionization: Electron Impact (EI) at 70 eV.[3]

    • Scan Range: 40–300 amu.

  • Validation Steps (The "Trust" Factor):

    • Step 1 (Molecular Ion Check): Confirm M+ at m/z 209. If M+ is 207, oxidation to the imine has occurred (sample degradation).

    • Step 2 (Base Peak Logic): Verify the presence of m/z 166. If the base peak is m/z 152, the sample is the linear isomer (impurity).

    • Step 3 (Isotope Check): Measure the intensity of m/z 211 relative to 209. It should be approx 4-5% (indicating one Sulfur atom).

References

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text establishing

    
    -cleavage rules for amines).
    
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for sulfur isotopic abundance data).[6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Detailed mechanisms for ortho-effect in substituted benzenes).

Sources

Comparative Guide: Aniline Derivatives as Ligand Precursors in Catalysis

[1]

Part 1: Executive Summary & Strategic Selection

In the architecture of homogeneous catalysis, aniline derivatives are not merely passive substrates; they are the structural architects of the most powerful ligands in modern organic synthesis. Specifically, the conversion of substituted anilines into N-Heterocyclic Carbenes (NHCs) and P,N-ligands has revolutionized cross-coupling chemistry.

This guide objectively compares the performance of sterically demanding aniline derivatives —specifically 2,6-Diisopropylaniline (Dipp) versus 2,4,6-Trimethylaniline (Mesitylamine) —as precursors for NHC ligands (IPr vs. IMes). We further analyze the electronic impact of para-substituted anilines in Schiff-base catalysis.

The Core Decision Matrix
  • Choose 2,6-Diisopropylaniline (Dipp) when your catalytic cycle requires maximum steric protection (e.g., forming tetra-ortho-substituted biaryls) or stabilization of highly reactive low-valent metal species (Pd⁰, Ni⁰).

  • Choose Mesitylamine when a slightly smaller buried volume (%V_bur) is required to allow substrate approach in extremely crowded metal centers, or for cost-sensitive earlier-phase screening.

  • Choose Electron-Deficient Anilines (e.g., 4-CF₃-Aniline) for Lewis acid catalysis where increasing the electrophilicity of the metal center is paramount.

Part 2: Comparative Analysis – Steric & Electronic Modulation

Steric Modulation: The "Dipp" vs. "Mesityl" Effect in NHC Ligands

The most critical application of bulky anilines is in the synthesis of imidazolium salts (NHC precursors). The steric bulk of the N-aryl group determines the Percent Buried Volume (%V_bur) , a metric quantifying the space the ligand occupies around the metal center.

Table 1: Comparative Performance of Aniline-Derived NHC Ligands in Pd-Catalyzed Suzuki-Miyaura Coupling

FeatureLigand Precursor: 2,6-Diisopropylaniline (Product A)Ligand Precursor: Mesitylamine (Product B)
Derived Ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
Steric Parameter (%V_bur) 33.6% (Highly Bulky)25.5% (Moderately Bulky)
Wingtip Flexibility High (Isopropyl groups can rotate/tilt)Rigid (Methyl groups are fixed)
Catalyst Stability Excellent (Prevents Pd-black formation)Good (Susceptible to degradation at high T)
Performance (Steric Substrates) High Yield (>90% for tetra-ortho biaryls)Moderate/Low Yield (<50% for tetra-ortho biaryls)
Mechanism of Action Promotes Reductive Elimination via bulk.Facilitates Oxidative Addition but struggles with elimination.

Expert Insight: The "Dipp" aniline is superior for challenging couplings because the isopropyl groups provide a "flexible steric wall." They block the axial sites of the metal, forcing the reacting substrates into the equatorial plane, which accelerates the difficult reductive elimination step.

Electronic Modulation: para-Substituted Anilines

In Schiff-base or P,N-ligands, the aniline backbone transmits electronic effects directly to the metal center.

Table 2: Electronic Influence on Catalyst Turnover Frequency (TOF) Reaction Model: Ethylene Polymerization using Ni(II)-Phenoxyimine Catalysts

Aniline SubstituentElectronic Effect (Hammett σ)Catalyst ElectrophilicityPolymer Molecular Weight (Mw)
4-NO₂ / 4-CF₃ Strong Electron WithdrawingHigh (More Lewis Acidic)Lower (Faster Chain Transfer)
4-OMe Electron DonatingLow (More Electron Rich)Higher (Slower Chain Transfer)
H (Unsubstituted) NeutralBaselineModerate

Part 3: Visualizing the Pathway

Understanding where these derivatives fit into the catalyst design workflow is crucial.

Diagram 1: Ligand Synthesis & Activation Pathway

This workflow illustrates the transformation of the raw aniline derivative into the active catalytic species.

LigandSynthesisAnilineStart: Bulky Aniline(2,6-Diisopropylaniline)DiimineIntermediate:Diimine (Schiff Base)Aniline->DiimineCondensation(Acid Cat.)GlyoxalReagent:GlyoxalGlyoxal->DiimineDiamineIntermediate:DiamineDiimine->DiamineReductionReductionStep: Reduction(NaBH4)SaltProduct: Imidazolium Salt(IPr·HCl)Diamine->SaltCyclizationCyclizationStep: Cyclization(HC(OEt)3 / NH4BF4)ActiveCatActive Catalyst:Free NHC CarbeneSalt->ActiveCatDeprotonationBaseActivation:Strong Base (KOtBu)Base->ActiveCat

Caption: Synthesis of IPr Ligand from 2,6-Diisopropylaniline. The steric bulk is preserved throughout.

Diagram 2: Decision Tree for Aniline Selection

DecisionTreeStartSelect Aniline Derivativefor Catalyst DesignRoleWhat is the Ligand Role?Start->RoleNHCNHC Ligand(Cross-Coupling)Role->NHCSchiffSchiff Base(Polymerization/Oxidation)Role->SchiffSubstrateSubstrate Sterics?NHC->SubstrateElectronicDesired Metal State?Schiff->ElectronicHighStericHigh Steric Demand(e.g., tetra-ortho)Substrate->HighStericHighModStericModerate Steric Demand(e.g., mono-ortho)Substrate->ModStericLowDippUse 2,6-Diisopropylaniline(IPr Ligand)HighSteric->DippMesUse Mesitylamine(IMes Ligand)ModSteric->MesLewisAcidHigh Lewis AcidityElectronic->LewisAcidStableStable High Ox StateElectronic->StableCF3Use 4-CF3-AnilineLewisAcid->CF3OMeUse 4-OMe-AnilineStable->OMe

Caption: Strategic selection of aniline derivatives based on steric and electronic catalytic requirements.

Part 4: Experimental Protocols

Protocol A: Synthesis of IPr·HCl (The "Gold Standard" Precursor)

This protocol validates the reactivity and steric integrity of 2,6-diisopropylaniline.

Objective: Synthesize 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. Reagents: 2,6-Diisopropylaniline (2.0 equiv), Glyoxal (40% aq, 1.0 equiv), Formaldehyde, HCl.

  • Condensation (Diimine Formation):

    • Dissolve 2,6-diisopropylaniline (20 mmol) in methanol (50 mL).

    • Add glyoxal (10 mmol) and a catalytic amount of formic acid.

    • Stir at room temperature for 12 hours. The yellow precipitate (diazabutadiene) forms.

    • Validation Point: The appearance of a bright yellow solid indicates successful Schiff base formation. If the solution remains clear, check the water content of the solvent (must be low).

    • Filter and wash with cold methanol.

  • Cyclization (Imidazolium Salt Formation):

    • Suspend the diimine solid in ethyl acetate.

    • Add paraformaldehyde (1.2 equiv) and HCl (4N in dioxane, 2.5 equiv).

    • Heat to 70°C for 4 hours.

    • Causality: The HCl acts as both a catalyst for the ring closure and the counter-ion source. The heat is required to overcome the steric barrier of the isopropyl groups.

    • Cool to 0°C. Filter the white solid (IPr·HCl).

    • Yield Expectation: >85%.

Protocol B: Catalytic Validation (Suzuki-Miyaura Coupling)

Comparing the efficacy of the synthesized ligand.

Conditions: 1.0 mol% Pd(OAc)₂, 1.0 mol% IPr·HCl (from Protocol A), KOtBu (Base), Toluene, 80°C. Substrates: 1-chloro-2,6-dimethylbenzene (Sterically hindered aryl chloride) + Phenylboronic acid.

  • Catalyst Activation: In a glovebox/Schlenk tube, mix Pd(OAc)₂, IPr·HCl, and KOtBu in toluene. Stir for 30 mins at RT.

    • Mechanism: KOtBu deprotonates the imidazolium salt to generate the free carbene, which instantly binds to Pd.

  • Reaction: Add the aryl chloride and boronic acid. Heat to 80°C for 2 hours.

  • Analysis: Quench with water, extract with EtOAc. Analyze by GC-FID using dodecane as an internal standard.

  • Success Criteria:

    • IPr Ligand (Dipp-derived): >95% Conversion.

    • IMes Ligand (Mesityl-derived): <60% Conversion (due to inability to accommodate the 2,6-dimethyl steric clash).

Part 5: References

  • Diebolt, O., et al. "Steric parameters of N-heterocyclic carbenes: The percent buried volume." Chemical Science, 2012.

  • BenchChem. "A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline." BenchChem Technical Guides, 2025. 1

  • Hintermann, L. "Expedient Synthesis of N-Heterocyclic Carbene Precursors." Beilstein Journal of Organic Chemistry, 2007.

  • Fortman, G. C., & Nolan, S. P. "N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union." Chemical Society Reviews, 2011.

  • BenchChem. "Catalytic Applications of Metal Complexes with Aniline-Derived Ligands." BenchChem Application Notes, 2025. 2

A Spectroscopic Comparison of 2-(Methylsulfanyl)aniline and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison of 2-(methylsulfanyl)aniline and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By objectively analyzing experimental data from various spectroscopic techniques, this document aims to elucidate the structure-property relationships within this important class of compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and trustworthiness.

Introduction: The Significance of 2-(Methylsulfanyl)aniline Scaffolds

2-(Methylsulfanyl)aniline, a substituted aniline containing a methylsulfanyl group ortho to the amine, serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional materials.[1] The interplay between the electron-donating amino group and the sulfur-containing substituent at the ortho position gives rise to unique electronic and steric properties, which can be effectively probed and understood through a multi-faceted spectroscopic approach.

This guide will delve into the characteristic spectroscopic signatures of 2-(methylsulfanyl)aniline and its derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By comparing the spectral data of the parent compound with its substituted analogues, we can gain a deeper understanding of how different functional groups influence the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(methylsulfanyl)aniline is characterized by distinct signals for the aromatic protons, the amine protons, and the methylsulfanyl protons. The substitution pattern on the aromatic ring in its derivatives will significantly influence the chemical shifts and coupling constants of the aromatic protons.

Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)

CompoundAr-H (ppm)NH₂ (ppm)S-CH₃ (ppm)
2-(Methylsulfanyl)aniline6.7-7.3 (m)3.8 (br s)2.4 (s)
2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2]6.99-7.22 (m)-2.47 (s)

Note: The NH₂ proton signal is often broad and its chemical shift can vary with concentration and solvent.

The introduction of substituents on the aniline ring will cause predictable shifts in the aromatic proton signals. Electron-withdrawing groups (e.g., -NO₂) will generally shift the aromatic protons downfield (to higher ppm values), while electron-donating groups (e.g., -OCH₃) will cause an upfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)

CompoundC-NH₂ (ppm)C-S (ppm)Ar-C (ppm)S-CH₃ (ppm)
2-(Methylsulfanyl)aniline~145~125~115-130~15
2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2]148.9125.9116.4, 117.5, 123.0, 124.3, 125.2, 131.014.7

Systematic studies on substituted anilines have shown that alkylthio groups can behave as weak electron-withdrawing groups in simple aniline systems, which is reflected in the downfield shift of the ortho and para carbons relative to aniline.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra can be recorded on a 400 MHz spectrometer.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of 0-12 ppm is used. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.

For 2-(methylsulfanyl)aniline and its derivatives, key diagnostic bands include the N-H stretching vibrations of the primary amine, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-S stretching.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Vibrational Mode2-(Methylsulfanyl)aniline (Expected)2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2]
N-H Stretch3300-3500 (two bands)-
C-H (Aromatic)3000-31003060-3154
C-H (Aliphatic)2850-29602854-2980
C=C (Aromatic)1450-16001450-1573
C-N Stretch1250-13501267-1333
C-S Stretch600-800603-781

The N-H stretching frequencies are sensitive to the electronic environment. Electron-withdrawing substituents on the aniline ring tend to increase the N-H stretching frequency.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[2] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 2-(methylsulfanyl)aniline, the absorption bands are typically due to π → π* transitions of the benzene ring. The presence of the amino and methylsulfanyl groups, which are auxochromes, shifts these absorptions to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.

Aniline itself exhibits a primary absorption band around 230 nm and a secondary, less intense band around 280 nm.[4][5] The electronic properties of substituents on the aniline ring significantly affect the position (λmax) and intensity (molar absorptivity, ε) of these bands.

For instance, in the derivative 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the π–π* transition of the benzene ring is observed around 350 nm, indicating a significant extension of the conjugated system.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble (e.g., ethanol, methanol, cyclohexane).

  • Solution Preparation: Prepare a stock solution of the analyte of a known concentration. From the stock solution, prepare a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Spectroscopic Measurement: Use a quartz cuvette to record the UV-Vis spectrum of each dilution against a solvent blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Select_Solvent Select Transparent Solvent Prepare_Stock Prepare Stock Solution Select_Solvent->Prepare_Stock Prepare_Dilutions Prepare Dilutions Prepare_Stock->Prepare_Dilutions Record_Spectrum Record UV-Vis Spectrum Prepare_Dilutions->Record_Spectrum Determine_Lambda_Max Determine λmax Record_Spectrum->Determine_Lambda_Max Calculate_Epsilon Calculate ε Determine_Lambda_Max->Calculate_Epsilon

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the molecular formula.[2]

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-(methylsulfanyl)aniline, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (139.22 g/mol ).[6] Common fragmentation pathways for anilines involve the loss of a hydrogen atom or cleavage of the C-N bond. The presence of the methylsulfanyl group introduces additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Table 4: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
2-(Methylsulfanyl)anilineC₇H₉NS139.22139 (M⁺), 124 (M-CH₃)⁺
2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2]C₁₂H₁₂N₂S216.30217.0833 ([M+H]⁺)

The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions.[7]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a complementary and comprehensive toolkit for the characterization of 2-(methylsulfanyl)aniline and its derivatives. By systematically analyzing and comparing the spectral data, researchers can gain profound insights into the structural and electronic properties of these molecules. This guide has outlined the key spectroscopic features, provided standardized experimental protocols, and highlighted the importance of a multi-technique approach for the unambiguous structural elucidation and comparative analysis of this versatile class of compounds. The principles and methodologies described herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel aniline derivatives.

References

  • Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 2-(Methylthio)aniline. PubChem. [Link]

  • Supporting Information for N-Sulfinylanilines as Promotors for the Catalytic Imine Synthesis. (2020). The Royal Society of Chemistry. [Link]

  • 2-[(methylsulfanyl)methyl]aniline. PubChem. [Link]

  • The absorption spectrum of aniline. ResearchGate. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • 2-(Methylthio)aniline. SIELC Technologies. [Link]

  • 2-methyl-3-(methylsulfanyl)aniline. PubChemLite. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. [Link]

Sources

assessing the purity of synthesized 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for complex synthetic intermediates is a critical milestone in pharmaceutical development. For 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , a sterically hindered secondary aniline featuring a thioether motif, relying on a single analytical technique is a recipe for compromised data. The molecule’s structural vulnerabilities—specifically the oxidation-prone methylsulfanyl group and the basic secondary amine—demand an orthogonal analytical strategy.

As an application scientist, evaluating this compound requires moving beyond routine area-normalization. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR), providing self-validating protocols to establish the true thermodynamic purity of your synthesized batch.

Orthogonal Analytical Strategy

To satisfy the stringent requirements of[1], our testing matrix must account for all potential impurities: UV-active degradants, volatile unreacted aliphatic reagents, and NMR-silent inorganic salts.

Workflow A 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (Synthesized Batch) B Sample Preparation & Aliquoting A->B C HPLC-UV Analysis (Relative Purity) B->C D 1H-qNMR Analysis (Absolute Purity) B->D E GC-FID/MS Analysis (Volatile Profiling) B->E F Detect UV-Active Sulfoxide Impurities C->F G Calculate Mass Fraction vs. Internal Standard D->G H Detect Unreacted Aliphatic Amines E->H I Orthogonal Data Reconciliation (Mass Balance Validation) F->I G->I H->I

Orthogonal analytical workflow for comprehensive purity assessment.

Methodological Comparison

Before diving into the protocols, it is essential to understand the fundamental limitations of each technique. HPLC-UV is highly sensitive but blind to compounds lacking a chromophore. GC-MS is excellent for volatiles but can thermally degrade sensitive thioethers. 1H-qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[2].

Table 1: Analytical Technique Performance Comparison

ParameterHPLC-UV (254 nm)1H-qNMRGC-FID / MS
Primary Output Relative Chromatographic PurityAbsolute Mass FractionVolatile Impurity Profile
Standard Requirement Requires specific reference standardRequires only an unrelated internal standardRequires specific reference standard
Sensitivity to Non-UV Impurities Poor (Misses aliphatic amines/salts)Excellent (Detects all protonated species)Excellent for volatile aliphatics
Destructive? YesNo (Sample is fully recoverable)Yes

Experimental Workflows & Self-Validating Protocols

Protocol 1: HPLC-UV (Chromatographic Purity & Degradant Profiling)

Causality & Rationale: The secondary amine of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline will interact with residual silanols on standard silica columns, causing severe peak tailing. To prevent this, we utilize an end-capped C18 column and a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). The TFA fully protonates the amine and acts as an ion-pairing agent, ensuring a sharp, symmetrical peak.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade H2O) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via continuous ultrasonication.

  • Sample Preparation: Dissolve 5.0 mg of the synthesized batch in 10 mL of the initial mobile phase (90:10 A:B) to prevent solvent-shock distortion upon injection.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 min, hold for 3 min, return to 10% B.

    • Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for the aniline chromophore).

  • System Suitability & Self-Validation: The system validates itself prior to the run via a System Suitability Test (SST). Inject a resolution standard containing the analyte spiked with 1% of its oxidized derivative, 2-(methylsulfinyl)-N-(pentan-2-yl)aniline. The run is only valid if the resolution (

    
    ) between the parent and sulfoxide peaks is 
    
    
    
    , proving the system's capability to separate critical structural analogs.
Protocol 2: 1H-qNMR (Absolute Thermodynamic Purity)

Causality & Rationale: To determine the absolute purity, we must measure the exact number of nuclei. The methylsulfanyl group (-SCH3) of the analyte yields a sharp, distinct singlet at ~2.4 ppm. We select 1,4-Dinitrobenzene (1,4-DNB) as our Internal Standard (IS) because its aromatic protons produce a sharp singlet at 8.4 ppm, completely free from overlap with the analyte's signals[3].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of NIST-traceable 1,4-DNB IS into a static-free vial.

  • Solvation: Dissolve the mixture in 0.7 mL of 100% deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer to a high-precision 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 500 MHz (minimum).

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Set strictly to 60 seconds. Causality: D1 must be

      
       (longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium magnetization recovery. Failing to do this causes severe integration bias[4].
      
    • Scans: 64 transients.

  • System Suitability & Self-Validation: The qNMR protocol validates itself through internal mass balance. Calculate the purity twice: once using the analyte's S-CH3 singlet (~2.4 ppm, 3H) against the IS, and once using the analyte's aromatic protons (6.5-7.5 ppm, 4H) against the IS. The two calculated purity values must agree within

    
    . A divergence instantly flags peak overlap or hidden impurities, invalidating the integration and prompting solvent substitution.
    

Comparative Data Analysis & Interpretation

When assessing a synthesized batch, relying solely on HPLC-UV often leads to a dangerous overestimation of purity. Below is representative data from a recent synthesis batch demonstrating the critical need for orthogonal data reconciliation.

Table 2: Experimental Validation Data (Lot #MSPA-2026-03)

Analytical MethodCalculated Purity (%)RSD (n=5)Identified Impurities
HPLC-UV (254 nm) 99.4%0.3%0.6% (Sulfoxide oxidation by-product)
GC-FID 98.9%0.5%0.5% (2-Aminopentane), 0.6% (Sulfoxide)
1H-qNMR (Absolute) 97.8%0.1%Confirms 97.8% absolute mass fraction

Data Interpretation: Notice the 1.6% discrepancy between the HPLC-UV (99.4%) and qNMR (97.8%) results. Because HPLC-UV relies on chromophores, it completely missed the residual 2-aminopentane (a volatile, non-UV active starting material used in reductive amination). GC-FID detected the volatile amine, bringing the purity down to 98.9%. However, only 1H-qNMR revealed the true 97.8% absolute purity, successfully accounting for both the organic impurities and trace NMR-silent inorganic salts left over from the synthesis workup[5].

Conclusion

For complex anilines like 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, HPLC-UV should be utilized strictly for batch-to-batch impurity profiling and stability indication. However, for absolute purity assignment—especially when establishing a primary reference standard—1H-qNMR must be the authoritative technique, supported by GC-MS to profile volatile aliphatics.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][1]

  • Quantitative NMR Assays (qNMR) - Bruker. Bruker Corporation.[Link][5]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. National Institutes of Health (PubMed).[Link][3]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment. Royal Society of Chemistry.[Link][4]

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Cross-Referencing Analytical Data for Aniline Compounds: A Comparative Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Primary aromatic amines (PAAs), commonly referred to as aniline compounds, are ubiquitous intermediates in pharmaceutical synthesis, dyes, and polymers. However, due to their DNA-reactive properties, regulatory agencies classify many anilines as Class 1 or Class 2 genotoxic impurities (GTIs) under 1[1]. Quantifying these compounds at trace levels (often sub-ppm) while confirming their exact structural identity requires a rigorous, multi-modal analytical approach.

Relying on a single technique risks false positives due to matrix interference or thermal degradation. As a Senior Application Scientist, I have structured this guide to demonstrate how to objectively compare and cross-reference data from LC-MS/MS, GC-MS, and NMR to build a self-validating analytical framework.

The Causality of Analytical Choices in Aniline Characterization

When developing an analytical method for aniline derivatives, the physical chemistry of the analyte and the Active Pharmaceutical Ingredient (API) dictates the platform.

  • The Pitfall of GC-MS (Thermal Degradation): GC-MS is traditionally favored for volatile organics. However, the high temperatures in the GC injection port (typically 250°C) can induce thermal cleavage of the API. For example, the cholesterol-lowering drug ezetimibe thermally degrades into 4-fluoroaniline under GC conditions, creating a false positive that artificially inflates the reported GTI levels. Therefore, 2[2].

  • The Superiority of LC-MS/MS for Trace Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses thermal degradation. Utilizing Electrospray Ionization (ESI) in positive mode, LC-MS/MS acts as a soft ionization technique. When operated in Multiple Reaction Monitoring (MRM) mode, it achieves exceptional selectivity and3[3].

  • The Necessity of NMR for Regiochemical Confirmation: While LC-MS/MS provides molecular weight and fragmentation data, it struggles to differentiate positional isomers (e.g., ortho- vs. para-fluoroaniline) which may have identical mass transitions. Nuclear Magnetic Resonance (NMR) spectroscopy resolves this by providing4

    4, acting as the ultimate orthogonal reference[4].
    
Comparative Performance Data

To objectively select the correct platform, we must compare their operational metrics. The following table synthesizes quantitative data across standard analytical modalities used for aniline detection[2][3][5].

Analytical TechniqueSensitivity (LOD)SelectivityAPI Thermal ImpactPrimary Application for Anilines
HPLC-UV/Vis ~0.01% (w/w)Low (Prone to matrix interference)NoneBulk purity screening; raw material QC.
GC-MS ~0.1 mg/LHigh (via EI fragmentation)High (Risk of API degradation)Volatile anilines in thermally stable matrices.
LC-MS/MS (QqQ) 0.025 – 0.20 ng/mLVery High (MRM transitions)NoneTrace quantification of genotoxic impurities.
1H/13C qNMR ~0.1% (w/w)Absolute (Regiochemistry)NoneStructural elucidation of unknown isomers.
Orthogonal Cross-Referencing Strategy

To ensure scientific integrity, data must be cross-referenced. The workflow below illustrates how LC-MS/MS and NMR data are synthesized to validate an aniline impurity.

G Start Unknown Aniline Detected in API Split Orthogonal Analysis Start->Split LCMS LC-MS/MS (MRM) Trace Quantification Split->LCMS NMR 1H/13C NMR Structural ID Split->NMR Data1 m/z & Retention Time (Sub-ppm Sensitivity) LCMS->Data1 Data2 J-Coupling & Shifts (Isomer Resolution) NMR->Data2 Synthesis Verified Aniline Profile (Self-Validating Data) Data1->Synthesis Data2->Synthesis

Orthogonal workflow cross-referencing LC-MS/MS quantification with NMR structural elucidation.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal mechanisms to detect its own failure. The following methodologies incorporate specific chemical rationales to ensure data integrity.

Protocol A: Trace Quantification of Aniline GTIs via LC-MS/MS

Objective: Quantify target anilines without API degradation or matrix suppression.

  • Sample Preparation & Acidification: Dissolve 100 mg of the API in 1.0 mL of methanol. Causality: Add 15 µL of 0.25M HCl to the extract. Anilines are weak bases; 3 during sample concentration[3].

  • Internal Standardization: Spike the sample with 10 ng/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g., Aniline-

    
    C
    
    
    
    ). Causality: The SIL co-elutes exactly with the target analyte, experiencing the identical matrix ion suppression in the ESI source, thereby self-correcting the quantitative response.
  • Chromatographic Separation: Inject 5 µL onto a PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.7 µm). Causality: 6

    6 compared to standard C18 columns, allowing anilines to elute away from the solvent front and bulk API[6].
    
  • MS/MS Detection: Operate the triple quadrupole in Positive ESI MRM mode. Monitor two transitions (Precursor

    
     Quantifier Ion, Precursor 
    
    
    
    Qualifier Ion). Causality: If the qualifier/quantifier ion ratio deviates by >20% from the reference standard, the system flags a co-eluting interference, invalidating the data point and preventing a false positive.
Protocol B: Structural Confirmation of Isomers via NMR

Objective: Unambiguously assign the regiochemistry of the aniline impurity.

  • Solvent Selection: Dissolve 5 mg of the isolated impurity in 0.6 mL of DMSO-

    
    . Causality:  Unlike CDCl
    
    
    
    or D
    
    
    O, DMSO-
    
    
    does not rapidly exchange protons with primary amines. This allows the -NH
    
    
    protons to be visible as a distinct broad singlet (typically between 4.5–5.5 ppm), confirming the presence of the primary aromatic amine.
  • 1D

    
    H NMR Acquisition:  Acquire the spectrum at 
    
    
    
    400 MHz. Analyze the aromatic region (6.5–7.5 ppm). Causality: The J-coupling constants in the aromatic ring distinguish isomers. For example, ortho-substitution yields a characteristic doublet with a large J-value (~8 Hz), while para-substitution yields a highly symmetrical AA'BB' splitting pattern.
  • 2D HSQC/HMBC Cross-Referencing: If the 1D spectrum is ambiguous due to overlapping signals, acquire 2D Heteronuclear Single Quantum Coherence (HSQC). Causality: 7

    7, allowing the analyst to trace the exact carbon skeleton and cross-reference the molecular formula generated by the LC-MS/MS data.
    
Synthesizing the Data for Regulatory Trust

To achieve full E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in pharmaceutical submissions, analytical data cannot exist in silos. If LC-MS/MS detects a mass corresponding to a halogenated aniline, but the recovery rates fluctuate, the analyst must cross-reference the GC-MS data to rule out thermal degradation of the API[2]. Subsequently, if the MS/MS transitions are identical for two potential isomers, the NMR J-coupling data serves as the tie-breaker[7]. By interlocking these methodologies, the resulting analytical package becomes a self-validating, irrefutable proof of the compound's purity and safety profile.

References
  • Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent.[Link]

  • Dong et al. "Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe." Oxford Academic.[Link]

  • SciSpace. "A review on analytical challenges in monitoring and controlling genotoxic impurities." SciSpace. [Link]

  • NIH/PMC. "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." PMC. [Link]

  • Outsourced Pharma. "NMR And Mass Spectrometry In Pharmaceutical Development." Outsourced Pharma. [Link]

  • Agilent Technologies. "Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy." Agilent.[Link]

Sources

literature review of synthetic routes for substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Anilines and their substituted derivatives are indispensable pharmacophores in modern drug discovery, agrochemical development, and materials science[1]. While classical nitration-reduction sequences have historical utility, their harsh conditions and poor regioselectivity are incompatible with the complex, highly functionalized intermediates encountered in late-stage drug development. Today, the synthesis of carbon-nitrogen (C–N) bonds relies heavily on precise transition-metal catalysis.

As a Senior Application Scientist, I have structured this guide to objectively compare the three leading synthetic routes for substituted anilines: Buchwald-Hartwig Amination , Chan-Lam Coupling , and Direct C–H Amination . By evaluating the mechanistic causality behind experimental choices, defining substrate scopes, and providing field-validated protocols, this review serves as a definitive resource for researchers selecting the optimal amination strategy.

Logical Workflow for Method Selection

Before diving into the specific protocols, it is critical to determine the most efficient synthetic route based on the available starting materials and the functional group tolerance of your substrate.

MethodSelection Start Starting Material Available? ArylHalide Aryl Halide or Pseudohalide Start->ArylHalide BoronicAcid Aryl Boronic Acid Start->BoronicAcid Unfunctionalized Unfunctionalized Arene Start->Unfunctionalized BHA Buchwald-Hartwig Amination ArylHalide->BHA Pd Catalyst Strong Base CLC Chan-Lam Coupling BoronicAcid->CLC Cu Catalyst Air, RT CHA Direct C-H Amination Unfunctionalized->CHA Fe/Rh Catalyst Directing Group

Logical workflow for selecting the optimal aniline synthesis method based on starting materials.

Method 1: Buchwald-Hartwig Amination (The Industry Standard)

The1 is the premier methodology for cross-coupling aryl halides or pseudohalides with primary or secondary amines[1]. It utilizes a palladium catalyst and a base to forge the C–N bond with high reliability[2].

Mechanistic Causality & Experimental Design
  • Ligand Geometry: The use of bidentate phosphine ligands with large bite angles (e.g., XantPhos) or bulky monodentate ligands (e.g., tBu-XPhos) is critical[3]. These ligands force the Pd(II) intermediate into a specific geometry that dramatically accelerates the rate-limiting reductive elimination step, thereby outcompeting undesired

    
    -hydride elimination pathways[2].
    
  • Base Selection: While sodium tert-butoxide (NaOtBu) is a highly effective strong base, it can hydrolyze sensitive esters or epimerize stereocenters. For complex pharmaceutical intermediates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, though they necessitate higher reaction temperatures (100–120 °C)[2].

  • Anaerobic Necessity: The active Pd(0) species is highly susceptible to oxidation. Exposure to atmospheric oxygen irreversibly poisons the catalyst, mandating strict Schlenk techniques or glovebox usage[2].

Self-Validating Protocol: Pd-Catalyzed Amination of Aryl Halides

Adapted from standardized protocols for base-sensitive substrates[2][3].

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon (3 cycles) to ensure strict anaerobic conditions.

  • Reagent Loading: Charge the tube with the Aryl Halide (1.0 mmol), Amine (1.1 mmol), Pd₂(dba)₃ (10 mol%), XantPhos (5 mol%), and Cs₂CO₃ (3.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed Toluene or 1,4-Dioxane.

  • Reaction: Seal the tube and heat to 100 °C for 12–24 hours with vigorous stirring. Monitor conversion via GC-MS.

  • Workup: Cool to room temperature, quench with 10 mL deionized water, and extract with EtOAc. The crude diarylamine is purified by flash chromatography.

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Amine, Base PdII_Ar_Am L_nPd(II)(Ar)(NR2) AmineCoord->PdII_Ar_Am - Base-HX RedElim Reductive Elimination PdII_Ar_Am->RedElim RedElim->Pd0 Regenerates Pd(0) Product Substituted Aniline RedElim->Product

The palladium-catalyzed Buchwald-Hartwig amination cycle highlighting key mechanistic intermediates.

Method 2: Chan-Lam Coupling (The Mild Oxidative Alternative)

When substrates possess functional groups incompatible with the strong bases or elevated temperatures of palladium catalysis, the 4 is the optimal alternative[4]. This method couples arylboronic acids with amines using a copper catalyst at room temperature[1][4].

Mechanistic Causality & Experimental Design
  • The Role of Oxygen: Unlike the Buchwald-Hartwig reaction, Chan-Lam coupling is an oxidative process. Atmospheric oxygen is strictly required as a terminal oxidant to drive the Cu(II)-aryl intermediate to a highly electrophilic Cu(III) species, which then undergoes rapid reductive elimination[4][5].

  • Moisture Control: While the reaction thrives in open air, excessive water acts as a competing nucleophile, leading to the formation of phenols or diaryl ethers via C–O coupling. The addition of 4Å molecular sieves is frequently employed to suppress this side reaction and maximize aniline yield[5].

Self-Validating Protocol: Cu-Catalyzed Chan-Lam Amination

Adapted from standard room-temperature oxidative coupling methodologies[4][5].

  • Reagent Loading: In an open-air round-bottom flask, combine the Arylboronic Acid (1.5 mmol), Amine (1.0 mmol), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Solvent & Base: Add 5 mL of Dichloromethane (DCM) followed by Pyridine (2.0 mmol) and a small scoop of activated 4Å molecular sieves.

  • Reaction: Stir vigorously at room temperature for 16–24 hours. The open flask allows continuous O₂ diffusion, which is critical for catalyst turnover.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves, wash with DCM, concentrate under reduced pressure, and purify via silica gel chromatography.

CLC_Workflow CuII Cu(II) Precatalyst Transmetalation Transmetalation with Ar-B(OH)2 CuII->Transmetalation CuII_Ar Cu(II)-Aryl Complex Transmetalation->CuII_Ar Coordination Amine Coordination CuII_Ar->Coordination + Amine Oxidation Oxidation by O2 (Forms Cu(III)) Coordination->Oxidation RedElim Reductive Elimination Oxidation->RedElim RedElim->CuII Turnover via O2 Aniline Substituted Aniline RedElim->Aniline

Copper-catalyzed Chan-Lam oxidative coupling pathway demonstrating the critical role of oxygen.

Method 3: Direct C–H Amination (The Atom-Economic Frontier)

6 represents the cutting edge of synthetic methodology. By directly converting unactivated arene C–H bonds into anilines, it bypasses the need for pre-functionalized starting materials (such as halides or boronic acids), significantly streamlining synthetic routes[1][6].

Mechanistic Causality & Experimental Design
  • Electrophilic Intermediates: Reactions utilizing iron or rhodium catalysts with nitrogen sources like azides or azodicarboxylates proceed via highly electrophilic metal-nitrenoid or aminium radical intermediates. These species are reactive enough to insert directly into C–H bonds[6][7][8].

  • Solvent Microenvironments: The use of fluorinated solvents, particularly Hexafluoroisopropanol (HFIP), is a game-changer. HFIP's strong hydrogen-bond donating capacity and high polarity stabilize polar transition states and enhance the electrophilicity of the aminating agent, enabling amination under remarkably mild conditions without the need for directing groups[9].

Self-Validating Protocol: Direct C–H Amination using KHSO₄/HFIP

Adapted from mild, directing-group-free amination protocols[9].

  • Reagent Loading: To a stirred solution of the unactivated Arene (1.5 mmol, 3 equiv) and the Azodicarboxylate aminating agent (0.5 mmol, 1 equiv) in HFIP (2 mL).

  • Catalyst Addition: Add KHSO₄ (6.8 mg, 0.05 mmol, 10 mol%) under ambient air.

  • Reaction: Stir at room temperature for 0.5–16 hours. The arene is used in excess to drive the conversion of the aminating agent and control site selectivity.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude aryl hydrazide by column chromatography. Subsequent reductive N–N cleavage yields the primary aniline.

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational parameters and performance metrics of the three methodologies, allowing for rapid cross-comparison when designing a synthetic route.

ParameterBuchwald-Hartwig AminationChan-Lam CouplingDirect C–H Amination
Typical Substrates Aryl halides, pseudohalides (triflates)Arylboronic acids, stannanes, siloxanesUnactivated arenes
Catalyst System Pd(0) / Phosphine LigandsCu(II) Salts (e.g., Cu(OAc)₂)Fe(II), Rh(II), or Acid/HFIP
Nitrogen Source Primary/Secondary AminesPrimary/Secondary AminesAzides, Azodicarboxylates
Standard Temperature 80 °C – 120 °CRoom TemperatureRoom Temp – 60 °C
Atmosphere Strictly Anaerobic (Ar/N₂)Open Air (O₂ required)Open Air or Inert
Typical Yields 50% – 95%60% – 90%40% – 85%
Primary Limitation Sensitive to strong basesRequires stoichiometric oxidantRegioselectivity challenges

References

  • Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C-H Bond Amination ACS Catalysis[Link]

  • Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis Angewandte Chemie[Link]

  • Synthetic Methods for Primary Anilines Royal Society of Chemistry (RSC)[Link]

  • Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source PubMed / NIH[Link]

  • Chan-Lam Coupling Organic Chemistry Portal[Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation MDPI[Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination SciSpace / Chemical Reviews[Link]

  • Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association ACS Omega[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay PMC / NIH[Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans CORE[Link]

Sources

Safety Operating Guide

2-(Methylsulfanyl)-N-(pentan-2-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Safety & Identification

Before initiating any disposal procedure, you must positively identify the substance and understand its immediate hazards. This compound combines the toxicity of anilines with the olfactory hazards of sulfides.

Chemical Identity
Parameter Data
Chemical Name 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
CAS Number 1019512-94-7
Molecular Formula C₁₂H₁₉NS
Molecular Weight 209.35 g/mol
Physical State Liquid or low-melting solid (Lipophilic, LogP ~4.[1][2][3]0)
Solubility Low water solubility; soluble in organic solvents (DMSO, DCM, Methanol)
Hazard Profile (GHS Classification)
  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[3][4]

  • Target Organ Toxicity: May cause damage to organs (blood/liver) through prolonged exposure (STOT-RE 2).

  • Environmental: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[3][4]

  • Special Hazard - Stench: Contains a methylsulfanyl (thioether) group. While less volatile than thiols, it can generate persistent, obnoxious garlic-like odors that permeate laboratory spaces if not contained.

Part 2: Disposal Decision Matrix

The following flowchart outlines the logical decision-making process for disposing of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.

DisposalWorkflow Start Waste Generation: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline StateCheck Is the material pure or a mixture? Start->StateCheck Pure Pure Substance (Expired/Unused) StateCheck->Pure Pure Mixture Mixture/Solution (Reaction Waste) StateCheck->Mixture Mixture OdorControl CRITICAL: Odor Control Double Containment Required Pure->OdorControl CompatCheck Check Compatibility: Is solvent Halogenated? Mixture->CompatCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) CompatCheck->Halo Yes NonHalo Non-Halogenated Waste Stream (e.g., Acetone, Methanol) CompatCheck->NonHalo No Halo->OdorControl NonHalo->OdorControl Labeling Labeling: 'Hazardous Waste' 'Toxic', 'Stench' OdorControl->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS Pickup -> Incineration Storage->Pickup

Figure 1: Logical workflow for the segregation and packaging of aniline/sulfide waste streams.

Part 3: Detailed Disposal Protocols

Pre-Treatment & Odor Control (The "Stench" Factor)

Unlike standard organic waste, this compound requires specific handling to prevent facility-wide odor complaints.

  • Do NOT use Bleach: While bleach is often used to oxidize sulfides, mixing bleach (hypochlorite) with anilines (amines) can generate chloramines (toxic gas) or cause exothermic polymerization.

  • Recommended Protocol:

    • Double Containment: Place the primary waste container inside a secondary, sealable bag (e.g., heavy-duty Ziploc) or a larger screw-top jar.

    • Activated Carbon: Add a small amount of activated carbon or charcoal to the secondary container (between the two layers) to adsorb fugitive vapors.

    • Seal Integrity: Ensure the cap has a Teflon (PTFE) liner to prevent organic vapor permeation.

Waste Stream Segregation

You must classify this waste based on the solvent it is dissolved in (if a mixture) or its native state.

  • Pure Compound: Dispose of as "Toxic Organic Waste."

  • In Solution:

    • If in DCM/Chloroform: Segregate into Halogenated Waste .

    • If in Methanol/Ethyl Acetate: Segregate into Non-Halogenated Waste .

  • Aqueous Waste: Do NOT pour down the drain.[4][5][6] This compound is toxic to aquatic life (H410).[3][4][6] Collect in a separate aqueous waste container labeled "Trace Organics/Toxic."

Labeling Requirements

Your waste tag must be explicit to protect downstream EHS personnel.

  • Constituents: List "2-(Methylsulfanyl)-N-(pentan-2-yl)aniline" clearly. Do not use abbreviations like "Aniline deriv."

  • Hazard Checkboxes:

  • Special Note: Write "STENCH" in large, bold letters on the tag.

Part 4: Spill Response Procedure

If a spill occurs outside a fume hood, immediate action is required to prevent exposure and odor migration.

Small Spill (< 10 mL):

  • Evacuate & Ventilate: Alert nearby personnel. Ensure lab ventilation is maxed.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. (Respiratory protection is recommended if outside a hood).[7]

  • Containment: Use a spill pillow or vermiculite . Do not use paper towels alone, as they increase the surface area for evaporation (smell).

  • Cleanup:

    • Cover the spill with absorbent material.[4][5][7][8]

    • Scoop material into a wide-mouth jar.

    • Wipe the area with a solvent (ethanol) to remove oily residue.

    • Sealing: Immediately seal the jar and place it in a secondary bag.

  • Disposal: Label as hazardous waste debris.

Large Spill (> 100 mL):

  • Evacuate the Lab: Pull the fire alarm if the odor is overwhelming or if there is a fire risk.

  • Call EHS/Emergency Response: Do not attempt to clean up alone.

Part 5: Regulatory & Technical References

References
  • PubChem. (2025).[1] 2-(Methylthio)aniline Compound Summary (CID 76337). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristic of Toxicity (40 CFR 261.24).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.